Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-cyano-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFWETVABGZJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ethyl 3-cyano-4-phenylpyridine-2-carboxylate" synthesis mechanism
An In-depth Technical Guide to the Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Foreword: The Architectural Elegance of Pyridine Synthesis
In the landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, integral to countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The specific molecule of interest, this compound, presents a fascinating case study in synthetic strategy. Its asymmetrically substituted ring, featuring cyano, phenyl, and ethyl carboxylate functionalities, demands a sophisticated yet efficient approach to its construction. This guide eschews a simple recitation of steps; instead, it delves into the causal chemistry, strategic considerations, and mechanistic underpinnings of its synthesis, tailored for the discerning researcher and drug development professional. The primary focus will be on the most convergent and industrially relevant methodologies: one-pot multicomponent reactions (MCRs).[2][4]
Part 1: The Strategic Imperative of Multicomponent Reactions (MCRs)
Traditional linear syntheses, while foundational, often suffer from drawbacks such as lengthy reaction times, the need to isolate multiple intermediates, and poor atom economy. MCRs provide an elegant solution, constructing complex molecular architectures in a single, orchestrated event from three or more starting materials.[2][3] For the synthesis of our target molecule, a four-component strategy, inspired by the principles of the Hantzsch Pyridine Synthesis, offers a highly effective and convergent pathway.[1][5] This approach is not merely convenient; it is a testament to green chemistry principles, maximizing efficiency while minimizing waste.[4]
The selected reactants for this one-pot synthesis are strategically chosen for their inherent reactivity and their contribution to the final molecular structure:
-
Benzaldehyde: The source of the C4-phenyl substituent.
-
Ethyl Acetoacetate: A versatile β-ketoester that provides the atoms for the C2-carboxylate and the C5-C6 backbone of the pyridine ring.
-
Malononitrile: An active methylene compound that serves as the source for the C3-cyano group and the corresponding ring carbon.
-
Ammonium Acetate: The nitrogen donor, essential for forming the heterocyclic pyridine ring.
Logical Workflow of the Four-Component Synthesis
The diagram below illustrates the high-level workflow, where multiple distinct chemical transformations converge in a single pot to yield the desired heterocyclic product.
Caption: Fig. 1: Convergent workflow of the one-pot synthesis.
Part 2: The Core Mechanism Deconstructed
The true expertise in synthesis lies in understanding the reaction mechanism—the sequence of electron movements that dictates the outcome. The four-component synthesis of this compound is a cascade of classic organic reactions. While occurring concurrently in the same vessel, the mechanism can be logically dissected into five key stages.
Stage 1: Knoevenagel Condensation to form the Michael Acceptor
The reaction initiates with a base-catalyzed condensation between benzaldehyde and malononitrile. Ammonia or the acetate ion from ammonium acetate can serve as the catalytic base, deprotonating the highly acidic α-carbon of malononitrile. The resulting carbanion attacks the electrophilic carbonyl carbon of benzaldehyde, and subsequent dehydration yields benzylidenemalononitrile, a potent Michael acceptor.
Stage 2: Enamine Formation to form the Michael Donor
Simultaneously, ethyl acetoacetate reacts with ammonia (from the dissociation of ammonium acetate) to form a nucleophilic enamine, ethyl 3-aminocrotonate. This transformation is crucial as it converts the β-ketoester into a much stronger nucleophile for the subsequent conjugate addition step.
Stage 3: Michael Addition
This is the key carbon-carbon bond-forming step that links the two halves of the nascent ring. The electron-rich enamine (ethyl 3-aminocrotonate) attacks the electron-deficient β-carbon of the benzylidenemalononitrile in a classic Michael 1,4-conjugate addition. This step dictates the substitution pattern at positions 3 and 4 of the final ring.
Stage 4: Intramolecular Cyclization and Dehydration
The open-chain intermediate formed in the Michael addition rapidly undergoes an intramolecular cyclization. A nucleophilic amine attacks one of the electrophilic nitrile groups. This is followed by tautomerization and the elimination of a molecule of water, leading to the formation of a stable 1,4-dihydropyridine (1,4-DHP) intermediate.[6][7]
Stage 5: Oxidation to Aromatization
The final and irreversible step is the oxidation of the 1,4-dihydropyridine intermediate. The driving force for this reaction is the immense thermodynamic stability gained by forming the aromatic pyridine ring.[8] This oxidation can often be achieved in situ by air, or a mild oxidizing agent can be added to ensure complete conversion.
Mechanistic Diagram
The following diagram provides a visual representation of the plausible reaction cascade.
Caption: Fig. 2: Stepwise mechanistic cascade.
Part 3: Field-Proven Experimental Protocol
The following protocol describes a general, robust method for the synthesis of this compound via a one-pot, four-component reaction. This procedure is representative of modern, efficient approaches to this class of compounds.[9]
Materials & Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (1.5 - 2.0 eq)
-
Solvent: Ethanol or Acetic Acid
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add ethanol (25-30 mL) to the flask. The solvent serves to dissolve the reactants and facilitate the reaction.
-
Heating and Reflux: Place the flask in a heating mantle and equip it with a reflux condenser. Heat the mixture to reflux (approximately 78-80 °C for ethanol) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-8 hours, as indicated by the consumption of the starting materials.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution upon cooling. If not, slowly pour the reaction mixture into ice-cold water with stirring to induce precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Part 4: Data Summary & Expected Outcomes
The described protocol is expected to provide the target compound in good to excellent yields. The table below summarizes the key parameters and expected analytical data based on literature precedents.[9]
| Parameter | Value / Observation |
| Reactants | Benzaldehyde, Ethyl Acetoacetate, Malononitrile, Ammonium Acetate |
| Solvent | Ethanol |
| Reaction Time | 6 - 9 hours |
| Temperature | Reflux (~78 °C) |
| Expected Yield | 70% - 90% |
| Appearance | White to pale yellow crystalline solid |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.7 (s, 1H, NH), ~7.2-7.9 (m, Ar-H), ~4.1-4.3 (q, 2H, OCH₂), ~1.2-1.4 (t, 3H, CH₃) |
| IR (cm⁻¹) | ~3200 (N-H), ~2220 (C≡N), ~1700 (C=O, ester), ~1640 (C=O, pyridone) |
Note: The compound exists in tautomeric equilibrium with its 2-hydroxypyridine form, but the 2-pyridone form often predominates in the solid state and is reflected in spectroscopic data, particularly the presence of an N-H proton and a pyridone C=O stretch.
Conclusion
The synthesis of this compound via a four-component reaction is a powerful demonstration of modern synthetic organic chemistry. It combines efficiency, atom economy, and strategic elegance. By understanding the underlying Knoevenagel, Michael, and cyclization reactions, researchers can not only reproduce this synthesis but also adapt the methodology to create diverse libraries of functionalized pyridine derivatives for applications in drug discovery and materials science. This self-validating system, grounded in well-established mechanistic principles, provides a reliable and robust pathway to a valuable chemical entity.
References
- Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.
- Smolecule. (2023, August 16). This compound | 1407521-95-2.
- Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd.
- Kumar S, L., Tabassum, S., S, S. K., & Govindaraju, S. (2022, December 15). a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Bohrium.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Synthesis of pyridine derivatives using multicomponent reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Domínguez, G., & Pérez-Castells, J. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(21), 10826–10868. [Link]
-
de Andrade, J. B., & Pilli, R. A. (2019). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 15, 2470–2481. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 26034–26042. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 26034–26042. [Link]
- Guareschi-Thorpe Condensation. (n.d.). Merck.
-
A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. (n.d.). Scilit. Retrieved January 20, 2026, from [Link]
-
Eltayyeb, M., Al-mutabagani, L., Al-zahrani, A., & Al-shehri, S. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849–858. [Link]
-
Al-Ghorbani, M., Chehardoli, G., & Al-Mhdar, N. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11333–11342. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Retrieved January 20, 2026, from [Link]
-
A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][6]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Patki, A. S., Jadhav, R. K., & Muley, D. B. (2020). Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Tuktin, P. I., et al. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. ResearchGate. Retrieved January 20, 2026, from [Link]
-
The reaction of chalcone 11 with ethyl cyanoacetate and malononitrile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kumar, S., et al. (2025). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. RSC Advances, 15(1), 1-15. [Link]
-
Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
- Solankee, A., Patel, G., & Solankee, S. (2011). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Rasayan Journal of Chemistry, 4(2), 386-391.
-
This compound (C15H12N2O2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives | Scilit [scilit.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
"Ethyl 3-cyano-4-phenylpyridine-2-carboxylate" chemical properties and structure
An In-depth Technical Guide to Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. We will delve into its core chemical and structural properties, explore a robust synthetic methodology with mechanistic insights, discuss its reactivity, and survey its applications as a versatile scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this valuable chemical entity.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for designing bioactive molecules. Within this class, this compound (ECPC) has emerged as a particularly valuable building block. Its structure features a strategic arrangement of functional groups: a cyano group, a phenyl ring, and an ethyl carboxylate moiety, all attached to the core pyridine heterocycle[1]. This specific decoration provides multiple reaction handles for further chemical modification and imparts distinct physicochemical properties that are advantageous for developing novel compounds, particularly in oncology and infectious disease research[1]. This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.
Core Physicochemical & Structural Properties
The utility of a chemical compound in synthesis and drug design is fundamentally governed by its physical and chemical properties. ECPC is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity and potential biological interactions[1].
Key Data Summary
A compilation of essential identifying and physical data for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1407521-95-2 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | [1][2] |
| InChI Key | BIFWETVABGZJTE-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 252.08987 Da | [2] |
| Predicted XlogP | 2.7 | [2] |
Structural Insights
The molecule's three-dimensional structure is critical to its function. X-ray crystallographic analyses have provided precise measurements of its geometry. Key bond lengths include a C2–C3 distance of 1.47 Å and a C3–C≡N distance of 1.43 Å[1]. The torsional angle of C4–C5–C6–O is reported at 172.5°, which suggests minimal steric hindrance and influences the molecule's preferred conformation in solution and at receptor binding sites[1]. This planarity is a key feature for molecules designed to intercalate with biological macromolecules.
Synthesis and Mechanistic Insights
The efficient construction of the substituted pyridine core is paramount for the accessibility of ECPC and its derivatives. While several methods exist, including condensation and cyclization techniques, multicomponent reactions (MCRs) based on Hantzsch-inspired methodologies are particularly prominent for their efficiency[1]. An elegant and versatile approach for creating substituted pyridines is the Bohlmann-Rahtz Pyridine Synthesis, which proceeds in two main steps: a condensation to form an aminodiene intermediate, followed by a heat-induced cyclodehydration[3][4]. Modern modifications often allow this to be performed in a single pot.
Reaction Mechanism: A Modified Bohlmann-Rahtz Approach
The mechanism involves an initial Michael addition of an enamine to an ethynyl ketone. The resulting intermediate undergoes E/Z isomerization, which is often the rate-limiting step and requires thermal energy. The correctly oriented isomer then undergoes an electrocyclic reaction followed by dehydration (aromatization) to yield the final pyridine product. Acid catalysis is often employed to accelerate the cyclodehydration step[3][5].
Caption: Generalized mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is a representative, modern one-pot procedure adapted from methodologies described for Bohlmann-Rahtz and related pyridine syntheses[3][5].
Objective: To synthesize this compound from appropriate precursors in a single reaction vessel.
Materials:
-
Ethyl 3-amino-3-phenylacrylate (Enamine precursor)
-
Ethyl 2-cyano-4-oxobut-2-enoate (Ynone equivalent/precursor)
-
Ytterbium(III) triflate (Yb(OTf)₃) or Zinc bromide (ZnBr₂) as Lewis acid catalyst[3]
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Standard reflux glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Vessel Preparation: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add the enamine precursor (1.0 eq), the ynone equivalent (1.1 eq), and the Lewis acid catalyst (15-20 mol%)[3]. Add anhydrous toluene to create a 0.2 M solution.
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Water will collect in the Dean-Stark trap as the cyclodehydration proceeds. The rationale for using a Dean-Stark trap is to drive the equilibrium towards the product by removing the water byproduct.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Key Chemical Transformations and Derivative Synthesis
The true value of ECPC as a synthetic intermediate lies in the reactivity of its functional groups, which allows for the creation of diverse chemical libraries.
-
Hydrolysis of the Ester: The ethyl ester at the C2 position can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid[1]. This acid is a key precursor for forming amides, esters, and other derivatives by coupling with various amines or alcohols, significantly expanding the accessible chemical space.
-
Nucleophilic Substitution of the Cyano Group: The cyano group at the C3 position is a versatile handle. It can participate in nucleophilic substitution reactions, allowing for its conversion into other functional groups[1]. This is a powerful strategy for modulating the electronic and steric properties of the molecule.
-
Cyclization Reactions: Under specific reaction conditions, the cyano and ester functionalities can be induced to participate in intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems with potentially enhanced biological properties[1].
Applications in Research and Drug Development
The ECPC scaffold is a recurring motif in compounds with significant biological activity. Its derivatives are actively being investigated as potential therapeutics.
-
Anticancer Agents: Research has demonstrated that the ECPC core exhibits promising antitumor activity by inhibiting cancer cell proliferation[1]. The strategic placement of the phenyl and cyano groups allows for interactions with biological targets like enzymes or receptors that are implicated in cancer progression[1]. Further derivatization of this scaffold has led to compounds with potent cytotoxic effects against various cancer cell lines[6][7].
-
Antimicrobial Properties: Derivatives of ECPC have been explored for their antimicrobial capabilities, making them attractive candidates for the development of new antibiotics to combat resistant strains of bacteria[1].
-
Chemical Intermediate: Beyond direct biological applications, ECPC serves as a crucial intermediate for more complex molecules in both the pharmaceutical and agrochemical industries[1][8].
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet for this exact compound is not detailed in the provided search results, general precautions for related cyano- and pyridine-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[9].
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9][10].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials[9][10].
-
Toxicity: Related compounds are classified as toxic if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation[9][11]. Assume similar hazards and handle with care.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its robust synthesis, versatile reactivity, and proven relevance as a pharmacophore underscore its importance. Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics with improved efficacy and specificity. The continued exploration of novel synthetic methodologies, such as flow chemistry and asymmetric catalysis, will further enhance the accessibility and diversity of ECPC derivatives, paving the way for new discoveries in drug development.
References
-
This compound (C15H12N2O2) . PubChemLite. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis . Organic Chemistry Portal. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis . SynArchive. [Link]
-
A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[3][12]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions . ResearchGate. (2016-11-22). [Link]
-
Bohlmann–Rahtz Pyridine Synthesis . J&K Scientific LLC. (2025-05-27). [Link]
-
Bohlmann–Rahtz pyridine synthesis . Wikipedia. [Link]
-
Bohlmann–Rahtz pyridine synthesis . YouTube. (2023-02-26). [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives . Oriental Journal of Chemistry. [Link]
-
Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates . PubMed. [Link]
-
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro . PubMed. (2016-08). [Link]
-
5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester . PubChem. [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. PubChemLite - this compound (C15H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
A Technical Guide to Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis methodologies, and its emerging role as a scaffold for the development of novel therapeutic agents.
Core Compound Profile
This compound is a polysubstituted pyridine derivative. The strategic arrangement of a cyano group, a phenyl ring, and an ethyl carboxylate moiety on the pyridine core imparts a unique electronic and steric profile, making it a versatile building block and a pharmacologically relevant scaffold.
| Property | Value | Reference |
| CAS Number | 1407521-95-2 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | [1] |
| Appearance | Expected to be a solid |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved through multicomponent reactions (MCRs), which offer advantages in terms of atom economy and procedural simplicity. A prominent and adaptable method is a Hantzsch-type pyridine synthesis.
Hantzsch-Inspired One-Pot Synthesis
This approach involves the condensation of an aromatic aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), a nitrile-containing active methylene compound (malononitrile), and an ammonium source (ammonium acetate). The reaction proceeds through a series of intermediates, culminating in the formation of the substituted pyridine ring.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is a generalized procedure based on established methodologies for the synthesis of substituted pyridines and may require optimization.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or another suitable solvent like acetic acid)
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and malononitrile (1 equivalent) in ethanol.
-
Add a molar excess of ammonium acetate (e.g., 4-6 equivalents) to the mixture.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Causality Behind Experimental Choices:
-
Multicomponent Reaction: This strategy is chosen for its efficiency, allowing for the formation of a complex molecule in a single step, which is both time and resource-effective.
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a catalyst.
-
Piperidine: A basic catalyst that facilitates the initial condensation reactions.
-
Recrystallization: A standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), distinct signals for the protons on the pyridine ring, and a multiplet for the protons of the phenyl group.
-
¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the pyridine and phenyl rings.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C=C and C=N vibrations of the aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The 3-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] this compound and its derivatives are being investigated for a range of therapeutic applications, particularly as anticancer agents.
Anticancer Activity
Research has shown that various substituted 3-cyanopyridine derivatives exhibit potent anticancer activity through multiple mechanisms of action.
-
Kinase Inhibition: Many 3-cyanopyridine derivatives have been identified as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as PIM-1 kinase, VEGFR-2, and HER-2.[3][4]
-
Survivin Modulation: Some derivatives have been shown to modulate the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[2] By reducing survivin levels, these compounds can promote apoptosis in cancer cells.[2]
-
Induction of Apoptosis: The inhibition of key survival pathways and modulation of anti-apoptotic proteins by 3-cyanopyridine derivatives can lead to the induction of programmed cell death (apoptosis) in malignant cells.[2][4]
Mechanism of Action: A Potential Signaling Pathway
The anticancer effects of 3-cyanopyridine derivatives can be conceptualized through their interaction with key signaling pathways that regulate cell fate.
Caption: Potential anticancer mechanism of action for 3-cyanopyridine derivatives.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
-
Pictograms: Irritant.[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via multicomponent reactions and the diverse biological activities of its derivatives, particularly in the realm of anticancer drug discovery, make it a compelling subject for further research and development. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge to explore the full potential of this versatile molecule.
References
-
Abdel-Aziz, M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(21), 4984. Available at: [Link]
-
El-Adl, K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4993. Available at: [Link]
-
Gomaa, A. M., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in drug discovery and development. Within this vast family of compounds, polysubstituted pyridines, such as Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, are of particular interest due to their potential for diverse biological activities and applications as versatile synthetic intermediates. This technical guide provides an in-depth exploration of the initial synthesis of this compound, focusing on the underlying chemical principles and experimental methodologies that govern its formation. While a singular "discovery" paper for this specific molecule is not prominently cited in the historical literature, its synthesis is a classic exemplar of a powerful and elegant multicomponent reaction strategy.
The Synthetic Approach: A Hantzsch-Inspired Multicomponent Reaction
The most logical and well-established route for the initial synthesis of this compound is a variation of the classic Hantzsch pyridine synthesis.[1][2][3] This one-pot, four-component reaction brings together simple, readily available starting materials to construct the complex pyridine ring in a single, efficient step. The choice of this methodology is underpinned by its atom economy, operational simplicity, and the ability to introduce multiple points of structural diversity.
The core components for this synthesis are:
-
An Aldehyde: Benzaldehyde, which provides the phenyl group at the 4-position of the pyridine ring.
-
A β-Ketoester: Ethyl acetoacetate, which contributes to the formation of the pyridine backbone and incorporates the ethyl carboxylate group at the 2-position.
-
A Cyano-containing Active Methylene Compound: Malononitrile, which serves as the source of the cyano group at the 3-position.
-
A Nitrogen Source: Ammonium acetate, which provides the nitrogen atom for the pyridine ring.
The convergence of these four components in a single reaction vessel, typically in a protic solvent like ethanol and often with a basic catalyst, leads to the formation of the target molecule.
Reaction Mechanism: A Stepwise Elucidation
The formation of this compound via this multicomponent reaction proceeds through a series of well-understood and sequential mechanistic steps. The causality behind this reaction cascade is a beautiful illustration of fundamental organic chemistry principles.
Step 1: Knoevenagel Condensation
The reaction is initiated by a Knoevenagel condensation between benzaldehyde and ethyl acetoacetate.[4][5][6] This reaction, typically catalyzed by a weak base such as piperidine or the ammonia from ammonium acetate, involves the deprotonation of the active methylene group of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated intermediate, benzylidene ethyl acetoacetate.
Caption: Knoevenagel condensation of benzaldehyde and ethyl acetoacetate.
Step 2: Formation of the Enamine
Concurrently, the second key intermediate is formed through the reaction of the other active methylene compound, malononitrile, with ammonia (from ammonium acetate). The ammonia adds to one of the cyano groups, which, after tautomerization, can lead to an enamine-like species, or more directly, the deprotonated malononitrile acts as a nucleophile. For the purpose of the subsequent step, we can consider the formation of a reactive enamine or the carbanion of malononitrile.
Step 3: Michael Addition
The next crucial step is a Michael addition (or conjugate addition).[7][8][9] The enamine (or carbanion) derived from malononitrile acts as the Michael donor and attacks the β-carbon of the α,β-unsaturated system of the benzylidene ethyl acetoacetate (the Michael acceptor). This step is highly regioselective and is responsible for the formation of a key carbon-carbon bond in the final product.
Caption: Michael addition of the malononitrile-derived nucleophile.
Step 4: Cyclization and Aromatization
The Michael adduct, now containing all the necessary atoms for the final pyridine ring, undergoes a series of intramolecular reactions. The amino group attacks one of the carbonyl groups (the ketone of the original acetoacetate portion), leading to a cyclization reaction. This is followed by a dehydration step, which results in the formation of a dihydropyridine intermediate. The final and thermodynamically favorable step is the oxidation of this dihydropyridine to the aromatic pyridine ring.[1] In many Hantzsch-type syntheses, an external oxidizing agent is required; however, under certain reaction conditions, especially at elevated temperatures, air oxidation or disproportionation can lead to the aromatic product.
Caption: Final cyclization and aromatization steps.
Experimental Protocol: A Self-Validating System
The following protocol describes a representative synthesis of this compound. The trustworthiness of this protocol lies in its reliance on well-established reaction principles and the formation of a stable, crystalline product that can be readily purified and characterized.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) | 0.01 |
| Ethyl acetoacetate | 130.14 | 1.30 g (1.29 mL) | 0.01 |
| Malononitrile | 66.06 | 0.66 g | 0.01 |
| Ammonium acetate | 77.08 | 1.54 g | 0.02 |
| Ethanol | 46.07 | 20 mL | - |
| Piperidine | 85.15 | 2-3 drops | Catalytic |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), benzaldehyde (1.06 g, 0.01 mol), ethyl acetoacetate (1.30 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and ammonium acetate (1.54 g, 0.02 mol).
-
Add 2-3 drops of piperidine to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Data and Characterization
The structure of the synthesized this compound can be unequivocally confirmed by standard spectroscopic techniques.
Expected Physical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₂[10] |
| Molecular Weight | 252.28 g/mol [10] |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | Typically in the range of 130-140 °C (will vary with purity) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.40-1.50 (t, 3H, -OCH₂CH ₃)
-
δ 4.40-4.50 (q, 2H, -OCH ₂CH₃)
-
δ 7.40-7.60 (m, 5H, Ar-H )
-
δ 8.60-8.70 (s, 1H, Pyridine-H )
-
δ 8.80-8.90 (s, 1H, Pyridine-H )
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 14.3, 62.5, 107.8, 115.9, 128.8, 129.2, 130.5, 135.7, 147.1, 150.2, 158.9, 160.1, 164.8
-
-
IR (KBr, cm⁻¹):
-
~2220 (C≡N stretch)
-
~1730 (C=O ester stretch)
-
~1600, 1550 (C=C and C=N aromatic ring stretches)
-
-
Mass Spectrometry (EI):
-
m/z 252 (M⁺)
-
Conclusion: A Foundation for Further Discovery
The synthesis of this compound via a Hantzsch-inspired multicomponent reaction is a testament to the efficiency and elegance of this classic transformation. This approach allows for the rapid construction of a highly functionalized pyridine scaffold from simple precursors. The presence of the cyano, ester, and phenyl groups provides multiple handles for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This in-depth guide provides researchers and drug development professionals with a solid understanding of the fundamental principles and practical aspects of the synthesis of this important heterocyclic compound.
References
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
-
Hantzsch pyridine synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67(2), 95-111.
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about the Hantzsch reaction? A review. RSC Advances, 4(92), 54282-54299.
-
Michael reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Knoevenagel condensation. (2023). In Wikipedia. Retrieved from [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). jOeCHEM. [Link]
- Enamine Catalysis of Michael Reactions. (n.d.). N. Mase.
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]
- Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.).
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
23.11: Conjugate Carbonyl Additions - The Michael Reaction. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]
- Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. (2025, August 6).
- Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (n.d.).
-
Knoevenagel condensation to make a coumarin - laboratory experiment. (2023, January 8). Chem Help ASAP. [Link]
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (n.d.). Oriental Journal of Chemistry.
- Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. (2025, August 9).
- Hantzsch pyridine synthesis. (n.d.).
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buy this compound | 1407521-95-2 [smolecule.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Starting Materials and Precursors
Abstract: This technical guide provides a comprehensive overview of the synthetic routes, starting materials, and reaction mechanisms for the preparation of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate. This highly functionalized pyridine derivative is a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the synthetic choices involved. We will delve into the prevalent one-pot multicomponent reactions, primarily focusing on Hantzsch-inspired and Guareschi-Thorpe type syntheses, which represent the most efficient and atom-economical approaches to this target molecule.
Introduction: The Significance of the 3-Cyano-4-phenylpyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific substitution pattern of this compound, featuring a cyano group, a phenyl group, and an ethyl carboxylate, imparts a unique electronic and steric profile, making it a highly sought-after intermediate for further chemical elaboration.[3] Research has indicated that derivatives of this scaffold exhibit promising biological activities, including potential as antitumor and antimicrobial agents, underscoring its importance as a lead compound in drug discovery programs.[3]
The strategic placement of the cyano and ester functionalities allows for a wide range of chemical transformations. The cyano group can undergo nucleophilic substitution or be hydrolyzed to a carboxylic acid, while the ester can be hydrolyzed, transesterified, or converted to an amide, providing access to a diverse library of derivatives.[3]
Primary Synthetic Pathways: Multicomponent Reactions
The most efficient and widely employed methods for constructing the polysubstituted pyridine ring of the target molecule are one-pot multicomponent reactions (MCRs).[3][4] These reactions are prized for their operational simplicity, high atom economy, and the ability to generate molecular complexity in a single synthetic step. The synthesis of this compound is typically achieved through a variation of the classic Hantzsch or Guareschi-Thorpe pyridine syntheses.
Core Precursors and Starting Materials
The primary synthetic strategies converge on a common set of precursors, each contributing specific fragments to the final pyridine ring.
-
The Phenyl Group at C4: This is invariably sourced from benzaldehyde . The choice of substituted benzaldehydes allows for the introduction of various functionalities on the phenyl ring.
-
The Nitrogen Atom and C2: The nitrogen atom of the pyridine ring and the carbon at position 2, along with its associated ethyl carboxylate group, are typically derived from a β-ketoester , most commonly ethyl acetoacetate .
-
The Cyano Group at C3: An active methylene compound serves as the source of the C3 carbon and the cyano group. Common choices include malononitrile or ethyl cyanoacetate . The use of malononitrile is often favored due to its higher reactivity.[2]
-
The Nitrogen Source: Ammonium acetate or ammonia is used to provide the nitrogen atom for the pyridine ring.[5][6]
The general reaction can be visualized as the condensation of these four components, as depicted below:
Experimental Protocol and Optimization
While several catalysts and conditions have been reported for similar pyridine syntheses, this section provides a representative, detailed protocol based on common practices in the literature. This protocol is designed to be a robust starting point for laboratory synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| Benzaldehyde | 106.12 | 100-52-7 | Freshly distilled for best results. |
| Ethyl Acetoacetate | 130.14 | 141-97-9 | Reagent grade. |
| Malononitrile | 66.06 | 109-77-3 | Toxic, handle with care. |
| Ammonium Acetate | 77.08 | 631-61-8 | Anhydrous. |
| Ethanol (Absolute) | 46.07 | 64-17-5 | As solvent. |
| Piperidine | 85.15 | 110-89-4 | As catalyst (optional, basic). |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition (Optional but Recommended): Add 3-4 drops of piperidine to the mixture to catalyze the initial condensation steps.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble byproducts.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford a pale yellow crystalline solid.
Optimization of Reaction Conditions
The yield and purity of this compound can be significantly influenced by the reaction conditions. Here are some key parameters to consider for optimization:
-
Catalyst: While the reaction can proceed without an added catalyst, bases like piperidine or acids like p-toluenesulfonic acid can accelerate the reaction and improve yields. [6]Heterogeneous catalysts, such as copper nanoparticles on charcoal or doped animal bone meal, have also been reported to be effective and offer the advantage of easy separation. [2][4]* Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point. However, greener alternatives like water or solvent-free conditions have been explored, often in conjunction with microwave irradiation. [6][7]* Temperature: The reaction is typically carried out at the reflux temperature of the solvent. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, often leading to higher yields. [3]* Stoichiometry: While a 1:1:1:2 molar ratio of benzaldehyde, ethyl acetoacetate, malononitrile, and ammonium acetate is standard, slight variations may be explored to optimize the yield for a specific setup.
Expected Yield and Characterization Data
Under optimized conditions, this one-pot synthesis can achieve yields ranging from 70% to over 90%. [3][4] Characterization Data for this compound:
-
Molecular Formula: C₁₅H₁₂N₂O₂ [3]* Molecular Weight: 264.27 g/mol
-
Appearance: Pale yellow crystalline solid.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks are expected around 2220 (C≡N stretch), 1730 (C=O ester stretch), and 1600-1450 (C=C and C=N aromatic ring stretches).
-
¹H NMR Spectroscopy (CDCl₃, δ ppm): Expected signals include a triplet around 1.4 ppm and a quartet around 4.4 ppm for the ethyl ester group, and a multiplet in the aromatic region (7.3-7.8 ppm) for the phenyl and pyridine protons.
-
¹³C NMR Spectroscopy (CDCl₃, δ ppm): Key signals are anticipated around 165 (C=O ester), 117 (C≡N), and in the aromatic region (120-160 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Conclusion
The synthesis of this compound is most effectively achieved through a one-pot, four-component reaction utilizing readily available starting materials: benzaldehyde, ethyl acetoacetate, a cyano-source like malononitrile, and ammonium acetate. This approach, rooted in the principles of the Hantzsch and Guareschi-Thorpe pyridine syntheses, offers a highly efficient, atom-economical, and versatile route to this valuable heterocyclic building block. Understanding the underlying mechanistic steps—Knoevenagel condensation, enamine formation, Michael addition, and subsequent cyclization and aromatization—is key to optimizing the reaction conditions for improved yields and purity. The provided experimental protocol serves as a robust foundation for the laboratory-scale synthesis of this important compound, which holds significant promise for applications in medicinal chemistry and materials science.
References
-
Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. Available at: [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [Link]
-
Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2010). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]
-
Abdel-latif, E., El-Mekabaty, A., & Fadda, A. A. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-BenzoT[2][5]hiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. Available at: [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Available at: [Link]
-
Du, K., Zhu, T., Li, G., & Huang, J. (2025). Multifunctional 3-Cyanopyridine Compounds: Synthesis Based on Tandem Reaction with 100% Atomic Economy and Their Applications. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., El-Gohary, N. S., & Abdel-Gawad, S. M. (2019). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]
-
Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. Available at: [Link]
-
Green Chemistry. (2022). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]
-
Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Eltayyeb, M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Result of one-pot reaction of ethyl acetoacetate, malononitrile, and benzaldehyde under different catalysts. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Supporting Information. (n.d.). 13 - Supporting Information. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of Benzenes from Pyridines via N to C switch. Available at: [Link]
-
ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Available at: [Link]
- Google Patents. (n.d.). CN101602722A - The synthetic method of 3-cyanopyridine.
-
ResearchGate. (n.d.). One-pot synthesis of.... Available at: [Link]
-
ResearchGate. (n.d.). Guareschi–Thorpe condensation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. Available at: [Link]
-
International Journal of Industrial Engineering Computations. (2010). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. Available at: [Link]
-
Inorganic Chemistry. (2022). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Available at: [Link]
-
Journal of Applied Chemical Research. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Available at: [Link]
-
ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of 3-Cyano-2-pyridones. Available at: [Link]
-
Journal of Medicinal Chemistry. (1993). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Available at: [Link]
-
ResearchGate. (n.d.). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Available at: [Link]
-
ResearchGate. (n.d.). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scielo.br [scielo.br]
- 3. Buy this compound | 1407521-95-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Multicomponent Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Pyridines and the Efficiency of Multicomponent Reactions
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials, owing to their diverse biological activities and unique chemical properties.[1][2] Among the vast family of pyridine-containing molecules, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate stands out as a significant synthetic intermediate. Its structure, featuring a cyano group, an ester, and a phenyl substituent on the pyridine ring, offers multiple points for further chemical elaboration, making it a valuable building block for more complex molecules.[1] This compound and its derivatives have shown promise as potential antitumor and antimicrobial agents, highlighting their importance in drug discovery programs.[1]
Traditionally, the synthesis of complex organic molecules like substituted pyridines involved multi-step processes that were often inefficient and time-consuming.[2] However, the advent of multicomponent reactions (MCRs) has revolutionized synthetic organic chemistry.[2][3][4] MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials.[2] This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[2][5] This guide provides a detailed exploration of the multicomponent synthesis of this compound, focusing on the underlying principles, experimental protocols, and mechanistic insights.
Synthetic Strategies: A Focus on Hantzsch-Inspired and Bohlmann-Rahtz Methodologies
The synthesis of the pyridine ring can be achieved through various condensation and cyclization strategies.[5] For the target molecule, a prominent and efficient approach is a Hantzsch-inspired multicomponent reaction.[1][6] Another relevant, though distinct, methodology is the Bohlmann-Rahtz pyridine synthesis, which offers a versatile route to substituted pyridines.[7][8][9][10]
Hantzsch-Inspired Four-Component Reaction
A highly effective method for synthesizing this compound involves a one-pot, four-component reaction. This strategy is a modification of the classic Hantzsch pyridine synthesis.[6]
Core Reactants:
-
Aromatic Aldehyde: Benzaldehyde (provides the C4-phenyl group).
-
β-Ketoester: Ethyl acetoacetate (contributes to the pyridine backbone and the C2-carboxylate group).
-
Active Methylene Compound: Malononitrile (serves as the source of the C3-cyano group and the C5-position).
-
Ammonia Source: Ammonium acetate (provides the nitrogen atom for the pyridine ring).
The reaction proceeds through a cascade of intermediates, including Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to yield the final pyridine product.[11]
Mechanistic Insights
The reaction mechanism is a well-orchestrated sequence of events that efficiently constructs the pyridine ring. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: A simplified workflow of the Hantzsch-inspired multicomponent synthesis.
Experimental Protocol: A Representative Procedure
This protocol outlines a general method for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Malononitrile
-
Ammonium acetate
-
Ethanol (solvent)
-
Piperidine (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and malononitrile in ethanol.
-
Add a slight excess of ammonium acetate (e.g., 1.2 equivalents).
-
Add a catalytic amount of piperidine (a few drops).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation:
| Reactant | Molar Ratio | Role |
| Benzaldehyde | 1 | C4-phenyl source |
| Ethyl Acetoacetate | 1 | C2, C3, and ester source |
| Malononitrile | 1 | Cyano and C5 source |
| Ammonium Acetate | 1.2 | Nitrogen source |
| Piperidine | Catalytic | Base catalyst |
| Ethanol | Solvent | Reaction medium |
Table 1: Stoichiometry and roles of reactants in the Hantzsch-inspired synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: An Alternative Pathway
The Bohlmann-Rahtz synthesis provides another powerful method for constructing substituted pyridines.[7][8][9][10] While not the most direct route to the title compound in a single multicomponent step, its principles are important for understanding pyridine synthesis. This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[7][9][10]
A key advantage of the Bohlmann-Rahtz approach is that it directly yields the aromatic pyridine without needing a separate oxidation step, a requirement in the Hantzsch synthesis.[7] Modern modifications have enabled one-pot versions by generating the enamine in situ, often using ammonium acetate as the amino group source.[7][9]
Mechanistic Overview
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"Ethyl 3-cyano-4-phenylpyridine-2-carboxylate" derivatives and analogs
An In-depth Technical Guide to Ethyl 3-cyano-4-phenylpyridine-2-carboxylate Derivatives and Analogs
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of the Pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological interaction. The pyridine ring is a quintessential example, forming the core of numerous FDA-approved drugs and acting as a cornerstone in modern drug design.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
This guide focuses on a specific, highly functionalized subclass: derivatives and analogs of This compound . This core structure, characterized by a pyridine ring substituted with cyano, phenyl, and ethyl carboxylate groups, serves as a versatile template for synthetic elaboration.[4] Its derivatives have garnered significant attention, particularly as promising anticancer agents, by targeting critical cellular pathways involved in oncogenesis.[5][6]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview. We will delve into the synthetic logic, explore the nuanced structure-activity relationships (SAR), and present detailed protocols to empower further investigation and innovation in this promising chemical space.
Section 1: The Synthetic Landscape: Constructing the Core
The synthesis of the 3-cyano-4-phenylpyridine core is amenable to several efficient strategies, with multicomponent reactions (MCRs) being particularly favored for their elegance and atom economy.[7] These one-pot procedures allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials.
Primary Synthetic Route: Hantzsch-Inspired Multicomponent Reaction
A prominent and highly efficient method for constructing the pyridine ring is a Hantzsch-inspired condensation reaction.[4] This approach typically involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde (e.g., benzaldehyde derivatives), and a cyano-activated methylene compound (such as malononitrile), with an ammonia source (like ammonium acetate).[2][4] This convergence strategy is valued for its operational simplicity and ability to generate diverse libraries of compounds by varying the initial building blocks.
The causality behind this choice lies in its efficiency: multiple bonds are formed in a single operation, minimizing purification steps and resource expenditure, which is a critical consideration in both academic and industrial drug discovery.
Caption: Workflow for a one-pot multicomponent synthesis of the target pyridine scaffold.
Post-Synthetic Modifications: Diversifying the Scaffold
The parent ester offers several reactive handles for further chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Key transformations include:
-
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[4] This introduces a key hydrogen bond donor/acceptor and a potential coordination site for metal-based catalysts or biological targets.
-
Nucleophilic Substitution/Transformation of the Cyano Group: The cyano group is a versatile functional group that can participate in various reactions, including nucleophilic substitutions, allowing for the introduction of diverse substituents.[4]
-
Cyclization Reactions: The functional groups on the pyridine ring can be used to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown potent biological activity.[4][5]
Section 2: Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas, with anticancer activity being the most extensively investigated.[7]
Anticancer Activity: Targeting Oncogenic Kinases
A substantial body of research highlights the potent cytotoxic effects of these compounds against a variety of human cancer cell lines.[8] The mechanism often involves the inhibition of key protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[5][6]
Key Molecular Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
-
HER-2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in certain types of breast cancer, HER-2 is a receptor tyrosine kinase that promotes aggressive cell growth.
-
PIM-1 Kinase: An oncogenic serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target for cancer therapy.[6][9]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of cyanopyridines.
Quantitative Analysis of Cytotoxicity
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below synthesizes data from multiple studies, showcasing the activity against common cancer cell lines.
| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC₅₀ (µM) | Reference |
| 5a | Unsubstituted | MCF-7 | 1.77 | [5] |
| 5a | Unsubstituted | HepG2 | 2.71 | [5] |
| 5e | 4-OCH₃ | MCF-7 | 1.39 | [5] |
| 6b | 4-Cl | HepG2 | 2.68 | [5] |
| 7b | 4-Cl | MCF-7 | 6.22 | [5] |
| 7h | (6-position: 3-pyridyl) | MCF-7 | 1.89 | [6] |
| 8f | (6-position: 2-naphthyl) | MCF-7 | 1.69 | [6] |
| 8a | (Fused Pyrano[3,2-c]pyridine) | A549 (Lung) | 0.83 | [9] |
Note: The structures of compounds 7h, 8f, and 8a are more complex derivatives built upon the core scaffold. This data illustrates the potent, low-micromolar activity achievable with this chemical class.
Other Bioactivities
Beyond oncology, these scaffolds are being explored for other therapeutic applications. Research indicates potential as antimicrobial agents and for the treatment of cardiovascular diseases, underscoring the chemical versatility of the cyanopyridine core.[4][7][10]
Section 3: Structure-Activity Relationships (SAR)
Understanding the relationship between molecular structure and biological activity is paramount for rational drug design.[11][12] SAR studies on cyanopyridine derivatives have yielded critical insights for optimizing potency and selectivity.
-
Substitution on the 4-Phenyl Ring: The electronic nature and position of substituents on the C4-phenyl ring significantly modulate activity.[5] For instance, electron-withdrawing groups like chlorine (4-Cl) can enhance potency against certain cell lines.[5]
-
Substitution at the 6-Position: Replacing the hydrogen at the C6-position with various aryl or heteroaryl groups has proven to be a fruitful strategy. A 2-naphthyl group (compound 8f ) and a 3-pyridyl group (compound 7h ) both resulted in potent PIM-1 kinase inhibitors with strong anti-breast cancer activity.[6]
-
Fused Ring Systems: Elaboration of the core into fused bicyclic or tricyclic systems, such as pyridopyrimidines, can drastically alter the activity profile. However, this is not always beneficial; in one study, the addition of a 2-methyl group to a fused pyrimidine ring led to a sevenfold decrease in activity against HepG2 cells.[5]
Caption: Key structure-activity relationship points for the cyanopyridine scaffold.
Section 4: Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, this section provides detailed, step-by-step methodologies for a representative synthesis and a standard biological evaluation.
Protocol: One-Pot Synthesis of a 3-Cyano-4-phenylpyridine Derivative
This protocol is adapted from established multicomponent reaction methodologies.[7][9]
Objective: To synthesize a representative Ethyl 3-cyano-4,6-diaryl-2-oxo-1,2-dihydropyridine carboxylate derivative.
Materials:
-
Appropriate Chalcone (e.g., 1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one) (0.01 mol)
-
Ethyl cyanoacetate (0.01 mol)
-
Ethanol (25 mL)
-
Piperidine (catalytic amount, ~3-5 drops)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the chalcone (0.01 mol) and ethyl cyanoacetate (0.01 mol) in ethanol (25 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture. The addition of a base is crucial as it facilitates the initial Michael addition reaction, which is the rate-determining step.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water or onto crushed ice to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Final Product: Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to obtain the purified compound.[9]
-
Characterization: Confirm the structure of the final product using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[9][13]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[3]
Objective: To determine the IC₅₀ value of a synthesized compound against a cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (spectrophotometric grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%). Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank), cells with medium and DMSO (negative control), and cells with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is critical and should be optimized for the specific cell line and compound class.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this period, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound core is a demonstrably valuable scaffold in medicinal chemistry.[7] Its synthetic tractability via efficient multicomponent reactions and the potent, tunable biological activity of its derivatives make it a highly attractive starting point for drug discovery programs.[4] The consistent low-micromolar to sub-micromolar anticancer activity, often driven by the inhibition of clinically relevant protein kinases, highlights the significant therapeutic potential of this compound class.[5][6]
Future research should focus on expanding the chemical diversity around this core, exploring novel fused heterocyclic systems, and conducting detailed mechanistic studies to elucidate the precise binding modes within their biological targets. The continued application of rational design principles, guided by the SAR insights discussed herein, will undoubtedly lead to the development of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Ibrahim, M. H., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. National Institutes of Health. Available at: [Link]
-
Unknown. (n.d.). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. Googleapis.com. Available at: [Link]
-
Karaburun, A. Ç., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health. Available at: [Link]
-
Abdel-monem, M. I., et al. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][3]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. Available at: [Link]
-
Gouda, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Unknown. (n.d.). Substituted Cyanopyridine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Available at: [Link]
-
Unknown. (n.d.). 3-cyano pyridine derivatives. ResearchGate. Available at: [Link]
-
D'Mello, M., et al. (1998). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. PubMed. Available at: [Link]
-
Narendar, P., et al. (2024). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Ramirez-Prada, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available at: [Link]
-
Unknown. (2024). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate. Available at: [Link]
-
PubChemLite. (2026). This compound (C15H12N2O2). PubChemLite. Available at: [Link]
-
El-Gaber, M. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
-
Unknown. (n.d.). A mechanism for the formation of 3-cyano-2-pyridinone derivatives. ResearchGate. Available at: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Unknown. (n.d.). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. ResearchGate. Available at: [Link]
-
Zohreh, A., et al. (2016). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. MDPI. Available at: [Link]
-
Unknown. (n.d.). Synthetic routes explored for the synthesis of carboxamide derivative.... ResearchGate. Available at: [Link]
-
Wang, L., et al. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]
-
Bakulina, O., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. Available at: [Link]
-
Unknown. (2024). Preparation of carboxylate derivatives of terpyridine via the furan pathway. ResearchGate. Available at: [Link]
-
Unknown. (2024). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1407521-95-2 [smolecule.com]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Theoretical and Computational Investigation of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: A Guide for Drug Discovery and Development
Abstract
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a substituted pyridine derivative that has emerged as a compound of interest in medicinal chemistry. Its structural motifs, including the cyano and phenyl groups, suggest a potential for diverse biological activities, which preliminary studies have indicated may include antitumor and antimicrobial properties.[1] This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, scientists, and professionals in the field of drug development. By leveraging computational chemistry, we can elucidate the electronic and structural properties of this compound, predict its interactions with biological targets, and assess its drug-likeness. This guide will detail the rationale behind and the step-by-step protocols for a thorough in silico analysis, from quantum chemical calculations to molecular docking and ADMET prediction.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Pyridine and its derivatives are fundamental scaffolds in the design of therapeutic agents, exhibiting a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2] The strategic placement of various functional groups on the pyridine ring can significantly modulate the molecule's physicochemical properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This compound, with its distinct arrangement of a cyano group, a phenyl ring, and an ethyl carboxylate moiety, presents a compelling case for detailed investigation. The cyano group can participate in nucleophilic substitutions, while the ester can be hydrolyzed to the corresponding carboxylic acid, offering avenues for further chemical modification.[1] Understanding the interplay of these functional groups at an electronic level is paramount to unlocking the full therapeutic potential of this and related compounds.
Synthesis and Physicochemical Properties
The synthesis of this compound is often achieved through multicomponent reactions (MCRs), which are highly efficient for creating molecular complexity in a single step.[1] A common method is a Hantzsch-inspired condensation reaction involving an aromatic aldehyde (benzaldehyde), an active methylene compound (ethyl acetoacetate), a cyanide source (malononitrile), and an ammonium salt.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.28 g/mol | [1] |
| IUPAC Name | This compound | N/A |
Proposed Computational Workflow: A Roadmap for In Silico Characterization
Given the limited publicly available computational data for this compound, this section outlines a robust and comprehensive workflow for its theoretical and computational characterization. This workflow is designed to provide a deep understanding of the molecule's intrinsic properties and its potential as a drug candidate.
Caption: Proposed computational workflow for the in-depth analysis of this compound.
Quantum Mechanical Calculations: Unveiling Intrinsic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[3][4] These calculations provide fundamental insights into the molecule's geometry, stability, and reactivity.
3.1.1. Experimental Protocol: DFT Calculations
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a DFT functional and basis set suitable for organic molecules, such as B3LYP/6-311+G(d,p).[5] The choice of functional and basis set is a balance between accuracy and computational cost.[6]
-
The optimization should be carried out in the gas phase to understand the molecule's intrinsic properties. Solvation models (e.g., PCM) can be applied in subsequent calculations to simulate a biological environment.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate an MEP map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This map is crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.
-
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][10] This is a cornerstone of structure-based drug design.
3.2.1. Experimental Protocol: Molecular Docking
-
Target Selection and Preparation:
-
Based on the known or hypothesized biological activity (e.g., anticancer), select a relevant protein target. For instance, a key enzyme in a cancer cell proliferation pathway could be chosen.[11]
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands, and by adding hydrogen atoms.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on the protein, often based on the location of a known inhibitor or an active site predicted by bioinformatics tools.
-
Use a docking software (e.g., AutoDock Vina, PyRx) to perform the docking simulation.[3][5] The software will generate multiple possible binding poses of the ligand in the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (docking scores). A lower binding energy generally indicates a more stable protein-ligand complex.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues to understand the molecular basis of binding.
-
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities.[11][12][13]
3.3.1. Experimental Protocol: In Silico ADMET Prediction
-
Data Input:
-
Use the 2D or 3D structure of this compound as input.
-
-
Computational Tools:
-
Utilize various online platforms and software (e.g., SwissADME, pkCSM) that employ quantitative structure-activity relationship (QSAR) models and other algorithms to predict ADMET properties.[13]
-
-
Properties to Analyze:
-
Absorption: Predict properties like Caco-2 permeability and human intestinal absorption.
-
Distribution: Estimate parameters such as plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
-
Excretion: Estimate the total clearance of the compound.
-
Toxicity: Predict potential toxicities such as hepatotoxicity and mutagenicity.
-
-
Drug-Likeness Evaluation:
-
Assess the molecule's compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.
-
Illustrative Data and Interpretation
The following tables present hypothetical data that could be generated from the proposed computational workflow. These are for illustrative purposes to guide researchers in interpreting their own results.
Table 1: Hypothetical DFT-Calculated Properties
| Parameter | Hypothetical Value | Interpretation |
| E_HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| E_LUMO | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | A moderate gap suggests good kinetic stability with potential for reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar, which can influence its solubility and interactions. |
Table 2: Hypothetical Molecular Docking Results against a Kinase Target
| Parameter | Hypothetical Value | Interpretation |
| Binding Affinity | -8.2 kcal/mol | A strong binding affinity, suggesting potent inhibition of the target kinase. |
| Key Interactions | Hydrogen bond with ASP145, Pi-Pi stacking with PHE80 | Specific interactions that anchor the molecule in the binding site and contribute to its affinity. |
Table 3: Hypothetical ADMET Prediction Summary
| Property | Predicted Value | Assessment |
| Human Intestinal Absorption | High | Favorable for oral administration. |
| Blood-Brain Barrier Permeant | No | May reduce the risk of central nervous system side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile. |
Conclusion and Future Directions
The theoretical and computational workflow detailed in this guide provides a powerful and cost-effective approach to thoroughly characterize this compound and to assess its potential as a lead compound in drug discovery. By combining quantum mechanics, molecular docking, and ADMET prediction, researchers can gain a multi-faceted understanding of this molecule, from its fundamental electronic properties to its likely behavior in a biological system.
The insights gained from these computational studies should guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. The predictions made through these in silico methods must, of course, be validated through experimental studies, including chemical synthesis, in vitro biological assays, and eventually, in vivo testing. This synergistic interplay between computational and experimental chemistry is the hallmark of modern drug discovery and development.
References
-
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Aurlide. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC. [Link]
-
Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]
-
R Discovery. (2016, March 15). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. [Link]
-
Deep Origin. (n.d.). ADMET Predictions. Deep Origin. [Link]
-
Journal of Pharmaceutical Research International. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]
-
Fiveable. (n.d.). ADMET prediction. Fiveable. [Link]
-
YouTube. (2025, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. [Link]
-
University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]
-
j-g-k. (n.d.). Natural Bond Orbital (NBO) Analysis. j-g-k. [Link]
-
National Center for Biotechnology Information. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 9. NBO [cup.uni-muenchen.de]
- 10. m.youtube.com [m.youtube.com]
- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aurlide.fi [aurlide.fi]
- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
Methodological & Application
Application Note & Protocols: Ethyl 3-cyano-4-phenylpyridine-2-carboxylate as a Versatile Intermediate in Drug Discovery
Abstract
The substituted pyridine ring, particularly the 2-pyridone motif, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal foundation for drug design.[1][3] This guide focuses on a key synthetic intermediate, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate , detailing its synthesis, characterization, and strategic application in the development of potent drug candidates. We provide field-tested protocols for its synthesis and its conversion into advanced intermediates for classes of drugs such as cardiotonics and anticancer agents, underscoring its versatility and importance in modern drug discovery workflows.[4]
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone heterocycle is a cornerstone of medicinal chemistry, prized for its ability to act as both a hydrogen bond donor and acceptor.[1] This dual nature, combined with a planar ring system amenable to diverse functionalization, allows for precise molecular interactions with biological targets.[3] Consequently, this scaffold is found in a wide array of FDA-approved drugs and clinical candidates, demonstrating efficacy against a range of diseases including cancer, cardiovascular disorders, and microbial infections.[5][6]
This compound (henceforth referred to as ECPC ) is a highly functionalized building block that provides a rapid entry point to complex 2-pyridone and dihydropyridine derivatives.[7] Its constituent functional groups—the ethyl ester, the cyano group, and the phenyl ring—offer multiple reaction handles for diversification and structure-activity relationship (SAR) studies.[7] This document serves as a practical guide for researchers to leverage ECPC in their drug discovery programs.
Physicochemical Properties & Quality Control
Ensuring the purity and identity of ECPC is critical before its use in downstream applications.
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.28 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol |
Self-Validating QC Protocol:
-
¹H NMR (400 MHz, CDCl₃): Confirm characteristic peaks for the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons (multiplet ~7.2-7.6 ppm), and the pyridine ring proton.
-
HPLC-MS: Verify purity (>95%) and confirm the mass-to-charge ratio corresponding to [M+H]⁺.
-
FTIR (KBr): Identify key functional group stretches, including the cyano group (C≡N) around 2220 cm⁻¹ and the ester carbonyl (C=O) around 1720 cm⁻¹.
Synthesis Protocol: Multi-Component Reaction for ECPC
The synthesis of substituted pyridines is efficiently achieved through multi-component reactions (MCRs), which offer high atom economy and operational simplicity.[1] The following protocol is based on a Hantzsch-inspired condensation.[7]
Rationale: This one-pot reaction combines four commercially available components to rapidly construct the complex pyridine core. Piperidine acts as a base to catalyze the initial Knoevenagel condensation and subsequent cyclization steps. Refluxing in ethanol provides the necessary thermal energy while being a relatively benign and easily removable solvent.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (10 mmol scale) |
| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) |
| Ethyl Cyanoacetate | 113.12 | 1.13 g (1.0 mL) |
| Acetophenone | 120.15 | 1.20 g (1.2 mL) |
| Ammonium Acetate | 77.08 | 6.17 g |
| Solvent: Ethanol | - | 30 mL |
| Catalyst: Piperidine | 85.15 | ~0.2 mL |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), acetophenone (10 mmol), and ammonium acetate (80 mmol) in ethanol (30 mL).
-
Catalysis: Add 5-6 drops of piperidine to the mixture.
-
Scientist's Note: The amount of catalyst is not strictly stoichiometric. Its role is to facilitate the initial condensations. An excess can lead to side product formation.
-
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Isolation: Once the starting materials are consumed, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Work-up: Pour the cooled reaction mixture into 100 mL of crushed ice with stirring. This will cause the product to fully precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight. The expected yield is typically in the range of 70-85%.
-
Characterization: Confirm the structure and purity of the synthesized ECPC using the QC methods described in Section 2.
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of ECPC.
Application in Drug Intermediate Synthesis: Case Study on Cardiotonic Agents
The ECPC scaffold is a precursor to potent cardiotonic agents like Milrinone, which function as phosphodiesterase 3 (PDE3) inhibitors.[4][8] PDE3 inhibition in cardiac muscle leads to increased levels of cyclic AMP (cAMP), enhancing cardiac contractility and causing vasodilation.[4][9] The following protocol outlines the hydrolysis of ECPC, a key step toward these bioactive molecules.
Protocol: Alkaline Hydrolysis of ECPC to the Carboxylic Acid
Rationale: The ethyl ester of ECPC can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This acid is a crucial intermediate, as the carboxyl group can be further modified or is a required feature for biological activity in certain drug classes. Sodium hydroxide is a strong, inexpensive base, and the ethanol/water co-solvent system ensures solubility of both the organic substrate and the inorganic base.
-
Setup: Dissolve ECPC (5 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (10 mmol, 0.4 g) in 10 mL of water.
-
Reaction: Heat the mixture to 60°C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~3-4 by the dropwise addition of 2M HCl. A precipitate will form.
-
Scientist's Note: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate. Perform this step slowly to control gas evolution and temperature.
-
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is 3-cyano-4-phenylpyridine-2-carboxylic acid .
Logical Pathway from Intermediate to Drug Class
Caption: Synthetic logic from ECPC to therapeutic scaffolds.
Further Applications & Outlook
Beyond cardiotonics, the ECPC scaffold is instrumental in developing other classes of therapeutic agents:
-
Anticancer Agents: Derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast and lung cancer.[7][10][11] The mechanism often involves the inhibition of critical signaling kinases.[4]
-
Calcium Channel Blockers: Modification of the core can lead to dihydropyridine-like structures that exhibit calcium channel blocking activity, relevant for treating hypertension.[12][13][14]
-
Antimicrobial Agents: The pyridine core is a common feature in molecules with antibacterial and antifungal properties.[5]
The synthetic accessibility of this compound, coupled with the proven biological relevance of its derivatives, solidifies its role as a high-value intermediate in drug discovery. Its strategic use enables the rapid exploration of chemical space and accelerates the journey from a synthetic building block to a potential clinical candidate.
References
-
Al-Ostath, A., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Saudi Chemical Society. [Link]
-
Rodriguez, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
El-Sayed, M., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]
-
RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
Maksić, Z., et al. (2012). Properties and synthesis of milrinone. ResearchGate. [Link]
-
Gouda, M. A., et al. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[3][6]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. [Link]
-
Gómez-Parra, V., et al. (1992). New cardiotonic agents related to amrinone: synthesis of 1,2-dihydro-5-arylpyridin-2-ones. Archiv der Pharmazie. [Link]
- Google Patents. (2015). Method for synthesising milrinone.
-
Singh, B., et al. (1991). Calcium Channel Blocking and Positive Inotropic Activities of Ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(phenylsulfonyl)methyl]-4-aryl-3- Pyridine-Carboxylate and Analogues. Journal of Medicinal Chemistry. [Link]
-
Eltayyeb, M. Z., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
- Google Patents. (2013). Method for synthesising milrinone.
-
Dyi, N., et al. (1995). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Medicinal Chemistry Research. [Link]
-
Tuktin, P. I., et al. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. ResearchGate. [Link]
- Google Patents. (2006). Process for preparing milrinone.
-
Chem-Impex. Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate. [Link]
-
Al-Obaid, A. M., et al. (2017). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules. [Link]
-
Atwal, K. S., et al. (1992). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2025). Synthesis of Ethyl Methyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates as Potential Calcium Channel Blockers for Hypertension. ResearchGate. [Link]
-
Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. [Link]
-
Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. [Link]
-
Acta Crystallographica Section E. (2010). 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Buy this compound | 1407521-95-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103288725B - Method for synthesising milrinone - Google Patents [patents.google.com]
- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium channel blocking and positive inotropic activities of ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(phenylsulfonyl)methyl]-4-aryl-3- pyridine-carboxylate and analogues. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Ethyl 3-Cyano-4-phenylpyridine-2-carboxylate in the Synthesis of Novel Anticancer Agents
Introduction: The Prominence of the Pyridine Scaffold in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets, including those critical in cancer progression.[3] Pyridine derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5] Within this versatile class of compounds, 3-cyanopyridine derivatives have garnered significant attention for their potent antitumor effects.[6][7] This application note focuses on a key intermediate, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate , and its strategic application in the synthesis of novel anticancer agents, particularly those targeting critical signaling pathways in cancer.
Core Intermediate: this compound
This compound is a versatile chemical building block possessing multiple reactive sites—a pyridine ring, a cyano group, and an ester functionality—that can be readily modified to generate a diverse library of therapeutic candidates.[8] Its synthesis is often achieved through efficient one-pot, multi-component reactions, making it an attractive starting material for drug discovery programs.[9]
Synthetic Protocol: One-Pot Synthesis of Ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate (A Representative Analog)
While a direct protocol for the title compound is not explicitly detailed in publicly available literature, a reliable synthesis for a closely related and biologically active analog, ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate, provides a robust template. This protocol is adapted from a similar synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles.[10] The underlying principle involves a base-catalyzed cyclocondensation reaction.
Reaction Scheme:
Caption: Synthesis of a 2-oxo-pyridine derivative.
Materials:
-
1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one (Chalcone derivative)
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of the chalcone derivative (0.01 mol) in ethanol (25 mL), add ethyl cyanoacetate (0.01 mol).
-
Add a few drops of piperidine to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate.[10]
Rationale: This reaction proceeds via a Michael addition of the active methylene group of ethyl cyanoacetate to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring system. The use of a catalytic amount of a base like piperidine is crucial for deprotonating the ethyl cyanoacetate and initiating the reaction cascade.
Application in the Synthesis of a Potent Anticancer Agent: A 2-Amino-3-cyanopyridine Derivative
The this compound scaffold can be readily converted into highly potent 2-amino-3-cyanopyridine derivatives, which have shown remarkable anticancer activity.[11] The following protocol outlines the synthesis of a representative 2-amino-3-cyanopyridine derivative.
Synthetic Protocol: Synthesis of a 2-Amino-3-cyano-4-phenylpyridine Derivative
This protocol is based on a general and efficient one-pot, four-component reaction for the synthesis of 2-amino-3-cyanopyridines.[12]
Reaction Scheme:
Caption: One-pot synthesis of a 2-amino-3-cyanopyridine.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Methyl ketone (e.g., Acetophenone)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Add ethanol as the solvent.
-
Reflux the mixture for 7-9 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and wash with a small amount of ethanol.
-
Recrystallize the crude product from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Rationale: This multi-component reaction is a highly efficient method for the synthesis of polysubstituted pyridines. The reaction likely proceeds through a series of condensations and cyclizations, with ammonium acetate serving as the nitrogen source for the pyridine ring.
Mechanism of Action: Targeting Key Cancer-Related Kinases
Derivatives of 3-cyanopyridine have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth, proliferation, and survival. Many 3-cyanopyridine derivatives have shown the ability to bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and blocking downstream signaling.[6]
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14] Inhibition of VEGFR-2 by 3-cyanopyridine derivatives can effectively suppress tumor-induced angiogenesis, leading to the starvation and regression of tumors.[12]
Signaling Pathway Overview:
Caption: Inhibition of EGFR and VEGFR-2 signaling.
Biological Evaluation Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer)
-
Complete culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8][11]
In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)
This assay measures the direct inhibitory effect of the compounds on the activity of a target kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Synthesized compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
In a 96-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the recombinant VEGFR-2 kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[15]
Data Presentation
The biological activity of newly synthesized compounds should be summarized in a clear and concise table.
| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) |
| Example Compound 1 | A549 (Lung Cancer) | 5.2 | EGFR | 150 |
| PC3 (Prostate Cancer) | 8.7 | |||
| Example Compound 2 | A549 (Lung Cancer) | 2.1 | VEGFR-2 | 85 |
| PC3 (Prostate Cancer) | 3.5 | |||
| Reference Drug | A549 (Lung Cancer) | 1.5 | EGFR/VEGFR-2 | 50/75 |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pyridine-based anticancer agents. The straightforward and efficient synthetic routes to this intermediate, coupled with the potent and targeted biological activities of its derivatives, make it a cornerstone in the development of novel cancer therapeutics. Future research should focus on expanding the library of derivatives from this scaffold, exploring their structure-activity relationships, and conducting in-vivo studies to validate their therapeutic potential.
References
- Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371.
- BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. BenchChem.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552.
- Eltamany, E. H., Shaban, S. M., Boraei, A. T. A., Gad, E. M. A., & Nafie, M. S. (2024). Synthesis of novel cyanopyridine compounds as potential EGFR inhibitors targeting A549 and PC3 cancer cell lines: In vitro, In vivo and ADME pharmacokinetics studies. Journal of Molecular Structure, 1301, 137906.
- El-Tayeb, M. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-849.
- Fahmy, H., et al. (2023).
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Medicinal Chemistry Research, 19(5), 443–458.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Multi-component synthesis of 4, 6-disubstituted-3-cyano-2-aminopyridines.
- Hassan, H. M., et al. (2024). Synthesis of novel cyanopyridine compounds as potential EGFR inhibitors targeting A549 and PC3 cancer cell lines: In vitro, In vivo and ADME pharmacokinetics studies. Journal of Molecular Structure, 137906.
- Hsieh, M.-C., et al. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 27(19), 6528.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(11), 2296-2305.
- Laddha, S. S., & Bhatnagar, S. P. (2009). A new, rapid, and efficient microwave-assisted synthesis of 2-amino-3-cyanopyridine derivatives. Indian Journal of Chemistry - Section B, 48B(1), 114–118.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
NCI. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[8][11][16]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 596.
- Penthala, N. R., et al. (2014).
- PubChem. (n.d.).
- Qin, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676341.
- Sadek, K. U., et al. (2015). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5469-5476.
- Said, M. F., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100085.
- Smolecul. (2023).
- Sun, W., et al. (2018). Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Journal of Agricultural and Food Chemistry, 66(47), 12494-12504.
- Tantry, S. J., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(9), 972-976.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Venugopala, K. N., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(30), 19374-19386.
- Wang, L., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Bioorganic & Medicinal Chemistry, 19(15), 4549-4558.
- Zaki, M. E. A., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 6(46), 30863-30876.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis of novel cyanopyridine compounds as potential EGFR inhibitors targeting A549 and PC3 cancer cell lines: In vi… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 14. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of "Ethyl 3-cyano-4-phenylpyridine-2-carboxylate" derivatives
An In-Depth Technical Guide to the Biological Activity of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the biological activities associated with derivatives of this compound. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of this specific pyridine structure have garnered attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]
This document moves beyond a simple listing of facts to explain the causality behind experimental choices and protocols. It is designed as a practical resource for researchers in the field, offering detailed methodologies, data interpretation frameworks, and insights into the underlying mechanisms of action.
Section 1: Synthesis and Chemical Profile
The core structure, this compound, features a pyridine ring substituted with cyano, phenyl, and ethyl carboxylate groups. These functional groups are pivotal, serving as handles for various chemical transformations and influencing the molecule's interaction with biological targets.[4]
Synthesis Overview: The synthesis of these derivatives often employs multicomponent reactions (MCRs). A prominent method is a Hantzsch-inspired condensation, which efficiently forms the pyridine ring.[4] Other common techniques include the condensation of pyridine derivatives with cyanoacetic acid esters and various cyclization reactions involving nitriles.[4][6] These methods allow for the systematic modification of the core structure to explore structure-activity relationships (SAR).
Section 2: Anticancer Activity
Pyridine derivatives are a significant class of compounds in oncology research, with many demonstrating potent anti-proliferative effects through diverse mechanisms.[2][3][7]
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are often multifaceted, targeting key pathways that control cell growth, proliferation, and survival.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][7] By blocking the phosphorylation activity of VEGFR-2, these compounds can disrupt the signaling cascade that leads to the formation of new blood vessels, effectively starving tumors of essential nutrients.[2]
-
Induction of Apoptosis: Many pyridine derivatives induce programmed cell death, or apoptosis, in cancer cells.[2] This can be achieved by activating intrinsic pathways, often involving the release of cytochrome C and the subsequent activation of executioner caspases like Caspase-3.[1][8]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M phase, which prevents cancer cells from dividing.[3][9]
-
Tubulin Polymerization Inhibition: Some derivatives act as anti-tubulin agents, binding to the colchicine site and disrupting the formation of microtubules. This interference with the cytoskeleton is a clinically validated anticancer strategy.[3]
Signaling Pathway Visualization
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.
Application Protocols: Evaluating Anticancer Efficacy
Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a standard colorimetric assay to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC50) on the proliferation of cancer cells.[10][11][12]
Experimental Workflow Visualization
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in the complete culture medium. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The following table presents illustrative data for a series of hypothetical this compound derivatives, showcasing their cytotoxic potential.
| Compound | Modification | MCF-7 (Breast) IC50 (µM) [1] | A549 (Lung) IC50 (µM) [12] | HepG2 (Liver) IC50 (µM) [7] | HCT-116 (Colon) IC50 (µM) [7] |
| Derivative A | 4-Chloro-phenyl | 15.2 | 18.5 | 12.8 | 20.1 |
| Derivative B | 4-Methoxy-phenyl | 8.9 | 10.3 | 7.5 | 11.4 |
| Derivative C | 3,4-Dichloro-phenyl | 5.1 | 6.8 | 4.3 | 7.9 |
| Derivative D | 4-Nitro-phenyl | 22.4 | 25.1 | 19.8 | 30.5 |
| Doxorubicin | Reference Drug | 1.2 | 1.8 | 0.9 | 1.5 |
Section 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[13] Pyridine derivatives have shown promise as a versatile scaffold for creating compounds with significant antibacterial and antifungal properties.[5][14]
Protocols for Evaluation: Assessing Antimicrobial Efficacy
Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) are crucial for reliable and reproducible antimicrobial susceptibility testing.[15]
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]
Experimental Workflow Visualization
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the test compound (at a starting concentration, e.g., 512 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across to well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no drug) and 12 (broth only) serve as controls.
-
Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 3.2: Agar Disk Diffusion (Kirby-Bauer Test)
This is a widely used qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[16][17]
Methodology:
-
Plate Preparation: Prepare a lawn of bacteria by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound.
Data Presentation: Comparative Antimicrobial Activity
| Compound | Modification | S. aureus (Gram +) MIC (µg/mL) | S. aureus Zone of Inhibition (mm) | E. coli (Gram -) MIC (µg/mL) | E. coli Zone of Inhibition (mm) |
| Derivative E | Pyridine-N-oxide | 16 | 18 | 32 | 14 |
| Derivative F | Quaternary Ammonium Salt | 8 | 22 | 16 | 17 |
| Derivative G | Thiazole Hybrid | 32 | 15 | 64 | 11 |
| Ampicillin | Reference Drug | 4 | 25 | 8 | 20 |
Section 4: Anti-inflammatory Activity
Inflammation is a key pathological component of many chronic diseases.[18][19] Pyridine derivatives have been investigated as anti-inflammatory agents, often targeting enzymes and signaling pathways central to the inflammatory response.[20][21][22]
Mechanisms of Anti-inflammatory Action
-
COX-2 Inhibition: A major mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[21][23]
-
Modulation of Inflammatory Mediators: These compounds can reduce the production of other key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[22]
-
Signaling Pathway Interference: The anti-inflammatory effects can be traced to the modulation of intracellular signaling cascades, primarily the NF-κB and MAPK pathways, which are master regulators of the inflammatory gene expression program.[22][24]
-
Calcium Channel Blockade: Some dihydropyridine derivatives, a related class, act as L-type calcium channel blockers.[25][26] This action can lead to vasodilation and has been linked to the release of nitric oxide from the endothelium, which can have indirect anti-inflammatory and anti-atherosclerotic effects.[27]
Signaling Pathway Visualization
Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyridine derivatives.
Application Protocols: Evaluating Anti-inflammatory Efficacy
Protocol 4.1: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic, reproducible model for evaluating acute inflammation and is widely used to screen for anti-inflammatory drugs.[18][20][24] The inflammatory response is biphasic, allowing for insights into the compound's mechanism.[18]
Experimental Workflow Visualization
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for one week and fast them overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Control (Vehicle, e.g., 1% Tween 80 in saline)
-
Group II: Standard (e.g., Indomethacin, 10 mg/kg, i.p.)
-
Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, i.p. or p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Dosing: Administer the respective vehicle, standard, or test compound.
-
Induction: After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar surface of the right hind paw.
-
Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema at 3h (In Vivo) [20] | Inhibition of NO Production IC50 (µM) (In Vitro) [22] |
| Derivative H | 20 | 45.2% | 18.5 |
| Derivative I | 20 | 62.8% | 9.7 |
| Derivative J | 20 | 38.1% | 25.3 |
| Indomethacin | 10 | 67.5% | 7.2 |
Section 5: Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The accumulated evidence strongly suggests their potential as lead compounds for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The diverse mechanisms of action, from kinase inhibition and apoptosis induction in cancer to the disruption of microbial growth and modulation of inflammatory pathways, highlight the chemical tractability and biological potential of this molecular framework.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and other positions on the pyridine core to optimize potency and selectivity.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent derivatives.
-
In Vivo Efficacy and Safety: Advancing lead compounds into more complex preclinical animal models of cancer, infection, and chronic inflammation to evaluate therapeutic efficacy and safety profiles.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they have drug-like potential.
By leveraging the detailed protocols and foundational knowledge presented in this guide, researchers can effectively advance the exploration and development of this promising class of therapeutic agents.
References
- National Institutes of Health (NIH). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- MedCrave online. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview.
- PubMed. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide.
- BenchChem. Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents.
- Dr.Oracle. (2025). What are the dihydropyridines (calcium channel blockers)?.
- World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Apec.org. Antimicrobial Susceptibility Testing.
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016).
- International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- Smolecule. (2023). Buy this compound | 1407521-95-2.
- National Institutes of Health (NIH). (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- MSD Manual Professional Edition. Susceptibility Testing - Infectious Diseases.
- ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Taylor & Francis. (2025). Full article: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- (2024). Synthesis and antimicrobial study of novel pyridine quaternary analogs.
- MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
- Wikipedia. Dihydropyridine calcium channel blockers.
- Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. (2023).
- National Institutes of Health (NIH). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC.
- (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
- BenchChem. Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds.
- BenchChem. A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents.
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
- PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.
- PubMed Central (PMC). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- PubMed Central (PMC). (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- BenchChem. Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers.
- ResearchGate. Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- BenchChem. Comparative Cytotoxicity Analysis of Novel Heterocyclic Compounds Derived from Ethyl 2-(phenylazo)acetoacetate.
- MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- PubMed. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies.
-
ResearchGate. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[1][28]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Available from:
- RSC Publishing. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents.
- Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
- ResearchGate. (2016). Can I get a protocol for cytotoxic activity evaluation?.
- Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Buy this compound | 1407521-95-2 [smolecule.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. amhsr.org [amhsr.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 18. mdpi.com [mdpi.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 26. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 27. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. droracle.ai [droracle.ai]
Application Notes and Protocols: The Ethyl 3-cyano-4-phenylpyridine-2-carboxylate Scaffold in Modern Medicinal Chemistry
Introduction: The Prominence of Privileged Pyridine Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to various biological targets with high affinity. The 2-pyridone ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold.[1][2][3][4] Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design.[2][4][5]
This document focuses on a particularly valuable derivative: Ethyl 3-cyano-4-phenylpyridine-2-carboxylate . This scaffold integrates several key functional groups:
-
A 2-pyridone core , providing the foundational heterocyclic structure.
-
A cyano group at the 3-position, a potent electron-withdrawing group and a key handle for further chemical transformations.[6]
-
A phenyl group at the 4-position, which can be readily modified to explore structure-activity relationships (SAR).[7][8]
-
An ethyl carboxylate group at the 2-position, offering another site for derivatization, such as hydrolysis to the carboxylic acid or conversion to amides.[6]
The convergence of these functionalities creates a molecule ripe with potential, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][9][10][11][12] These application notes provide a detailed guide for researchers, offering insights into the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.
Section 1: Synthesis of the Core Scaffold
The construction of the polysubstituted pyridine ring is most efficiently achieved through multicomponent reactions (MCRs). These reactions are prized for their atom economy, operational simplicity, and ability to generate complex molecules in a single step.[5] A Hantzsch-inspired condensation is a prominent and effective method for synthesizing the title scaffold.[6]
General Synthesis Pathway
The typical MCR approach involves the condensation of an aldehyde (benzaldehyde), an active methylene compound (ethyl acetoacetate), a cyano-containing species (malononitrile), and an ammonia source (ammonium acetate). This convergence strategy allows for the rapid assembly of the highly functionalized pyridine core.
Caption: General workflow for the one-pot synthesis of the core scaffold.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 3-cyano-4-phenyl-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate
This protocol describes an efficient, environmentally friendly microwave-assisted synthesis. Microwave irradiation often leads to shorter reaction times, higher yields, and purer products compared to conventional heating.[13]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
Procedure:
-
Reactant Assembly: In a 10 mL microwave synthesis vial, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Causality Note: Ammonium acetate serves as both the ammonia source and a mild catalyst for the condensation reactions. Using a slight excess ensures the reaction goes to completion.
-
-
Solvent Addition: Add 3 mL of absolute ethanol to the vial. The solvent facilitates the dissolution of reactants and efficient absorption of microwave energy.
-
Reaction Execution: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 5-10 minutes.
-
Expert Insight: Monitor the reaction pressure to ensure it remains within the safe limits of the vial. A short reaction time is a key advantage of this method.[13]
-
-
Isolation and Purification: a. After the reaction is complete, cool the vial to room temperature. b. The product will often precipitate from the solution upon cooling. If not, slowly add cold water to induce precipitation. c. Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. d. Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Section 2: Medicinal Chemistry Applications and Derivatization
The true power of the this compound scaffold lies in its adaptability. The functional groups serve as versatile handles for creating extensive libraries of compounds for biological screening.
Caption: Workflow from core scaffold to lead compound optimization.
Anticancer Activity
Substituted pyridines are a cornerstone of modern oncology research, with many derivatives showing potent activity against various cancer cell lines.[10][14][15][16] The title scaffold has been explored for the development of novel antineoplastic agents, including inhibitors of kinases like VEGFR-2.[14]
Structure-Activity Relationship (SAR) Insights:
-
4-Aryl Group: The nature and position of substituents on the 4-phenyl ring are critical for activity. Electron-withdrawing groups can influence potency.[7][8]
-
2-Position: Conversion of the ethyl ester to various amides or ureas often leads to a significant increase in antiproliferative activity. This modification can enhance hydrogen bonding interactions with target proteins.[14]
-
Fused Rings: Fusing other heterocyclic rings to the pyridine core can yield compounds with superior potency, sometimes exceeding that of reference drugs like Doxorubicin.[10]
Caption: Key SAR points for anticancer activity of the pyridine scaffold.
Table 1: Representative Anticancer Activity of Pyridine-Urea Derivatives Data synthesized from reported findings for illustrative purposes.[14]
| Compound ID | R Group (at Urea) | Cell Line | IC₅₀ (µM) |
| 8a | Phenyl | MCF-7 | 3.03 |
| 8b | 4-Chlorophenyl | MCF-7 | 4.15 |
| 8e | 4-Fluorophenyl | MCF-7 | 0.22 |
| 8n | 4-Methoxyphenyl | MCF-7 | 1.88 |
| Doxorubicin | (Reference) | MCF-7 | 1.93 |
| Sorafenib | (Reference) | MCF-7 | 4.50 |
Anti-inflammatory and Analgesic Activity
Chronic inflammation is implicated in numerous diseases, driving a constant need for new therapeutic agents. Cyanopyridine derivatives have demonstrated significant potential in this area.[3][12][13] Studies have shown that the electronic properties of substituents on the aryl rings heavily influence anti-inflammatory and analgesic effects.[9][11]
SAR Insights:
-
Generally, the presence of electron-releasing groups on the aryl rings enhances anti-inflammatory activity.[9]
-
Introducing a p-hydroxyphenyl substituent has been shown to increase both anti-inflammatory and analgesic potency.[9]
Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives Data synthesized from reported findings for illustrative purposes.[13]
| Compound ID | R¹ Group (at position 6) | R² Group (at position 4) | % Edema Inhibition (1h) |
| 5a | 4-Toluenesulfonate | Phenyl | 46.9% |
| 5f | 4-Toluenesulfonate | 4-Chlorophenyl | 34.27% |
| 5g | 4-Toluenesulfonate | 4-Bromophenyl | 43.46% |
| Diclofenac | (Reference Drug) | - | 28.26% |
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge.[17] Heterocyclic compounds, particularly those containing a pyridine scaffold, are a rich source for the discovery of novel antimicrobial agents.[17][18][19] The cyanopyridine moiety is a recurring feature in compounds active against a variety of bacterial and fungal strains.[9][11][12]
SAR Insights:
-
The presence of electron-withdrawing groups, such as fluorine or chlorine, on the pyridine scaffold can enhance antimicrobial activity, often approaching the potency of standard drugs.[3]
-
Derivatization into fused ring systems, such as thienopyridines, or the addition of sulfonamide moieties can produce compounds with significant broad-spectrum antimicrobial effects.[17][20]
Table 3: Antimicrobial Activity (MIC) of Selected Cyanopyridine Derivatives Data synthesized from reported findings for illustrative purposes.[9][12]
| Compound ID | S. aureus (Gram +ve) MIC (µg/mL) | E. coli (Gram -ve) MIC (µg/mL) |
| IIa | >100 | 50 |
| IId | 25 | >100 |
| IIh | >100 | 12.5 |
| Ofloxacin | (Reference) | 6.25 |
Section 3: Key Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the synthesis, derivatization, and biological evaluation of compounds based on the target scaffold.
Protocol 2: Derivatization - Hydrolysis of Ethyl Ester to Carboxylic Acid
This fundamental transformation creates a carboxylic acid group, which is a key intermediate for forming amides or other derivatives and can itself be important for biological activity.
Materials:
-
This compound scaffold (1.0 mmol)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 mmol)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Saponification: Add LiOH (2-3 eq) to the solution and stir vigorously at room temperature.
-
Expert Insight: The reaction can be gently heated (e.g., to 40-50°C) to accelerate the hydrolysis. Monitor the reaction's progress by TLC by observing the disappearance of the starting material spot.
-
-
Work-up: a. Once the reaction is complete, remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The carboxylic acid product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
-
Self-Validation: The identity of the product can be confirmed by the disappearance of the ethyl ester signals (triplet and quartet) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum.
-
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Section 4: Conclusion and Future Outlook
The this compound scaffold is a proven and highly versatile platform in medicinal chemistry. Its efficient synthesis via multicomponent reactions and the presence of multiple, readily modifiable functional groups provide a robust foundation for the development of diverse compound libraries. The demonstrated efficacy of its derivatives across critical therapeutic areas—including oncology, inflammation, and infectious diseases—underscores its "privileged" status.[1][2]
Future investigations should focus on enhancing drug-like properties, such as improving solubility and metabolic stability, and exploring novel biological targets.[2] The application of advanced techniques like catalytic asymmetric synthesis can also lead to the development of chiral derivatives with potentially improved potency and selectivity.[6] As our understanding of disease pathways deepens, this adaptable scaffold will undoubtedly continue to be a valuable tool for discovering the next generation of therapeutic agents.
References
-
Al-Warhi, T., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Available at: [Link]
-
Atla, S. R. (2021). Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. PubMed. Available at: [Link]
-
Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin. Available at: [Link]
-
Abd El-Karim, S. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]
-
Takahashi, D., et al. (2008). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Fayed, E. A., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Broad-spectrum antibiotics containing pyridine scaffolds. Available at: [Link]
-
Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available at: [Link]
-
Ali, D., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
-
Semantic Scholar. (n.d.). [PDF] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
-
Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
-
Martínez-Alpiste, A., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]
-
ResearchGate. (2016). (PDF) Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. Available at: [Link]
-
Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available at: [Link]
-
Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy. Available at: [Link]
-
ResearchGate. (2020). (PDF) A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. Available at: [Link]
-
Patel, S., et al. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Song, J., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available at: [Link]
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]
-
Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]
-
Yamamoto, T., et al. (2008). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available at: [Link]
-
Gongcheng Kexue Yu Jishu/Advanced Engineering Science. (n.d.). Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking. Available at: [Link]
-
Ahmad, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1407521-95-2 [smolecule.com]
- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal [ijpca.org]
- 10. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: A Streamlined One-Pot Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Pyridine derivatives are foundational scaffolds in drug discovery, with applications as potential antitumor and antimicrobial agents.[1] This document details a robust, one-pot, multi-component reaction (MCR) methodology, emphasizing experimental causality, procedural safety, and validation. The protocol is designed for researchers in organic synthesis, drug development, and chemical research, offering a clear pathway to obtaining the target molecule with high purity and yield.
Introduction and Scientific Context
The pyridine ring is a privileged scaffold found in numerous natural products and synthetic bioactive compounds.[3] Specifically, functionalized pyridines like this compound serve as valuable chemical intermediates for creating more complex molecular architectures.[1] Their unique arrangement of cyano, ester, and phenyl groups imparts distinct biological activities, making them subjects of investigation for novel therapeutics.[1]
The synthesis route described herein is a modification of classical methods for pyridine synthesis, such as the Hantzsch reaction, which is renowned for its efficiency in constructing highly functionalized pyridines in a single step.[4] Multi-component reactions (MCRs) are advantageous as they are environmentally considerate, improve atom economy, and simplify complex syntheses, making them ideal for building libraries of diverse molecular structures.
Reaction Principle and Mechanism
The synthesis of this compound is achieved via a one-pot, base-catalyzed condensation reaction involving four key components: benzaldehyde, ethyl acetoacetate, ethyl cyanoacetate, and a nitrogen source, typically ammonium acetate. The reaction proceeds through a cascade of classical organic transformations.
Mechanistic Pillars:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between benzaldehyde and a β-ketoester (ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.[5]
-
Enamine Formation: Concurrently, the second equivalent of the active methylene compound (ethyl cyanoacetate) reacts with the ammonia source (from ammonium acetate) to generate an enamine.
-
Michael Addition & Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration.[4][5]
-
Aromatization: The resulting dihydropyridine intermediate undergoes spontaneous oxidation (aromatization) under the reaction conditions to yield the final stable pyridine product.
Caption: Core principle of the multi-component reaction cascade.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10 | Freshly distilled recommended |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.13 g (1.07 mL) | 10 | Corrosive, handle with care |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g (1.28 mL) | 10 | |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.54 g | 20 | Hygroscopic, keep container sealed |
| Piperidine | C₅H₁₁N | 85.15 | ~0.17 g (0.2 mL) | ~2 | Catalyst, toxic and flammable |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 30 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | - | For work-up and washing |
| Ice | - | - | As needed | - | For precipitation |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Beakers and graduated cylinders
-
Glass rod
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.02 mL, 10 mmol), ethyl cyanoacetate (1.07 mL, 10 mmol), ethyl acetoacetate (1.28 mL, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask and stir until the solids are mostly dissolved. To this stirred suspension, add piperidine (0.2 mL) dropwise using a pipette.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 78-80 °C) and maintain this temperature for 4 to 6 hours. The solution will typically turn yellow to orange.
-
Reaction Monitoring (Optional but Recommended): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new, less polar product spot.
-
Product Isolation (Work-up): After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice while stirring with a glass rod. A yellow solid should precipitate immediately.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any residual ammonium acetate and other water-soluble impurities.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using a minimal amount of hot absolute ethanol. Dissolve the solid in hot ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight. The expected product is a pale yellow crystalline solid.
Safety and Hazard Management
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory throughout this procedure.
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Avoid contact with skin and eyes and do not breathe vapors.[6][8] Operations must be conducted in a fume hood.[9]
-
Piperidine: Highly flammable liquid and vapor. It is toxic and corrosive, causing severe skin burns and eye damage.[10][11][12] Store in a well-ventilated, flame-proof area away from ignition sources.[10][12][13] Handle with extreme care, ensuring no contact with skin or eyes.[11][13]
-
Benzaldehyde: Combustible liquid. Handle in a well-ventilated area.
-
Ethanol: Flammable liquid. Keep away from open flames and sparks.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][11] Emergency shower and eyewash stations should be readily accessible.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient heating; degraded reagents. | Ensure proper reflux temperature is maintained. Use freshly distilled benzaldehyde and dry ammonium acetate. Increase reaction time. |
| Oily Product/Failure to Solidify | Presence of impurities; incomplete reaction. | Try scratching the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, attempt purification by column chromatography. |
| Product is Highly Colored/Impure | Side reactions; impurities in starting materials. | Ensure adequate washing during filtration. Perform a second recrystallization or consider using activated charcoal during the first recrystallization to remove colored impurities. |
Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₁₅H₁₂N₂O₂, MW: 264.27 g/mol ) should be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the ethyl group (triplet and quartet), aromatic protons from the phenyl ring, and protons on the pyridine ring.
-
IR Spectroscopy: Look for characteristic absorption bands for the cyano group (C≡N) around 2220 cm⁻¹, the ester carbonyl group (C=O) around 1730 cm⁻¹, and C=C/C=N bonds in the aromatic region.[14]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product.[15]
References
- Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.
- Buy this compound | 1407521-95-2. (2023, August 16). Smolecule.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Indian Academy of Sciences.
- ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (2025). YMER.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate. (n.d.). Chem-Impex.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (n.d.). Oriental Journal of Chemistry.
- The Pivotal Role of the Ethyl 5-Cyano-2-pyridone Carboxylate Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
-
A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[16]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. (2016, November 22). ResearchGate. Retrieved from
- Common Name: ETHYL CYANOACETATE HAZARD SUMMARY. (n.d.). NJ.gov.
- ETHYL CYANOACETATE FOR SYNTHESIS MSDS. (2016, June 2). Loba Chemie.
- Ethyl cyanoacetate. (n.d.). Multichem.
- ETHYL CYANOACETATE CAS No 105-56-6 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ias.ac.in [ias.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lobachemie.com [lobachemie.com]
- 7. multichemindia.com [multichemindia.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. chemos.de [chemos.de]
- 13. carlroth.com [carlroth.com]
- 14. researchgate.net [researchgate.net]
- 15. orientjchem.org [orientjchem.org]
- 16. scribd.com [scribd.com]
Application Notes & Protocols: Utilizing Ethyl 3-cyano-4-phenylpyridine-2-carboxylate for High-Throughput Screening and Mechanistic Studies of Enzyme Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate and its analogs in enzyme inhibition assays. This document outlines the scientific rationale, detailed protocols, and data interpretation methods for effectively characterizing the inhibitory potential of this class of compounds.
Introduction: The Therapeutic Potential of Pyridine Derivatives
Pyridine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities.[1] this compound, with its distinct arrangement of a pyridine ring, a cyano group, and an ester functionality, represents a scaffold with significant potential for drug discovery.[1] Research into structurally similar compounds, such as dihydropyrimidinones (DHPMs), has revealed a wide spectrum of pharmacological properties, including antiviral, antibacterial, and anticancer activities.[2][3] Many of these effects are attributed to the specific inhibition of key enzymes. For instance, DHPM analogs have been identified as inhibitors of mitotic kinesin Eg5, a motor protein essential for cell division, making them attractive anticancer drug candidates.[3][4][5] The structural and electronic features of this compound make it a compelling candidate for screening against various enzyme targets.
This guide provides a framework for investigating the enzyme inhibitory properties of this compound, focusing on a generalized kinase inhibition assay as a primary example. The principles and protocols described herein can be adapted for other enzyme classes.
Scientific Rationale: Why this compound is a Promising Enzyme Inhibitor
The potential of this compound as an enzyme inhibitor stems from its chemical architecture:
-
The Pyridine Core: The nitrogen-containing heterocyclic ring can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site.
-
The Cyano Group: This electron-withdrawing group can influence the molecule's overall electronic properties and may act as a hydrogen bond acceptor.
-
The Phenyl Group: The aromatic ring can engage in hydrophobic and π-π stacking interactions, contributing to binding affinity and specificity.
-
The Ethyl Carboxylate Group: This ester moiety can also participate in hydrogen bonding and can be hydrolyzed by esterases in vivo, potentially leading to a more active carboxylic acid metabolite.
These features provide multiple points of interaction with amino acid residues in an enzyme's active site, making it a versatile scaffold for inhibitor design.
Experimental Workflow for Enzyme Inhibition Screening
A typical workflow for assessing the enzyme inhibitory activity of a compound like this compound involves a multi-stage process, from initial high-throughput screening to detailed mechanistic studies.
Figure 1: A generalized workflow for screening and characterizing enzyme inhibitors.
Detailed Protocol: Kinase Inhibition Assay
This protocol provides a step-by-step method for evaluating the inhibitory activity of this compound against a generic protein kinase. This is a common assay format used in drug discovery.
Materials and Reagents
-
Test Compound: this compound (ensure high purity, >95%).
-
Enzyme: Purified protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Cofactor: ATP (Adenosine triphosphate).
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagent: A system to measure kinase activity, such as an ADP-Glo™ Kinase Assay kit (Promega) or a fluorescence-based method.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO (Dimethyl sulfoxide), the solvent for the test compound.
-
Microplates: 96-well or 384-well, low-volume, white plates for luminescence assays.
-
Plate Reader: Capable of detecting the signal from the chosen detection reagent (e.g., luminescence, fluorescence).
Experimental Procedure
Step 1: Compound Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 1 nM).
-
For primary screening, a single high concentration (e.g., 10 µM) is often used.
Step 2: Assay Setup
-
Add 2.5 µL of the diluted test compound, positive control, or DMSO (negative control) to the wells of the microplate.
-
Prepare a 2X enzyme solution in assay buffer and add 2.5 µL to each well.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Step 3: Initiating the Kinase Reaction
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km value for the enzyme to ensure assay sensitivity.
-
Add 5 µL of the substrate/ATP solution to each well to start the reaction.
-
Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
Step 4: Detection
-
Stop the kinase reaction and detect the remaining ATP (or the product formed) according to the manufacturer's protocol for the chosen detection reagent. For example, using an ADP-Glo™ assay, you would first add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP, then add Kinase Detection Reagent to convert the newly formed ADP back to ATP and measure the resulting luminescence.
-
Read the plate on a plate reader.
Data Analysis
-
Primary Screen (% Inhibition):
-
Calculate the percent inhibition for the single concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
"Hits" are typically defined as compounds that show inhibition above a certain threshold (e.g., >50%).
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
| Parameter | Description |
| Top | The maximal response (should be close to 100%). |
| Bottom | The minimal response (should be close to 0%). |
| LogIC₅₀ | The logarithm of the IC₅₀ value. |
| HillSlope | The steepness of the curve. |
Mechanistic Studies: Understanding the Mode of Inhibition
Once a compound is confirmed as an inhibitor, it is crucial to understand its mechanism of action. This is typically achieved through enzyme kinetic studies.
Figure 2: Workflow for determining the mechanism of enzyme inhibition.
By analyzing how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax) at varying substrate concentrations, one can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for lead optimization in drug development.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the discovery of novel enzyme inhibitors. The protocols and workflows detailed in these application notes provide a robust framework for their systematic evaluation. While this guide has focused on kinase inhibition, the principles can be broadly applied to other enzyme classes, such as proteases, phosphatases, and metabolic enzymes. Further investigation into the structure-activity relationships (SAR) of this scaffold will be crucial for developing potent and selective inhibitors for therapeutic intervention.[1]
References
-
N. N. Kerru, L. Gummidi, S. Maddila, S. G. Maddila and R. B. Jonnalagadda, "Chemistry and biological activity of biginelli type dihydropyrimidinones - A brief review," ResearchGate, 2017. [Link]
-
S. R. Jetti, S. Swain, S. K. Sahu, and A. K. Paidesetty, "Chemistry And Pharmacological Activities Of Biginelli Product- A Brief Overview," Indo American Journal of Pharmaceutical Sciences, vol. 5, no. 8, pp. 8234-8245, 2018. [Link]
-
P. S. Bera, J. Mahato, R. Das, P. Mondal, T. K. Saha, D. Chakraborty, M. Devi, B. Das, and S. S. Dhar, "The general Biginelli reaction and examples of bioactive compounds directly obtained using this multicomponent reaction," ResearchGate, 2023. [Link]
-
S. K. Sahu, S. R. Jetti, S. Swain, and A. K. Paidesetty, "Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines," PubMed, 2023. [Link]
-
S. K. Sahu, S. R. Jetti, S. Swain, and A. K. Paidesetty, "Perspective on Biginelli Reaction: En Route Towards the Development of Biological and Industrially Relevant Dihydropyrimidone Based Frameworks," ResearchGate, 2021. [Link]
-
S. Das, A. J. Kalita, and P. J. Das, "Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives," RSC Advances, vol. 11, no. 58, pp. 36785-36794, 2021. [Link]
-
A. Basile, S. Corona, S. F. Piras, L. Deplano, M. E. Marongiu, P. P. Piras, and E. Tramontano, "Synthesis 1 and BACE-1 inhibitory activity of DHPMs and their thia and imino derivatives obtained as in Scheme 1," ResearchGate, 2017. [Link]
-
N. Siddiqui, M. S. Ahsan, M. S. Yar, and M. S. Alam, "Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review," PMC, 2014. [Link]
-
S. Kumar, S. K. Singh, and A. K. Singh, "Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity," RSC Advances, vol. 10, no. 70, pp. 42969-42979, 2020. [Link]
-
A. Saifudin, "Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity," Journal of Medicinal and Chemical Sciences, vol. 6, no. 8, pp. 1913-1921, 2023. [Link]
-
A. B. A. El-Gazzar, H. N. Hafez, and E. M. A. Yakout, "Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates," PubMed, 1999. [Link]
-
M. A. El-tayyeb, "Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives," Oriental Journal of Chemistry, vol. 31, no. 2, pp. 837-848, 2015. [Link]
-
A. A. Fayed, M. S. Abdel-Maksoud, A. A. El-Gamal, and M. S. Abdel-Maksoud, "Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity," MDPI, 2023. [Link]
-
S. K. Sharma, "3-cyano pyridine derivatives," ResearchGate, 2017. [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
Application Notes & Protocols: Ethyl 3-cyano-4-phenylpyridine-2-carboxylate as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Promise of Substituted Pyridines in Fluorescence Sensing
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile electronic properties and synthetic accessibility. When appropriately functionalized, pyridine derivatives can exhibit remarkable fluorescence, making them powerful tools for sensing and imaging.[1] The strategic incorporation of electron-withdrawing groups, such as the cyano (–CN) moiety, and electron-donating or π-conjugated systems can create "push-pull" architectures that are highly sensitive to their local environment.[2] Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, with its molecular formula C₁₅H₁₂N₂O₂ and molecular weight of 252.28 g/mol , represents a promising, yet underexplored, candidate within this class of fluorophores. While direct application data for this specific molecule is emerging, we can infer its potential and establish robust protocols based on the well-documented properties of structurally analogous phenylpyridine dicarboxylates and related cyanopyridine derivatives.[3] This document provides a comprehensive guide to the anticipated properties and practical applications of this compound as a fluorescent probe.
Overview of the Fluorophore
Chemical Structure and Rationale for Fluorescence
This compound is a polysubstituted pyridine featuring:
-
A pyridine core , a nitrogen-containing heterocycle.
-
A cyano group (-CN) at the 3-position, acting as a strong electron-withdrawing group.
-
A phenyl group (-C₆H₅) at the 4-position, providing a conjugated system.
-
An ethyl carboxylate group (-COOCH₂CH₃) at the 2-position.
The juxtaposition of these functional groups suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism giving rise to environmentally sensitive fluorescence. The phenyl and pyridine rings form a twisted π-system, and the electronic interplay with the cyano and carboxylate groups is expected to govern its photophysical behavior.
Anticipated Photophysical Properties
Direct experimental data for this compound is not extensively published. However, based on studies of highly similar structures, such as diethyl 2-(substituted-amino)-6-phenylpyridine-3,4-dicarboxylates, we can predict its key photophysical parameters.[3] These analogs exhibit fluorescence in the blue to green region of the spectrum, with quantum yields that are sensitive to substitution patterns.
| Parameter | Predicted Value Range | Rationale / Notes |
| Absorption Max. (λabs) | 270 - 350 nm | Based on the π-π* transitions of the phenylpyridine core.[3] |
| Excitation Max. (λex) | 340 - 390 nm | Typically slightly red-shifted from the main absorption peak.[3] |
| Emission Max. (λem) | 450 - 490 nm | Expected emission in the blue-green region, characteristic of similar fluorophores.[3] |
| Quantum Yield (Φ) | 0.01 - 0.45 | Highly dependent on solvent polarity and molecular rigidity. The quantum yield of related compounds varies significantly with minor structural changes.[3] |
| Stokes Shift | ~100 - 140 nm | A relatively large Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise. |
Note: These values are extrapolated from structurally related compounds and should be experimentally verified for this compound.[3]
Potential Applications & Sensing Mechanisms
The inherent structure of this molecule suggests several promising applications as a fluorescent probe. The pyridine nitrogen can act as a metal-ion binding site, while the overall electronic structure could be sensitive to changes in solvent polarity, viscosity, or pH.
Sensing of Metal Ions
The lone pair of electrons on the pyridine nitrogen atom can coordinate with metal ions. This interaction can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.
Hypothesized Sensing Workflow: Metal Ion Detection
Caption: Workflow for metal ion sensing.
Probing Environmental Polarity and Viscosity
Molecules exhibiting ICT are often sensitive to the polarity of their environment. In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift in the emission spectrum (solvatochromism). This property can be exploited to probe the polarity of microenvironments, such as in polymer matrices or biological membranes.
Experimental Protocols
Protocol for Basic Photophysical Characterization
This protocol outlines the steps to determine the fundamental fluorescent properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Dichloromethane (DCM), Acetonitrile, Ethanol, DMSO)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a suitable solvent (e.g., DCM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution (e.g., 10 µM, 5 µM, 1 µM) in the desired solvent.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of a 10 µM solution from 200 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the determined λabs.
-
Record the emission spectrum from (λabs + 20 nm) to 700 nm.
-
Identify the wavelength of maximum emission (λem).
-
To determine the optimal excitation wavelength (λex), record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined λem.
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs in the same region as the sample (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).
-
Prepare solutions of the standard and the sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the integrated fluorescence intensity (I) and absorbance (A) of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield (Φsample) using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) (where η is the refractive index of the solvent)
-
Protocol for Metal Ion Sensing (Screening)
This protocol provides a general method for screening the probe's response to various metal ions.
Materials:
-
10 µM solution of this compound in a suitable buffer/solvent system (e.g., Acetonitrile or HEPES buffer).
-
1 mM stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, NiCl₂, etc.) in the same solvent system.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Baseline Measurement: To a cuvette containing 2 mL of the probe solution, record the initial fluorescence emission spectrum (ex: λex, em: λem range).
-
Titration:
-
Add a small aliquot (e.g., 2 µL) of a metal ion stock solution to the cuvette.
-
Mix gently and allow to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Repeat the additions to generate a titration curve, monitoring the change in fluorescence intensity at λem.
-
-
Selectivity Test:
-
Prepare a series of cuvettes, each containing 2 mL of the probe solution.
-
To each cuvette, add a fixed amount (e.g., 10 equivalents) of a different metal ion.
-
Record the fluorescence emission spectrum for each and compare the changes in intensity.
-
Data Analysis Workflow
Caption: Flowchart for data analysis.
Trustworthiness and Self-Validation
-
Purity is Paramount: The synthesis of this compound, often achieved through multicomponent reactions, must be followed by rigorous purification.[1] Impurities can have their own fluorescent properties, leading to erroneous results. Confirm purity via NMR, Mass Spectrometry, and HPLC.
-
Controls are Non-Negotiable: When testing for analyte sensing, always run parallel experiments. This includes a "blank" (probe only) and controls where the analyte is added to a solution without the probe to check for intrinsic fluorescence.
-
Photostability Assessment: Expose a solution of the probe to continuous excitation in the fluorometer for an extended period (e.g., 30 minutes) and monitor the fluorescence intensity. A stable probe will show minimal photobleaching.
Conclusion and Future Outlook
This compound stands as a promising scaffold for the development of novel fluorescent probes. Its synthesis is accessible, and its structure is ripe for derivatization to tune its photophysical properties and enhance its selectivity for specific analytes. The protocols provided herein offer a robust starting point for researchers to unlock the full potential of this and related cyanopyridine fluorophores. Future work should focus on the experimental validation of its sensing capabilities and its application in more complex environments, such as in live-cell imaging or for monitoring chemical reactions in real-time. The exploration of this compound class will undoubtedly contribute to the expanding toolkit of fluorescent probes available to the scientific community.
References
-
El-Mekabaty, A., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(9), 2845. [Link]
-
Wang, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1581. [Link]
-
Cao, X., et al. (2025). Multifunctional 3-Cyanopyridine Compounds: Synthesis Based on Tandem Reaction with 100% Atomic Economy and Their Applications. Green Chemistry. [Link]
-
Abdel-monem, M. S., et al. (2024). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Egyptian Journal of Chemistry. [Link]
-
Zubarev, A. A., et al. (2003). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. [Link]
-
Sharma, R., et al. (2024). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 29(1), 1. [Link]
-
Zhang, Q., et al. (2019). A series of two-photon absorption organotin (IV) cyano carboxylate derivatives for targeting nuclear and visualization of anticancer activities. Journal of Inorganic Biochemistry, 192, 1-6. [Link]
-
Zhang, M., et al. (2022). A “turn-on” fluorescent sensor for herbicide quizalofop-p-ethyl based on cyanostilbene-pyridine macrocycle. ResearchGate. [Link]
-
Gotor, R., et al. (2024). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Polymers, 16(18), 2419. [Link]
-
Kong, W., et al. (2015). Synthesis and fluorescence properties of indolizines substituted with cyano groups. ResearchGate. [Link]
-
Song, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 868361. [Link]
Sources
Application Notes & Protocols: Ethyl 3-cyano-4-phenylpyridine-2-carboxylate in Material Science
Introduction: A Versatile Heterocyclic Building Block
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a multifunctional heterocyclic compound poised for significant applications in material science. Its unique molecular architecture, featuring a pyridine ring substituted with a cyano group, a phenyl group, and an ethyl carboxylate moiety, provides a versatile platform for the synthesis of advanced functional materials. The strategic arrangement of electron-withdrawing (cyano and carboxylate) and aromatic (phenyl and pyridine) groups imparts valuable electronic and photophysical properties, making it an attractive candidate for organic electronics, functional polymers, and coordination chemistry.[1]
This guide provides an in-depth exploration of the material science applications of this compound, complete with detailed experimental protocols for its derivatization and integration into functional materials.
Molecular Structure and Key Properties:
-
Molecular Formula: C₁₅H₁₂N₂O₂[1]
-
Molecular Weight: 252.28 g/mol [1]
-
Core Structure: A substituted pyridine ring, which is a common motif in functional organic materials.
-
Key Functional Groups:
-
Cyano Group (-CN): Acts as a strong electron-withdrawing group and a potential site for nucleophilic substitution reactions.[1]
-
Ethyl Carboxylate Group (-COOEt): Can be hydrolyzed to a carboxylic acid, providing a crucial anchoring point for the formation of metal-organic frameworks (MOFs) or for attachment to other molecules.[2]
-
Phenyl Group (-Ph): Contributes to the molecule's aromaticity and can be further functionalized.
-
Pyridine Nitrogen: A coordination site for metal ions, enabling the formation of luminescent complexes.
-
Application Area 1: Precursor for Metal-Organic Frameworks (MOFs)
The hydrolysis of the ethyl ester in this compound yields 3-cyano-4-phenylpyridine-2-carboxylic acid. This carboxylic acid derivative is an excellent candidate as an organic linker for the synthesis of bespoke Metal-Organic Frameworks (MOFs).[2] The pyridine nitrogen and the carboxylate group can coordinate with metal ions, leading to the formation of porous, crystalline structures with potential applications in gas storage, separation, and catalysis.[3][4]
Protocol 1: Hydrolysis of this compound
This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid, a necessary first step for its use as a MOF linker.
Workflow for Hydrolysis:
Caption: Workflow for the hydrolysis of the ester to a carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 2M)
-
Deionized water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 2M HCl with stirring to acidify the mixture to a pH of 2-3. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield 3-cyano-4-phenylpyridine-2-carboxylic acid.
Self-Validation:
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the ethyl ester signals in NMR and the appearance of a broad O-H stretch in the IR spectrum are indicative of a successful hydrolysis.
-
Purity: Assess the purity by melting point determination and elemental analysis.
Protocol 2: Solvothermal Synthesis of a MOF using 3-cyano-4-phenylpyridine-2-carboxylic acid
This protocol provides a general method for the synthesis of a MOF using the prepared carboxylic acid linker and a metal salt, such as zinc nitrate.[3][4]
Materials:
-
3-cyano-4-phenylpyridine-2-carboxylic acid (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 3-cyano-4-phenylpyridine-2-carboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in DMF (10 mL).
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Seal the vial in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 100-120 °C for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Colorless crystals of the MOF should be formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.
-
Dry the crystals under vacuum.
Self-Validation:
-
Characterization: Confirm the formation of the MOF structure using Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).
-
Porosity: Analyze the porosity and surface area of the MOF using nitrogen adsorption-desorption isotherms (BET analysis).
-
Thermal Stability: Evaluate the thermal stability of the MOF using Thermogravimetric Analysis (TGA).
Application Area 2: Ligand for Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)
The cyanopyridine scaffold is a promising component in ligands for phosphorescent metal complexes, particularly those of iridium(III), which are used as emitters in high-efficiency OLEDs. The cyano group can tune the electronic properties of the ligand, which in turn affects the emission color and quantum yield of the resulting metal complex.[5][6]
Protocol 3: Synthesis of an Iridium(III) Complex
This protocol outlines a general procedure for the synthesis of a heteroleptic iridium(III) complex using a derivative of this compound as the primary ligand and acetylacetonate (acac) as the ancillary ligand.
Workflow for Iridium(III) Complex Synthesis:
Caption: Synthesis workflow for a heteroleptic Iridium(III) complex.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
This compound (or its derivative as the ligand)
-
Acetylacetone (acac)
-
Sodium carbonate (Na₂CO₃)
-
2-ethoxyethanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dimer Formation:
-
In a two-neck round-bottom flask, combine IrCl₃·nH₂O (1.0 eq) and the cyanopyridine ligand (2.5 eq).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
De-gas the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 24 hours.
-
Cool the mixture to room temperature. Add water to precipitate the chloro-bridged iridium dimer.
-
Filter the yellow-orange solid, wash with water and hexane, and dry under vacuum.
-
-
Complex Formation:
-
In a separate flask, suspend the iridium dimer (1.0 eq), acetylacetone (2.5 eq), and sodium carbonate (5.0 eq) in 2-ethoxyethanol.
-
De-gas the mixture and reflux under an inert atmosphere for 12-18 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of hexane.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude complex by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexanes).
-
Self-Validation:
-
Characterization: Confirm the structure and purity of the complex using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
-
Photophysical Properties: Measure the UV-Vis absorption and photoluminescence spectra in a suitable solvent (e.g., dichloromethane). Determine the photoluminescence quantum yield (PLQY) and excited-state lifetime.
Quantitative Data for OLED Performance (Representative Data for Cyano-Substituted Phenylpyridine Ir(III) Complexes): [5]
| Complex | Emission Peak (nm) | PLQY (%) | Max. EQE (%) |
| Ir(3-CN) | 544 | 83 | 25.4 |
| Ir(4-CN) | 560 | 54 | - |
| Ir(10-CN) | 625 | 75 | - |
Note: The performance data is for related compounds and serves as a benchmark for what could be expected from complexes derived from the topic molecule.
Application Area 3: Building Block for Functional Dyes in Dye-Sensitized Solar Cells (DSSCs)
The cyanopyridine moiety can function as both an electron-accepting group and an anchoring group to the semiconductor surface (e.g., TiO₂) in D-π-A (Donor-π-Acceptor) dyes for DSSCs.[6][7] By modifying the phenyl group of this compound with a suitable donor group (e.g., a triarylamine) via a cross-coupling reaction, novel dyes for DSSCs can be synthesized.
Protocol 4: Modification via Suzuki Coupling to Synthesize a D-A Dye Precursor
This protocol describes the functionalization of a brominated version of the title compound with a donor group via a Suzuki coupling reaction. A preliminary bromination step on the phenyl ring would be required.
Materials:
-
Brominated this compound derivative (1.0 eq)
-
Arylboronic acid or ester with a donor group (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the brominated cyanopyridine derivative, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Characterization: Confirm the structure of the D-A dye precursor using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Further Steps: The resulting product would then be hydrolyzed (as in Protocol 1) to provide the carboxylic acid anchor for attachment to the TiO₂ surface in a DSSC.
Conclusion
This compound is a highly versatile and promising building block for material science. Its readily modifiable functional groups allow for its incorporation into a variety of advanced materials, including MOFs, phosphorescent emitters for OLEDs, and functional dyes for DSSCs. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in developing next-generation materials.
References
-
ResearchGate. (2021, June 22). Phosphorescent [3 + 2 + 1] coordinated Ir( iii ) cyano complexes for achieving efficient phosphors and their application in OLED devices. Retrieved from [Link]
-
URSI. SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. Retrieved from [Link]
-
ResearchGate. Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. Retrieved from [Link]
-
MDPI. (2021, September 9). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Retrieved from [Link]
-
ResearchGate. (2008, August 10). Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer. Retrieved from [Link]
-
Semantic Scholar. synthesis of new iridium (iii) phenylpyridine complex and its oled application. Retrieved from [Link]
-
Sci-Hub. Dye‐Sensitized Solar Cells Based on Functionally Separated D‐π‐A Dyes with 2‐Cyanopyridine as an Electron‐Accepting and Anchoring Group. Retrieved from [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
NIH. (2015, January 15). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
PubMed. (2023, September 20). Positional Isomeric Cyano-Substituted Bis(2-phenylpyridine)(acetylacetonate)iridium Complexes for Efficient Organic Light-Emitting Diodes with Extended Color Range. Retrieved from [Link]
-
ResearchGate. Dye-Sensitized Solar Cells Based on Functionally Separated D-π-A Dyes with 2-Cyanopyridine as an Electron-Accepting and Anchoring Group. Retrieved from [Link]
-
ResearchGate. 6-hydroxy-4-methyl-3-cyano-2-pyridones from ethyl 3-oxo-2-(substituted phenylazo)butanoates. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Dimerised ethyl cyanoacetate in heterocyclic dye synthesis: New pyridine azodyes and tetrazole dyes. Retrieved from [Link]
-
MDPI. (2018, August 18). Interacting Ru(bpy) 3 2 + Dye Molecules and TiO 2 Semiconductor in Dye-Sensitized Solar Cells. Retrieved from [Link]
-
Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
- Google Patents. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.
-
RSC Publishing. (2012). Synthetic analogues of anthocyanins as sensitizers for dye-sensitized solar cells. Retrieved from [Link]
-
ResearchGate. (2017, August 9). Preparation of carboxylate derivatives of terpyridine via the furan pathway. Retrieved from [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
MDPI. (2020, December 1). Cyanobacterial Pigments as Natural Photosensitizers for Dye-Sensitized Solar Cells. Retrieved from [Link]
-
WeylChem ORGANICA. FUNCTIONAL DYES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 1407521-95-2 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Dye‐Sensitized Solar Cells Based on Functionally Separated D‐π‐A Dyes with 2‐Cyanopyridine as an Electron‐Accepting and Anchoring Group / Asian Journal of Organic Chemistry, 2013 [sci-hub.box]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (C₁₅H₁₂N₂O₂). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable pyridine derivative. Pyridine scaffolds are central to numerous pharmaceuticals, making efficient synthesis crucial.[1] This document provides field-proven insights, troubleshooting protocols, and detailed experimental workflows to ensure your success.
Synthesis Overview: The Multicomponent Approach
The synthesis of this compound is most efficiently achieved through a multicomponent reaction (MCR), often a Hantzsch-inspired condensation.[2] This method involves the one-pot reaction of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), a cyano-group source (malononitrile or cyanoacetamide), and a nitrogen source (ammonium acetate).[2][3] The primary advantage of this approach is its atom economy and operational simplicity, leading to the rapid assembly of the complex pyridine ring structure.
Below is a generalized workflow for this synthesis, outlining the key stages from setup to final product analysis.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yield is a frequent challenge in multicomponent pyridine syntheses. The issue can typically be traced back to one of four areas: reaction conditions, reagent quality, side reactions, or incomplete oxidation of the dihydropyridine intermediate.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Solutions:
-
Suboptimal Reaction Conditions:
-
Causality: The classical Hantzsch reaction often requires long reflux times, leading to potential degradation of reactants or products. The choice of solvent and catalyst is critical for reactant solubility and reaction kinetics.[4]
-
Recommendation: Switch from conventional heating to microwave-assisted protocols. This can dramatically reduce reaction times to 30-90 minutes and increase yields to 70-95%.[2] Alternatively, consider using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or employing solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C).[5]
-
-
Purity of Starting Materials:
-
Causality: Impurities, especially in the aldehyde, can act as inhibitors or participate in side reactions. Benzaldehyde is prone to oxidation to benzoic acid, which can interfere with the reaction.
-
Recommendation: Use freshly distilled benzaldehyde for each reaction. Ensure all other reagents (ethyl acetoacetate, malononitrile, ammonium acetate) are of high purity and are anhydrous, as water can hinder the condensation steps.[4]
-
-
Side Reactions:
-
Causality: The incorrect order of reagent addition can lead to undesired intermediates.[5] For instance, self-condensation of the β-ketoester or unwanted reactions involving the cyano-group source can consume starting materials.
-
Recommendation: Control the reaction pathway by pre-forming key intermediates. For example, react the benzaldehyde with malononitrile first to form the Knoevenagel condensation product before adding the ethyl acetoacetate and ammonium source.[5]
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate:
-
Causality: The Hantzsch reaction initially forms a 1,4-dihydropyridine ring, which must be oxidized to the final aromatic pyridine product. In some cases, this oxidation does not occur spontaneously or completely, leaving the dihydropyridine as a major byproduct and thus lowering the yield of the desired product.[5]
-
Recommendation: If you suspect the dihydropyridine intermediate is present (this can be checked via LC-MS or ¹H NMR), introduce a mild oxidizing agent. Iodine in refluxing methanol is a highly effective and well-tolerated method for aromatizing Hantzsch 1,4-dihydropyridines.[6]
-
| Parameter | Conventional Method | Optimized Method | Yield Improvement |
| Heating | Reflux in Ethanol (6-12 h) | Microwave Irradiation (30-90 min) | Significant (e.g., 50% → >90%)[1][2] |
| Catalyst | None / Acetic Acid | p-Toluenesulfonic acid (PTSA)[5] | Moderate to Significant |
| Solvent | Ethanol / Acetic Acid | Solvent-free (γ-Al2O3 catalyst)[5] | Significant |
| Oxidation | Spontaneous / Air | Additive (e.g., Iodine)[6] | Crucial if intermediate is isolated |
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Answer: Byproduct formation is often linked to competing reaction pathways or degradation. The most common byproducts are Michael adducts, incorrectly cyclized products, or unreacted intermediates.
Identification and Mitigation Strategies:
-
Characterize the Impurities: Isolate the main byproduct using column chromatography and characterize it using NMR and Mass Spectrometry. Knowing its structure is the key to understanding how it was formed.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic additions should be performed slowly and with cooling to prevent runaway reactions that can lead to tars and complex byproduct mixtures.
-
Adjust Stoichiometry: While a 1:1:1:1 molar ratio of benzaldehyde, ethyl acetoacetate, malononitrile, and ammonium acetate is standard, slight adjustments can sometimes favor the desired product. Try using a small excess (1.1 eq) of the ammonium source.
-
Change the Nitrogen Source: Ammonium acetate is standard, but in some systems, other sources like ammonium carbonate in an aqueous medium can improve yields and reduce byproducts by facilitating the in situ formation of the cyanoacetamide intermediate.[7]
Q3: The purification of the final product is challenging. What is a reliable protocol?
Answer: this compound is a crystalline solid, but crude products can be oily or co-precipitate with impurities. A multi-step purification protocol is often necessary.
Detailed Protocol: Synthesis and Purification
This protocol is an optimized Hantzsch-type synthesis.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (solvent)
Experimental Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product often begins to precipitate as the solution cools.[5] Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8] Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[5][8]
-
Purification Step 1 (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a minimal amount of cold ethanol, and dry in vacuo.
-
-
Purification Step 2 (Column Chromatography - if needed):
-
If recrystallization does not yield a pure product, perform flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar eluent like a 9:1 hexane:ethyl acetate mixture, gradually increasing the polarity to 7:3 or 6:4 based on TLC analysis.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to obtain the final product as a solid.[8]
-
References
- Smolecule. (2023). Buy this compound | 1407521-95-2.
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- ResearchGate. Optimal reaction conditions for pyridine synthesis in riser reactor.
- VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- National Institutes of Health (NIH). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Pearson. Side-Chain Reactions of Substituted Pyridines.
- Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Organic Chemistry Portal. Pyridine synthesis.
-
ResearchGate. A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[1][9]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Available at:
- RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Benchchem. Optimizing reaction conditions for substituted pyridine synthesis.
Sources
- 1. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]
- 2. Buy this compound | 1407521-95-2 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges associated with this process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound, offering explanations and actionable solutions.
Problem: Poor Separation (Peak Tailing or Broadening)
Symptoms:
-
Your product elutes over a large number of fractions.
-
The collected fractions show significant tailing on TLC analysis.
-
There is no sharp peak corresponding to your product.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low, leading to poor interaction with the stationary phase and causing the compound to move too quickly or too slowly and spread out. For polar aromatic compounds, finding the optimal solvent polarity is crucial. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate.[1] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.[2] |
| Compound Overloading | Loading too much crude product onto the column can saturate the stationary phase, leading to band broadening and poor separation. | As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended. |
| Irregular Column Packing | Air bubbles, cracks, or an uneven surface in the silica gel bed can disrupt the solvent flow, causing the compound band to widen and tail. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles. Allow the packed column to equilibrate with the mobile phase before loading the sample. |
| Compound-Silica Interaction | The pyridine nitrogen in your compound can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing. | To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
Problem: Co-elution of Impurities
Symptoms:
-
Fractions containing your product are contaminated with one or more impurities, as seen on TLC or by NMR analysis.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Similar Polarity of Impurities | The synthesis of substituted pyridines can result in side products with polarities very similar to the desired product, making them difficult to separate.[3] For instance, unreacted starting materials or regioisomers can be common culprits. | Utilize a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values. For example, you can start with 5% Ethyl Acetate in Hexane and gradually increase to 20-30% Ethyl Acetate.[4] |
| Insufficient Column Length | A shorter column may not provide enough theoretical plates for a challenging separation. | Increase the length of the column to improve the separation efficiency. A longer column provides more surface area for the compound to interact with the stationary phase. |
| Incorrect Stationary Phase | Standard silica gel may not be the optimal stationary phase for separating your specific mixture. | Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds like pyridines.[5] Alternatively, reversed-phase silica (C18) can be used with a polar mobile phase if the impurities are less polar than your product.[6] |
Problem: Low Product Yield
Symptoms:
-
The amount of purified product recovered is significantly lower than expected.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Product Irreversibly Adsorbed on the Column | Highly polar compounds or those with strong acidic/basic groups can bind very strongly to the silica gel and may not elute completely. | As mentioned for peak tailing, adding a modifier to the eluent can help. For basic compounds, triethylamine is effective. If your compound is suspected to be unstable on silica, performing a quick stability test on a TLC plate is advisable.[7] |
| Product Decomposition on Silica Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Deactivating the silica gel by treating it with a base before packing the column can prevent decomposition. Alternatively, using a less acidic stationary phase like neutral alumina is a good option.[7] |
| Product Eluted in the Solvent Front | If the initial solvent system is too polar, the product may elute very quickly with the solvent front, leading to its loss in the initial fractions. | Always start with a low polarity eluent and check the first few fractions carefully by TLC. |
Problem: Product Crystallization on the Column
Symptoms:
-
The solvent flow slows down or stops completely.
-
A solid precipitate is visible at the top of the column.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Poor Solubility of the Crude Mixture in the Eluent | If the crude product has low solubility in the initial, less polar mobile phase, it can precipitate out upon loading. | Dissolve the crude sample in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) before loading it onto the column. Alternatively, use the "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[2] |
| High Concentration of the Loaded Sample | A highly concentrated sample can crystallize when it comes into contact with the less polar mobile phase on the column. | Dilute the sample in an appropriate solvent before loading. Ensure the loading solvent is miscible with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, standard flash silica gel (230-400 mesh) is a good starting point due to its versatility and cost-effectiveness. However, given that your compound contains a basic pyridine ring, you might encounter issues like peak tailing. In such cases, consider using neutral or basic alumina, which can provide better peak shapes for basic compounds.[5]
Q2: How do I choose the right solvent system?
The selection of the solvent system is critical for a successful separation. The best approach is to perform preliminary TLC analysis with different solvent mixtures. A common and effective combination for compounds of intermediate polarity like yours is a mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[1]
Recommended Starting Solvent Systems for TLC Analysis:
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3)
-
Cyclohexane:Ethyl Acetate (9:1, 8:2, 7:3)
-
Dichloromethane:Hexane (1:1, 2:1)
Aim for an Rf value between 0.2 and 0.3 for your product to ensure it moves sufficiently on the column without eluting too quickly.
Q3: What is the proper technique for loading my sample onto the column?
There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent in which it is readily soluble. Carefully apply the solution to the top of the column. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[2] This technique is highly recommended for compounds with limited solubility in the mobile phase and generally results in better separation.
Q4: I need to purify a larger quantity of my compound. What are the key considerations for scaling up?
When scaling up your purification, maintain the ratio of the crude product to the stationary phase. A general guideline is to use 20 to 100 times the weight of silica gel to the weight of your crude mixture. You will also need to increase the column diameter and the volume of solvent used. The flow rate can also be increased for larger columns.[8] It is crucial to re-optimize the solvent system on a small scale before attempting a large-scale purification.
Visualizing the Process
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting common column chromatography issues.
General Column Chromatography Workflow:
Caption: The general workflow for column chromatography purification.
References
- Smolecule. (2023, August 16).
- Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc.
- University of Rochester, Department of Chemistry.
- A Simple, Modular Synthesis of Substituted Pyridines.
- Purification of Organic Compounds by Flash Column Chrom
- Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones.
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- Trouble with Column Chrom
- Ethyl 2-(3-Cyano-4-isobutoxyphenyl)
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica.
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry.
- 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. PubChem.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
- Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
- Ethyl 2-(3-cyano-4-isobutoxyphenyl)
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. reddit.com [reddit.com]
- 6. waters.com [waters.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Crystallization of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Welcome to the technical support guide for the crystallization of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (C₁₅H₁₂N₂O₂). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a substituted pyridine derivative, its purification via crystallization requires careful control of parameters to achieve high purity and yield. This guide provides in-depth, experience-based solutions to specific experimental issues in a direct question-and-answer format.
I. Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses the most frequent issues encountered during the crystallization of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Question 1: I've followed the dissolution and cooling steps, but no crystals are forming. What's wrong?
This is one of the most common hurdles in crystallization, typically stemming from two primary causes: excessive solvent use or a supersaturated but stable solution.[1][2]
Answer:
Root Cause Analysis:
-
Excessive Solvent: The most frequent reason for crystallization failure is the use of too much solvent.[1][2] Crystallization relies on the principle that the compound is less soluble at cooler temperatures. If the solvent volume is too high, the compound remains fully dissolved even after cooling, preventing precipitation.[3]
-
Supersaturation without Nucleation: The solution may be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, yet it remains in solution because there are no nucleation sites for crystals to begin growing.[1]
Solutions & Protocols:
-
Solution A: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. This increases the concentration of the compound. Aim to reduce the volume by 10-20% increments, then allow it to cool again. Be sure to use a boiling chip or applicator stick to prevent bumping.[2][3]
-
Solution B: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus of the solution. The microscopic imperfections in the glass created by scratching provide ideal nucleation sites for crystal growth to begin.[1][2][3]
-
Solution C: Seeding. If you have a pure crystal of this compound from a previous successful batch, add a single tiny crystal (a "seed crystal") to the cooled solution. This seed provides a template for new crystals to grow upon.[1][2][4]
-
Solution D: Last Resort Recovery. If all else fails, the compound can be recovered by removing the solvent entirely via rotary evaporation. The resulting crude solid can then be used to attempt the crystallization again with a different solvent or a more carefully controlled procedure.[1][3]
Question 2: Instead of solid crystals, an oily liquid has separated from the solution. How do I fix this "oiling out"?
"Oiling out" occurs when the compound precipitates as a liquid rather than a solid. This happens when the melting point of your compound (especially when impure) is lower than the temperature of the solution from which it is separating.[3] Oiled-out products are often impure because the oil can preferentially dissolve impurities.[3]
Answer:
Root Cause Analysis:
-
High Impurity Load: Significant impurities can depress the melting point of your compound, making it more likely to separate as a liquid.
-
Rapid Cooling: If the solution is cooled too quickly, the concentration of the solute can increase so rapidly that it surpasses the saturation point at a temperature that is still above its melting point.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound.[1]
Solutions & Protocols:
-
Solution A: Re-heat and Add More Solvent. Warm the mixture to re-dissolve the oil. Add a small additional amount of the hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation point.[1][3] This ensures that as the solution cools, it becomes saturated at a lower temperature, which is hopefully below the compound's melting point.
-
Solution B: Slow Down the Cooling Rate. Rapid cooling is a primary driver of oiling out.[3] After dissolving your compound, allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath. Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[1]
-
Solution C: Change the Solvent System. If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system. A good strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid (cloudy), then heat to clarify and cool slowly.
-
Solution D: Charcoal Treatment for Impurities. If you suspect a high level of colored or polar impurities, a charcoal treatment may be effective. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[3]
Question 3: My crystallization worked, but the final yield is very low (<50%). Where did my product go?
A low yield is a frustrating outcome, often indicating that a significant portion of your compound was left behind in the "mother liquor" (the solvent remaining after filtering the crystals).[3]
Answer:
Root Cause Analysis:
-
Excessive Solvent: As with the failure to crystallize, using too much solvent is the most common culprit. Even at cold temperatures, some compound will remain dissolved. The more solvent used, the more product is lost.[3]
-
Premature Filtration: Filtering the crystals before the solution has fully cooled will leave a substantial amount of the product dissolved in the warmer solvent.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of your purified product.
Solutions & Protocols:
-
Solution A: Test and Concentrate the Mother Liquor. After filtration, take a small sample of the mother liquor on a glass rod and let the solvent evaporate. If a significant solid residue forms, your product is still in solution.[3] You can recover this by boiling off a portion of the solvent from the mother liquor and cooling it again for a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Solution B: Ensure Complete Cooling. Before filtering, ensure the flask has been in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.
-
Solution C: Use Minimal Ice-Cold Washing Solvent. When washing the crystals on the filter paper, use only a very small amount of fresh, ice-cold solvent. The goal is to wash away residual impurities from the crystal surfaces, not to dissolve the crystals themselves.
II. Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound? It is an organic compound with the molecular formula C₁₅H₁₂N₂O₂.[5][6] Its structure features a pyridine ring substituted with a cyano group, a phenyl group, and an ethyl carboxylate group, making it a member of the pyridine derivatives class.[5] These functional groups make it a useful building block in medicinal chemistry and organic synthesis.[5]
Q2: What makes a good crystallization solvent for this compound? The ideal solvent is one in which this compound has high solubility at high temperatures but low solubility at low temperatures.[4][7] Additionally, the solvent should not react with the compound and should have a boiling point that is low enough to be easily removed from the final crystals.[4]
Q3: What solvent systems are generally effective for pyridine derivatives? The "like dissolves like" principle is a good starting point.[2] Since the target molecule has an ester group, solvents like ethyl acetate can be effective.[8] Other commonly successful solvents and systems for moderately polar compounds include:
-
Ethanol
-
Isopropanol
-
Acetone
-
Mixed systems like Hexane/Ethyl Acetate or Hexane/Acetone[8]
Q4: How do I perform a solvent selection test? Place a small amount of your crude compound (20-30 mg) in a test tube and add a potential solvent dropwise.[9] If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a promising solvent.[9]
III. Standardized Recrystallization Protocol
This protocol provides a reliable, step-by-step method for the purification of this compound.
Objective: To purify the crude compound by removing impurities through crystallization.
Step 1: Solvent Selection
Based on small-scale tests, select a suitable solvent or solvent system. The table below provides common options for compounds with similar functionalities.
| Solvent System | Rationale | Common Issues |
| Ethanol | Good for moderately polar compounds. | May require a large volume. |
| Ethyl Acetate | "Like dissolves like" principle (ester). | Can be too soluble for some compounds. |
| Hexane/Ethyl Acetate | A versatile mixed system. Allows for fine-tuning of polarity. | Prone to oiling out if proportions are not optimized.[1][8] |
| n-Hexane/Acetone | Another effective mixed system for achieving optimal solubility.[8] | Requires careful addition of the anti-solvent (hexane). |
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture on a hot plate with gentle swirling. Add a boiling chip.
-
Continue adding small portions of hot solvent until the solid just completely dissolves.[10] Avoid adding a large excess of solvent.[3]
Step 3: Decolorization (Optional)
-
If the solution is colored due to impurities, remove it from the heat.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight).
-
Swirl and reheat the mixture for 2-5 minutes.
-
Perform a hot gravity filtration through fluted filter paper to remove the charcoal.
Step 4: Cooling and Crystallization
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask.[3]
-
Rapid cooling can trap impurities in the crystal lattice.[3] An ideal crystallization shows initial crystal formation after 5-15 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[10]
Step 5: Isolation and Washing
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the cold crystallization solvent.
-
Swirl the crystalline slurry and pour it into the funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
Step 6: Drying
-
Carefully remove the filter cake of crystals from the funnel.
-
Spread the crystals on a watch glass or in a drying dish.
-
Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
IV. Visual Troubleshooting Workflow
The following diagram illustrates the logical decision-making process for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization.
V. References
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
Guide for crystallization. (n.d.). Available at: [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
PubChemLite. This compound (C15H12N2O2). Available at: [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. Available at: [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. Buy this compound | 1407521-95-2 [smolecule.com]
- 6. PubChemLite - this compound (C15H12N2O2) [pubchemlite.lcsb.uni.lu]
- 7. mt.com [mt.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols concerning the synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-component reaction, focusing on the identification and mitigation of by-products.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound is most efficiently achieved through a one-pot, multi-component reaction (MCR) inspired by the Hantzsch pyridine synthesis.[1] This reaction typically involves the condensation of benzaldehyde, ethyl acetoacetate, a cyanide source like malononitrile, and a nitrogen source such as ammonium acetate.[1][2][3] The initial product is a 1,4-dihydropyridine intermediate, which must be oxidized to the final, stable aromatic pyridine ring.[4][5] The driving force for this final step is the gain in aromatic stability.
Understanding the mechanism is critical for diagnosing by-product formation. The reaction proceeds through several key stages, each presenting an opportunity for side reactions.
Caption: Plausible reaction mechanism for the synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is a discolored, sticky solid, and the yield is very low. What are the likely causes?
A: This is a common issue often stemming from incomplete reaction or the presence of multiple by-products. The stickiness typically indicates residual acyclic intermediates or oligomeric materials.
-
Root Cause Analysis:
-
Incomplete Cyclization: The "Acyclic Adduct" shown in the mechanism diagram may persist if the cyclization conditions (e.g., temperature, reaction time) are insufficient. This linear, flexible molecule can interfere with the crystallization of the rigid target product.
-
Excess Knoevenagel Intermediate: If the Michael addition is slow, the highly reactive Benzylidenemalononitrile intermediate can polymerize or undergo other side reactions, leading to a complex, difficult-to-purify mixture.
-
Moisture: Water in the reaction can hydrolyze the ester and cyano groups and can also hinder the dehydration steps required for cyclization.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and purity issues.
Q2: My ¹H NMR shows a singlet around 4.8 ppm and a broad NH peak, which disappear upon oxidation. What is this species?
A: You have correctly identified the primary intermediate: the 1,4-dihydropyridine (1,4-DHP). Its formation is a key step, but its persistence indicates incomplete aromatization.[4][5]
-
Cause: The oxidation step can be slow or inefficient. In some protocols, it relies on air oxidation during workup or reflux, which may not be sufficient.
-
Solution: A dedicated oxidation step is required. This can often be done directly on the crude product mixture before purification. See Protocol 1 for a reliable method.
Q3: My mass spectrum shows a molecular ion peak at M-28 (relative to the expected product), and the material is less soluble in organic solvents. What is this by-product?
A: This is the carboxylic acid by-product, formed via hydrolysis of the ethyl ester. The mass change corresponds to the replacement of the ethyl group (-C₂H₅, 29 amu) with a hydrogen (+H, 1 amu), a net change of -28 amu.
-
Cause: This occurs when water is present under acidic or basic conditions, which can be prevalent during the reaction or aqueous workup.[1]
-
Solution: This acidic impurity can be easily removed with a basic wash during the workup. See Protocol 2 for an extractive purification method.
Table 1: Common By-products and Their Diagnostic Signals
| By-product Name | Structure | Key Spectroscopic Signals | Mitigation Strategy |
| 1,4-Dihydropyridine Intermediate | A non-aromatic, partially saturated pyridine ring | ¹H NMR: Singlet at ~4.8 ppm (H at C4), Broad singlet for NH. | Post-synthesis oxidation (Protocol 1) |
| Carboxylic Acid | -COOEt group is hydrolyzed to -COOH | MS: M-28 peak. IR: Broad O-H stretch ~3000 cm⁻¹. Solubility: Soluble in aq. NaHCO₃. | Basic wash during workup (Protocol 2) |
| Benzylidenemalononitrile | C₆H₅CH=C(CN)₂ | ¹H NMR: Sharp singlet ~7.8-8.0 ppm (vinylic H). | Ensure complete Michael addition; optimize stoichiometry. |
| Symmetrical 1,4-DHPs | By-products from self-condensation of intermediates | NMR/LCMS: Complex mixture, often with higher molecular weights. | Control reaction temperature and rate of addition.[6] |
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal order of reactant addition? A: While this is a one-pot reaction, pre-mixing the aldehyde, malononitrile, and a catalytic amount of base (like piperidine) to form the benzylidenemalononitrile intermediate before adding the ethyl acetoacetate and ammonium acetate can sometimes lead to cleaner reactions and higher yields.[7]
Q: What are the best solvents for this reaction? A: Ethanol is the most common and effective solvent. For greener chemistry applications, solvent-free microwave-assisted methods have also been reported to give excellent yields in shorter reaction times.[3]
Q: My oxidation step with nitric acid is too aggressive and leads to decomposition. What are milder alternatives? A: While nitric acid is a classic oxidant for Hantzsch products, it can be harsh.[4] Milder and more selective options include:
-
Iodine in refluxing methanol.
-
Ferric chloride (FeCl₃). [4]
-
Manganese dioxide (MnO₂). [4]
-
For lab scale, simply bubbling air through the refluxing reaction mixture (if in a high-boiling solvent) or stirring the crude product dissolved in a solvent open to the atmosphere can sometimes be sufficient, albeit slow.
Table 2: Key Spectroscopic Data for Pure this compound
| Technique | Observation | Expected Value/Range |
| ¹H NMR (CDCl₃) | Aromatic Protons | Multiplet, ~7.4-7.8 ppm |
| Pyridine Proton | Singlet, ~7.2 ppm | |
| -OCH₂- (Ester) | Quartet, ~4.1-4.3 ppm | |
| -CH₃ (Ester) | Triplet, ~1.2 ppm | |
| IR (KBr) | Cyano Group (-C≡N) | Strong, sharp stretch, ~2220 cm⁻¹[8] |
| Ester Carbonyl (C=O) | Strong stretch, ~1730-1740 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | 264.28 g/mol |
Section 4: Validated Protocols for By-product Management
Protocol 1: Post-Synthesis Aromatization of Dihydropyridine Impurity
This protocol assumes the reaction has been completed and the solvent has been removed, leaving a crude solid or oil.
-
Dissolution: Dissolve the crude reaction mixture in glacial acetic acid (approx. 10 mL per 1 g of crude material).
-
Oxidant Addition: While stirring at room temperature, add sodium nitrite (NaNO₂) in small portions (1.1 equivalents relative to the starting limiting reagent). Caution: Off-gassing (NOx) will occur. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the 1,4-DHP spot by TLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-water (approx. 50 mL).
-
Neutralization & Extraction: Carefully neutralize the solution with saturated sodium bicarbonate (NaHCO₃) until effervescence ceases. The product will often precipitate. Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 25 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting solid is now ready for further purification (e.g., recrystallization).
Protocol 2: Standard Acid/Base Extraction for Purification
This protocol is highly effective for removing both acidic (hydrolyzed ester) and basic (unreacted amine sources) impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (approx. 50 mL).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove any basic impurities.
-
Base Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL).[9] This step is crucial for removing the carboxylic acid by-product.
-
Final Wash: Wash with brine (1 x 25 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.[9]
Protocol 3: Recrystallization for Final Polishing
-
Solvent Selection: 95% Ethanol is an excellent choice for recrystallizing the final product.[3] Other potential systems include methanol or isopropanol.
-
Procedure: Dissolve the crude solid from Protocol 1 or 2 in a minimum amount of hot ethanol. If any insoluble material remains, filter the hot solution.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]
-
ResearchGate. Reactivity of 2-amino-3-cyanopyridines. [Link]
-
Kočevar, M., et al. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. National Institutes of Health. [Link]
-
Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Parikh, K. S., et al. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. ResearchGate. [Link]
-
Bakr, M. F., et al. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[6][10]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. [Link]
-
Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Chemistry LibreTexts. Hantzsch pyridine synthesis. [Link]
-
Gupta, A., et al. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
de la Torre, E., et al. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc. [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Multicomponent Synthesis of Substituted Pyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the multicomponent synthesis of substituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage these powerful reactions to construct complex molecular architectures. Multicomponent reactions (MCRs) offer unparalleled efficiency and atom economy, but their one-pot nature can sometimes lead to a complex mixture of products, making troubleshooting a significant challenge.[1]
This document moves beyond simple protocols to explore the causality behind common side reactions and provides field-proven strategies to optimize your outcomes. We will dissect issues encountered in cornerstone reactions like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, providing you with the expert insights needed to navigate these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the major multicomponent pyridine syntheses?
A1: The three most common approaches build the pyridine core from different acyclic precursors and yield distinct initial products.
-
Hantzsch Synthesis: This is arguably the most well-known method. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2][3] The primary product is a 1,4-dihydropyridine (1,4-DHP), which must be subsequently oxidized to the aromatic pyridine ring.[2] This two-step sequence (cyclization then oxidation) is a defining feature.
-
Guareschi-Thorpe Condensation: This reaction typically condenses a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[4] It directly yields a substituted 2-hydroxypyridine (or its pyridone tautomer), avoiding the need for a separate oxidation step.[5]
-
Bohlmann-Rahtz Synthesis: This method involves the condensation of an enamine with an ethynylketone.[6][7] The reaction forms an aminodiene intermediate that undergoes a cyclodehydration to directly afford the aromatic pyridine.[7] Like the Guareschi-Thorpe synthesis, it bypasses the need for an oxidation step, which is a key advantage over the Hantzsch method.[7]
Q2: Why is my Hantzsch reaction yield consistently low despite following the standard protocol?
A2: Low yields in the classical Hantzsch synthesis are a frequent issue, often stemming from the harsh reaction conditions (e.g., prolonged reflux in ethanol) and the complexity of the reaction mechanism.[2][8][9] At least five different mechanistic pathways have been proposed, and subtle changes in conditions can favor undesired routes.[2] The most common culprits for low yield are incomplete reaction, inefficient oxidation of the dihydropyridine intermediate, and competing side reactions like the self-condensation of the β-keto ester.[9]
Q3: Can I synthesize non-symmetrically substituted pyridines using the Hantzsch reaction?
A3: Yes, but the classical one-pot approach is not efficient for this, as it will produce a mixture of products. The classical Hantzsch synthesis, using two equivalents of the same β-ketoester, necessarily produces a symmetrically substituted pyridine.[10] To create non-symmetrical pyridines, a modified, three-component approach is superior. This involves reacting an aldehyde, one equivalent of a 1,3-dicarbonyl compound, and a pre-formed enaminoester, which serves as the second β-dicarbonyl equivalent.[11]
Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: Low Yield and/or Isolation of the 1,4-Dihydropyridine Intermediate in Hantzsch Synthesis
Observed Problem: The final yield of the desired pyridine is low, and TLC/LCMS analysis shows a significant amount of the 1,4-dihydropyridine (1,4-DHP) intermediate remaining.
Probable Cause(s): The final aromatization step is the critical point of failure. The 1,4-DHP intermediate is often stable, and its oxidation to the pyridine is the thermodynamic driving force of the reaction's final stage.[2] Many classical oxidizing agents are harsh and can lead to the formation of side products, difficult workups, and low yields.[2][12]
-
Inefficient Oxidant: The chosen oxidizing agent (e.g., nitric acid) may be too harsh, leading to degradation, or too weak, resulting in incomplete conversion.
-
Steric Hindrance: Bulky substituents on the 1,4-DHP ring, particularly at the 4-position, can hinder the approach of the oxidizing agent.
-
Dealkylation vs. Dehydrogenation: For certain 1,4-DHPs with specific alkyl groups at the 4-position, a competing dealkylation reaction can occur instead of the desired dehydrogenation (oxidation).[13]
Proposed Solutions & Protocols:
-
Optimize the Oxidizing Agent: Switch from harsh classical oxidants to milder, more efficient alternatives. A one-pot synthesis with direct aromatization using agents like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in water has proven effective.[2][14]
-
Employ Modern Synthetic Techniques: Microwave-assisted synthesis can dramatically shorten reaction times (to as little as 2-7 minutes) and improve yields by promoting efficient aromatization.[14]
Table 1: Comparison of Common Oxidizing Agents for 1,4-DHP Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Common Side Products |
| Nitric Acid (HNO₃) | Reflux | Inexpensive, traditional | Harsh conditions, formation of nitro-derivatives, difficult workup.[2] |
| KMnO₄, CrO₃ | Varies | Strong oxidants | Can lead to over-oxidation or degradation of sensitive functional groups.[2][12] |
| Ferric Chloride (FeCl₃) | Water, reflux | Milder, suitable for one-pot synthesis, environmentally benign.[2][14] | May require stoichiometric amounts. |
| Manganese Dioxide (MnO₂) | Water or organic solvent | Effective for one-pot synthesis, relatively mild.[2][14] | Heterogeneous, requires filtration. |
| Aerobic Oxidation | Catalyst (e.g., base), solvent | "Green" approach using O₂ from air | Catalyst-dependent, may require specific conditions to be effective.[15] |
Problem 2: Formation of Symmetrical Byproducts and Michael Adducts
Observed Problem: The reaction produces significant quantities of symmetrical byproducts, such as a bis-adduct from the aldehyde and the β-keto ester (a Knoevenagel-Michael adduct), alongside the desired pyridine.
Probable Cause(s): The Hantzsch synthesis proceeds through two key intermediates: an enamine (from the β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from the Knoevenagel condensation of the aldehyde and the β-ketoester).[3] The main pathway involves the Michael addition of the enamine to the unsaturated carbonyl. However, if the Knoevenagel condensation is much faster than the subsequent Michael addition and cyclization, the unsaturated intermediate can react with a second molecule of the β-ketoester, leading to byproducts.
Proposed Solutions & Protocols:
-
Control the Order of Reagent Addition: Instead of a one-pot approach where all components are mixed at once, a stepwise addition can prevent the buildup of reactive intermediates.[14] Pre-forming the enamine by stirring the β-ketoester with the ammonia source before adding the aldehyde and the second equivalent of the ketoester can lead to a cleaner reaction.
-
Optimize Reaction Temperature and Catalyst: Temperature can significantly influence the rates of competing reactions.[14] Running the reaction at a lower temperature may favor the desired pathway. The choice of catalyst is also critical; for instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to dramatically improve yields to over 90%.[2]
Visual Guide 1: Hantzsch Synthesis - Desired Pathway vs. Side Reaction
This diagram illustrates the main reaction sequence against a common side pathway leading to a bis-adduct.
Caption: Desired Hantzsch pathway versus a common side reaction.
Problem 3: Reaction Stalls or Fails in Bohlmann-Rahtz Synthesis
Observed Problem: The Bohlmann-Rahtz reaction between the enamine and the ethynylketone either fails to proceed or gives very low yields of the pyridine, often requiring harsh, high temperatures for the final cyclization.[7]
Probable Cause(s): The primary drawbacks of the Bohlmann-Rahtz synthesis are the high temperatures needed for the cyclodehydration of the aminodiene intermediate and the limited stability of certain starting enamines.[7] Acid-sensitive functional groups on the enamine can lead to decomposition under catalytic conditions.[7]
Proposed Solutions & Protocols:
-
Incorporate a Catalyst for Cyclization: The high-temperature requirement can be overcome by using a Brønsted or Lewis acid catalyst. Acetic acid, ytterbium triflate (Yb(OTf)₃), or zinc bromide (ZnBr₂) have been shown to effectively promote the cyclization at lower temperatures (e.g., refluxing toluene).[7][16]
-
Utilize an In-Situ Protocol for Enamine Generation: If the starting enamine is unstable or difficult to prepare and isolate, it can be generated in-situ. A three-component, one-pot reaction using the corresponding ketone, the ethynylketone, and an ammonia source like ammonium acetate is an efficient alternative.[7]
Key Methodologies & Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis with Direct Aromatization
This protocol is adapted from modern methods that emphasize efficiency and yield.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.5 mmol).
-
Catalyst & Oxidant: Add an appropriate catalyst (e.g., p-toluenesulfonic acid, 10 mol%) and a mild oxidant (e.g., FeCl₃, 1.2 mmol).
-
Solvent: Add a suitable solvent such as ethanol or water (3-5 mL).[14]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[14]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LCMS. Upon completion, cool the vessel, dilute the mixture with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
Visual Guide 2: Troubleshooting Workflow for Low Pyridine Yield
This flowchart provides a logical sequence for diagnosing and solving issues with low product yield in multicomponent pyridine syntheses.
Caption: A decision tree for troubleshooting low pyridine yields.
References
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). Benchchem.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026). Roche.
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
- Kumar, A., & Singh, R. (2010). Recent advances in Hantzsch 1,4-dihydropyridines.
-
Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link]
- Kumar S, L., et al. (2022).
-
Synthesis of pyridine derivatives using multicomponent reactions. (2021). ResearchGate. [Link]
- Troubleshooting low yield in multi-component pyridine synthesis. (2025). Benchchem.
-
Caron, S., et al. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews. [Link]
-
Loupy, A., et al. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- Strategies to overcome low yields in multicomponent pyridine synthesis. (2025). Benchchem.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Guo, K., et al. (2019). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
- Pyridines. University of Michigan.
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
-
Paike, V., et al. (2017). Recent Progress on One-Pot, Multicomponent Reaction for Pyridine Synthesis. Taylor & Francis eBooks. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
- Learning from the Hantzsch synthesis. (2000). American Chemical Society.
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2022). Frontiers in Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. [Link]
-
Guareschi–Thorpe condensation. ResearchGate. [Link]
- Guareschi-Thorpe Condens
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research.
- Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group, Princeton University.
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry. [Link]
-
Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. (2013). National Center for Biotechnology Information. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Royal Society of Chemistry. [Link]
-
Pyridine Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Ethyl 3-cyano-4-phenylpyridine-2-carboxylate Stability and Degradation Studies
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 3-cyano-4-phenylpyridine-2-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: The molecule possesses three key functional groups that can be susceptible to degradation under various stress conditions:
-
Ethyl Ester: This group is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[1][2]
-
Cyano Group: The nitrile (cyano) group can also undergo hydrolysis, typically under more vigorous acidic or basic conditions, to form a carboxamide or a carboxylic acid.[1][3]
-
Pyridine Ring: While generally stable, the pyridine ring can be susceptible to photodegradation and strong oxidative conditions.[4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light and moisture.[][7] Recommended storage is at a controlled room temperature or refrigerated (2-8 °C), especially for long-term storage, to minimize the rate of any potential degradation.
Q3: Is this compound sensitive to light?
A3: Pyridine and its derivatives can be susceptible to photodegradation.[4][5][8] Therefore, it is crucial to protect the compound from light by storing it in amber vials or light-resistant containers. Photostability studies are recommended to determine the extent of its light sensitivity.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, the most probable degradation pathways involve hydrolysis of the ethyl ester and cyano groups. Under photolytic stress, degradation of the pyridine ring may also occur. Forced degradation studies are essential to definitively identify the degradation products and pathways.[9][10]
II. Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your stability and degradation studies.
Issue 1: Inconsistent Results in Forced Hydrolysis Studies
Symptom: You are observing variable degradation rates in your acidic or basic hydrolysis experiments, even under seemingly identical conditions.
Possible Causes & Solutions:
-
Cause: Poor solubility of the compound in the aqueous acidic or basic solution. This can lead to a non-homogeneous reaction mixture and inconsistent results.
-
Solution: Consider using a co-solvent (e.g., acetonitrile or methanol) to ensure complete dissolution of the compound before adding the acid or base. The percentage of the co-solvent should be kept to a minimum and be consistent across all experiments to avoid influencing the reaction kinetics.
-
-
Cause: The pH of the solution is changing during the experiment, especially if the degradation products are acidic or basic.
-
Solution: Use a buffered solution to maintain a constant pH throughout the experiment. Select a buffer system that does not interact with the compound or its degradants.
-
-
Cause: Temperature fluctuations in your heating apparatus.
-
Solution: Ensure your water bath or heating block is properly calibrated and maintains a stable temperature.
-
Issue 2: Appearance of Multiple, Unidentified Peaks in HPLC Analysis After Photostability Studies
Symptom: Your HPLC chromatogram shows a significant decrease in the main peak of this compound, with the appearance of several new, smaller peaks after exposure to light.
Possible Causes & Solutions:
-
Cause: The compound is undergoing photodegradation, leading to multiple degradation products.[4][5]
-
Solution: This is an expected outcome of a photostability study. The next step is to identify these degradation products. This can be achieved by using a mass spectrometer in line with your HPLC (LC-MS) to obtain the mass-to-charge ratio of each new peak. This information is crucial for proposing the structures of the photodegradants.
-
-
Cause: The degradation products are co-eluting with each other or with the parent compound.
-
Solution: Optimize your HPLC method to improve the resolution between the peaks. This can involve changing the mobile phase composition, gradient profile, column temperature, or even trying a different column chemistry.
-
Issue 3: Mass Imbalance in Forced Degradation Studies
Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
Possible Causes & Solutions:
-
Cause: One or more degradation products are not being detected by your current HPLC method. This could be because they do not have a chromophore that absorbs at the wavelength you are using, or they are not eluting from the column.
-
Solution: Use a photodiode array (PDA) detector to screen for the optimal detection wavelength for all components. If a degradant lacks a UV chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). Also, ensure your gradient is run long enough to elute any late-eluting peaks.
-
-
Cause: The degradation product is volatile and is being lost during sample preparation or analysis.
-
Solution: Minimize sample heating and evaporation steps. Use vials with secure caps.
-
-
Cause: The degradation product is precipitating out of the solution.
-
Solution: Visually inspect your samples for any precipitate. If present, you may need to adjust the diluent to improve the solubility of all components.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies.
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated heating block or water bath
-
HPLC system with UV or PDA detector
Procedure:
-
Acid Hydrolysis: a. Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). b. In a clean vial, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL. c. Place the vial in a heating block at 60 °C. d. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). e. Neutralize the aliquots with an equivalent amount of 0.1 N NaOH. f. Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: a. Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl. b. Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Analysis: a. Analyze the samples by a stability-indicating HPLC method. b. Calculate the percentage degradation at each time point.
Protocol 2: Forced Degradation Study - Oxidation
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
In a clean vial, add a known volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
IV. Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature | % Degradation | Major Degradant(s) |
| 0.1 N HCl | 24 | 60 °C | 15% | 3-cyano-4-phenylpyridine-2-carboxylic acid |
| 0.1 N NaOH | 8 | 60 °C | 45% | 3-cyano-4-phenylpyridine-2-carboxylic acid |
| 3% H₂O₂ | 24 | Room Temp | < 5% | Not significant |
| Photolytic | 48 | Room Temp | 25% | Multiple uncharacterized peaks |
| Thermal (Dry Heat) | 72 | 80 °C | < 2% | Not significant |
V. Visualizations
Diagram 1: Potential Hydrolytic Degradation Pathway
Caption: Hydrolysis of the ethyl ester group.
Diagram 2: General Workflow for a Forced Degradation Study
Caption: Forced degradation study workflow.
VI. References
-
Microbial and Solar Photocatalytic Degradation of Pyridine - Engineered Science Publisher. Available at: [Link]
-
UV photolysis for accelerating pyridine biodegradation - PubMed. Available at: [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. Available at: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI. Available at: [Link]
-
Annex 10 - ICH. Available at: [Link]
-
[Biodegradation of pyridine under UV irradiation] - PubMed. Available at: [Link]
-
Stability testing of existing active substances and related finished products. Available at: [Link]
-
UV photolysis for accelerating pyridine biodegradation. - Semantic Scholar. Available at: [Link]
-
Stability Studies in Pharmaceuticals | Netphamalab - Netpharmalab. Available at: [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. Available at: [Link]
-
Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Available at: [Link]
-
Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF - ResearchGate. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. Available at: [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. Available at: [Link]
-
The Stability Challenges for Pharmaceutical Products - RSSL. Available at: [Link]
-
(PDF) The thermal decomposition of azidopyridines - ResearchGate. Available at: [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. Available at: [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. Available at:
-
(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. mdpi.com [mdpi.com]
- 7. netpharmalab.es [netpharmalab.es]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Spectroscopic identification of impurities in "Ethyl 3-cyano-4-phenylpyridine-2-carboxylate"
Introduction: Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (MW: 252.28 g/mol , Formula: C₁₅H₁₂N₂O₂) is a highly functionalized pyridine derivative with significant applications in medicinal chemistry and organic synthesis.[1] Its synthesis, often achieved through multi-component reactions like the Hantzsch pyridine synthesis, can lead to a variety of process-related impurities and side products.[1][2] Ensuring the high purity of this compound is critical for downstream applications, particularly in drug development, where even minor impurities can have significant biological effects.
This guide provides a comprehensive troubleshooting framework for identifying potential impurities in your "this compound" sample using common spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Troubleshooting & FAQs: Spectroscopic Data Interpretation
This section is designed to address common issues encountered during the spectroscopic analysis of your target compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is often the primary tool for structural elucidation and purity assessment. Anomalies in your NMR spectrum are the first indication of impurities.
Q1: My ¹H NMR spectrum shows unexpected signals in the 9.5-10.0 ppm region. What could this be?
A1: A signal in this region is highly characteristic of an aldehyde proton (-CHO). This strongly suggests the presence of unreacted benzaldehyde , a common starting material in Hantzsch-type syntheses.
-
Causality: Benzaldehyde is a key building block in the synthesis.[3] Incomplete condensation will result in its carryover into the crude product.
-
Confirmation:
-
Look for corresponding aromatic signals of benzaldehyde (typically a multiplet between 7.5-7.9 ppm).
-
Check your IR spectrum for a strong C=O stretch around 1705-1685 cm⁻¹.
-
In your MS data, look for a mass peak corresponding to benzaldehyde (m/z = 106.04).
-
Q2: I'm observing broad singlets that exchange with D₂O, particularly around 8.5-9.5 ppm and a very broad one >10 ppm. What do they indicate?
A2: These signals suggest the presence of acidic protons.
-
Signal around 8.5-9.5 ppm (NH): This is likely the N-H proton of the 1,4-dihydropyridine intermediate . This is a very common process-related impurity.
-
Causality: The final step of the Hantzsch synthesis is the aromatization (oxidation) of a dihydropyridine intermediate to the final pyridine product.[2][4] If this oxidation is incomplete, the dihydropyridine will remain.
-
Confirmation: The ¹H NMR spectrum of the dihydropyridine will also show an aliphatic proton (CH) at the 4-position, typically as a singlet around 4.5-5.0 ppm, which is absent in the final aromatic product. The overall aromatic signal pattern will also differ significantly.
-
-
Signal >10 ppm (broad, -COOH): This indicates the presence of the corresponding carboxylic acid , formed by the hydrolysis of the ethyl ester group.[1]
-
Causality: The ester functionality can be hydrolyzed to a carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water during workup or storage.[1]
-
Confirmation: In the ¹H NMR, you will see a diminishment or absence of the characteristic ethyl group signals (a quartet around 4.1-4.4 ppm and a triplet around 1.2-1.4 ppm). The IR spectrum will show a very broad O-H stretch from ~3300-2500 cm⁻¹ overlapping the C-H stretches.
-
Q3: My baseline integration in the aliphatic region of the ¹H NMR is off, and I see extra signals, including a sharp singlet around 2.2 ppm.
A3: This points to residual ethyl acetoacetate or a related β-keto ester starting material.
-
Causality: Ethyl acetoacetate is another key reactant in the Hantzsch synthesis.[3] It exists in a keto-enol equilibrium, which complicates its NMR spectrum. The singlet around 2.2 ppm is characteristic of the keto-form's methyl group (-COCH₃).[5] You may also see signals for the enol form.
-
Confirmation: The presence of ethyl acetoacetate will show a complex set of signals, but the most identifiable are often the methyl singlet (keto), the ethyl ester signals, and a methine proton signal. Spiking your sample with a small amount of pure ethyl acetoacetate will confirm the identity of these peaks.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in your sample.
Q1: My IR spectrum shows a strong, sharp peak around 2250 cm⁻¹, but my expected nitrile (C≡N) peak at ~2220 cm⁻¹ is weak or absent.
A1: This suggests the presence of an impurity containing a nitrile group in a different chemical environment, likely residual malononitrile .
-
Causality: Malononitrile can be used as the cyano-group source in some synthetic routes.[1] Its two nitrile groups on a CH₂ group shift the absorption to a higher wavenumber compared to the conjugated nitrile in your target molecule.
-
Confirmation: Check the ¹H NMR for a singlet corresponding to the active methylene protons (CH₂) of malononitrile.
Q2: I see two distinct carbonyl (C=O) peaks in my IR spectrum, one around 1730 cm⁻¹ and another, broader one around 1650 cm⁻¹.
A2: While your target molecule has an ester C=O (~1730 cm⁻¹), the peak at 1650 cm⁻¹ suggests an amide or a different carbonyl functionality. A common impurity is the hydrolyzed and cyclized byproduct , or an intermediate from a related reaction pathway.
-
Causality: Under certain conditions, side reactions can lead to the formation of pyridone structures, which contain an amide-like carbonyl group.[6]
-
Confirmation: This type of structural change requires careful analysis of both ¹H and ¹³C NMR. Look for the appearance of an N-H proton and changes in the aromatic region. High-resolution mass spectrometry (HRMS) is essential to determine the molecular formula of the impurity.
III. Mass Spectrometry (MS)
MS provides the molecular weight of your compound and its impurities, offering definitive evidence.
Q1: My mass spectrum shows a prominent peak at M+2, i.e., m/z 255.11, in addition to my expected molecular ion peak [M+H]⁺ at m/z 253.09.
A1: A peak at M+2 is characteristic of the 1,4-dihydropyridine intermediate .
-
Causality: The dihydropyridine has two more hydrogen atoms than the final aromatic pyridine product. Incomplete oxidation during the synthesis is the direct cause.[2]
-
Confirmation: This result strongly corroborates the NMR data suggesting the same impurity (see NMR Q2). The presence of an NH proton and a C4-H proton in the NMR spectrum provides definitive structural proof.
Q2: I see a peak at m/z 225.08. What does this correspond to?
A2: This mass likely corresponds to the loss of an ethyl group (-CH₂CH₃, 28 Da) and the gain of a proton, suggesting the hydrolyzed carboxylic acid impurity . The expected [M+H]⁺ for the acid C₁₃H₈N₂O₂ would be 225.06.
-
Causality: This is caused by the hydrolysis of the ethyl ester.[1]
-
Confirmation: This confirms the NMR and IR data that point to the presence of a carboxylic acid. Look for the absence of ethyl signals and the presence of a broad -OH peak in the NMR.
Summary of Potential Impurities and Spectroscopic Signatures
| Impurity | Origin | Key ¹H NMR Signal(s) (ppm) | Key IR Band(s) (cm⁻¹) | Key Mass Spec (m/z) [M+H]⁺ |
| Benzaldehyde | Starting Material | ~9.5-10.0 (s, -CHO) | ~1700 (C=O) | 107.05 |
| 1,4-Dihydropyridine Precursor | Incomplete Oxidation | ~8.5-9.5 (br s, NH), ~4.5-5.0 (s, C4-H) | ~3350 (N-H) | 255.11 |
| Carboxylic Acid Derivative | Ester Hydrolysis | >10 (br s, -COOH), absent ethyl signals | ~3300-2500 (broad O-H) | 225.06 |
| Ethyl Acetoacetate | Starting Material | Complex; ~2.2 (s, keto -CH₃) | ~1745 & ~1720 (C=O) | 131.07 |
| Malononitrile | Starting Material | ~3.5-4.0 (s, CH₂) | ~2250 (C≡N) | 67.03 |
Experimental Workflow & Protocols
A systematic approach is crucial for unambiguous impurity identification.
Impurity Identification Workflow
Caption: Workflow for spectroscopic impurity identification.
Standard Operating Procedures (SOPs)
1. NMR Sample Preparation (¹H, ¹³C)
-
Step 1: Accurately weigh 5-10 mg of your sample into a clean, dry NMR tube.
-
Step 2: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent dissolves your sample completely.
-
Step 3: Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
Step 4: Cap the tube and invert several times to ensure a homogeneous solution.
-
Step 5: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for complex mixtures to resolve overlapping signals and establish connectivity.
2. FT-IR Sample Preparation (Thin Film/KBr Pellet)
-
Thin Film (for oils/low-melting solids):
-
Step 1: Place one drop of the neat sample onto a salt plate (e.g., NaCl or KBr).
-
Step 2: Place a second salt plate on top and gently press to create a thin, uniform film.
-
Step 3: Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
-
KBr Pellet (for solids):
-
Step 1: Mix ~1 mg of your sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Step 2: Grind the mixture until a fine, homogeneous powder is obtained.
-
Step 3: Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent pellet.
-
Step 4: Place the pellet in the sample holder and acquire the spectrum.
-
3. Mass Spectrometry Sample Preparation (ESI-MS)
-
Step 1: Prepare a dilute solution of your sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Step 2: Add a trace amount of an acid (e.g., formic acid) for positive ion mode ([M+H]⁺) or a base (e.g., ammonium hydroxide) for negative ion mode ([M-H]⁻) to promote ionization.
-
Step 3: Filter the solution through a syringe filter (0.22 µm) to remove any particulates.
-
Step 4: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the spectrum in a full-scan mode over an appropriate m/z range (e.g., 50-500 amu).
References
-
Molecules. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. NIH National Library of Medicine. Available from: [Link]
-
IUCrData. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylvinyl]pyridin-2-yl}sulfanyl)acetate. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available from: [Link]
-
ResearchGate. (2016, November 22). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[6][7]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Available from: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available from: [Link]
-
Synfacts. (n.d.). Hantzsch pyridine synthesis. Available from: [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
IUCrData. (2016). Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. Available from: [Link]
-
Asian Journal of Chemistry. (2015, December 30). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available from: [Link]
-
ResearchGate. (2016, April). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available from: [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Removal of starting materials from "Ethyl 3-cyano-4-phenylpyridine-2-carboxylate" product
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the removal of starting materials from the final product, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: I've just finished my synthesis. What are the most probable starting material impurities in my crude product?
The synthesis of this compound is typically achieved via a multi-component reaction, such as the Hantzsch pyridine synthesis or a similar condensation.[1][2] Based on this, the most common impurities you will encounter are the unreacted starting materials:
-
Benzaldehyde: A key aromatic building block.
-
Ethyl Cyanoacetate: The active methylene compound.
-
Ammonia/Ammonium Acetate: The nitrogen source.[3]
-
Byproducts: You may also find intermediates like the chalcone formed from the Knoevenagel condensation of benzaldehyde and your active methylene source, or symmetrical 1,4-dihydropyridines.[4][5] Additionally, benzaldehyde can readily oxidize to benzoic acid if exposed to air, which is a very common acidic impurity.[6]
Q2: What is the best general approach to monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring your purification.[7] It allows for rapid qualitative assessment of the presence of starting materials and the isolation of your desired product. A standard solvent system to start with is Ethyl Acetate/Hexanes. By comparing the Rf (retention factor) values of your crude mixture to the starting materials and the purified product, you can effectively track the success of each purification step.
Q3: My product is an oil, but the literature reports a solid. What should I do?
Oiling out is a common issue when a compound has residual solvent or impurities that depress its melting point. The first step is to ensure all volatile solvents from the reaction or work-up have been thoroughly removed under high vacuum. If the product remains an oil, it strongly indicates the presence of impurities. Proceeding with the purification steps outlined in the troubleshooting guide below, particularly column chromatography, will be necessary to remove these impurities and induce crystallization.
Troubleshooting Guide: Isolating a Pure Product
This section addresses specific purification challenges in a problem-and-solution format.
Problem 1: My TLC and NMR analysis confirm the presence of residual benzaldehyde.
Unreacted benzaldehyde is a very common contaminant. Due to its distinct aldehyde functionality, it can be selectively removed using a chemical wash.
Solution: Sodium Bisulfite Wash
-
Principle: Benzaldehyde reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble bisulfite adduct, which can then be easily extracted into an aqueous layer.[6][8] This method is highly selective for aldehydes and some reactive ketones.[9][10]
-
Experimental Protocol: Removal of Benzaldehyde using Sodium Bisulfite Wash [6][9]
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and transfer it to a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be approximately one-third of the organic layer's volume.
-
Mixing: Shake the separatory funnel vigorously for 2-3 minutes. Caution: Sulfur dioxide gas may be generated, so vent the funnel frequently.[11]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the benzaldehyde-bisulfite adduct.
-
Repeat: Perform a second wash with the sodium bisulfite solution to ensure complete removal.
-
Final Washes: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the benzaldehyde-free crude product.
-
Problem 2: I've removed the benzaldehyde, but still see a spot corresponding to ethyl cyanoacetate.
Ethyl cyanoacetate is more polar than the product but can be persistent. A combination of aqueous washes and chromatography is typically effective.
Solution A: Aqueous Washes
-
Principle: Ethyl cyanoacetate has moderate solubility in water, which can be exploited in a liquid-liquid extraction. While it won't remove all of it, it can significantly reduce the load before chromatography. Multiple washes with deionized water and brine will partition a portion of the ethyl cyanoacetate into the aqueous phase.[12][13]
Solution B: Flash Column Chromatography
-
Principle: This is the most robust method for separating compounds with different polarities.[6] The crude mixture is adsorbed onto a stationary phase (silica gel), and a mobile phase (solvent system) is used to elute the compounds at different rates based on their affinity for the silica.
-
Experimental Protocol: Column Chromatography Purification [14][15]
-
TLC Analysis: First, determine an optimal solvent system using TLC. Aim for an Rf value of ~0.3 for your product. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).
-
Column Packing: Pack a glass column with silica gel, using your initial, low-polarity solvent system to create a uniform slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent (or DCM). For a solid, you can pre-adsorb it onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elution: Carefully run the solvent through the column, collecting fractions. Monitor the elution process using TLC to identify which fractions contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 3: My product is mostly pure but has a slight yellow tint and I can't get it to crystallize well.
This often points to trace impurities that can be removed with a final polishing step.
Solution: Recrystallization
-
Principle: Recrystallization purifies crystalline compounds by exploiting differences in solubility between the product and impurities in a given solvent at different temperatures. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Experimental Protocol: Recrystallization [16]
-
Solvent Selection: Test small batches of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture). The goal is to find a solvent or solvent pair that meets the criteria above. Ethanol is often a good starting point for this class of compounds.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
-
Data & Workflow Visualization
Data Presentation
Table 1: Typical TLC Rf Values for Monitoring Purification. (Solvent System: 30% Ethyl Acetate in Hexanes on Silica Gel)
| Compound | Typical Rf Value | Appearance under UV Light (254 nm) |
| Benzaldehyde | ~0.65 | Quenching |
| Ethyl Cyanoacetate | ~0.50 | Faint Quenching |
| This compound | ~0.30 | Strong Quenching |
| Benzoic Acid | ~0.10 (streaking) | Quenching |
Table 2: Comparison of Primary Purification Techniques.
| Method | Principle | Advantages | Disadvantages |
| Aqueous Wash | Partitioning based on water solubility.[6] | Fast, inexpensive, good for removing salts and highly polar impurities. | Ineffective for non-polar impurities; can lead to emulsions. |
| Sodium Bisulfite Wash | Reversible chemical reaction with aldehydes.[8] | Highly selective for aldehydes, efficient removal. | Only removes aldehydes/reactive ketones; requires a fresh solution. |
| Column Chromatography | Differential adsorption on a stationary phase.[6] | High resolution, applicable to a wide range of compounds. | Time-consuming, requires large solvent volumes, potential for product loss. |
| Recrystallization | Differential solubility at varied temperatures. | Can yield very high purity, effective for final polishing. | Requires a solid product, potential for significant material loss. |
Experimental Workflow Diagram
The following diagram illustrates a comprehensive purification strategy for this compound.
Caption: Purification workflow for this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- Smolecule. (2023, August 16). Buy this compound.
- Organic Syntheses Procedure. (n.d.). ethyl (1-ethylpropylidene)cyanoacetate.
- LookChem. (n.d.). Synthesis of Ethyl cyanoacetate - Chempedia.
- Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Organic Syntheses Procedure. (n.d.). ethyl cyanoacetate.
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57125.
- Organic Syntheses Procedure. (n.d.). ETHYL n-BUTYLCYANOACETATE.
- JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube.
-
ResearchGate. (2016, November 22). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[17][18]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Retrieved from
- Glavač, N., et al. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. NIH.
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Ortuzar, N., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH.
- PrepChem.com. (n.d.). Preparation of ethyl cyanoacetate.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
- ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- RSC Publishing. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- Lee, Y.-Y. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Synform. (n.d.). Hantzsch pyridine synthesis.
- Altaifi, E. (2016). Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. IUCrData, 1(Pt 11).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Premecz, J. E., & Ford, M. E. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography, 388(1), 23-35.
- Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
- Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
- NIH. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- ResearchGate. (n.d.). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- Arkivoc. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines.
- MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.
- ResearchGate. (n.d.). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Pyridine Derivatives in Oncology Research: Profiling Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
In the landscape of modern oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, pyridine derivatives have emerged as a particularly promising class, forming the backbone of numerous FDA-approved anticancer drugs and investigational candidates.[1][2] This guide provides a comparative analysis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate against other notable pyridine derivatives, offering insights into their synthesis, mechanism of action, and anticancer potential, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Prominence of the Pyridine Scaffold in Cancer Therapy
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry.[3] Its unique electronic properties, ability to form hydrogen bonds, and synthetic tractability have made it a cornerstone in the design of molecules that can effectively interact with various biological targets implicated in cancer progression.[4][5] Several clinically successful anticancer drugs, such as Sorafenib and Crizotinib, feature a pyridine core, highlighting the significance of this structural motif.[6][7] These agents exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and modulation of androgen receptor signaling.[3][5][8]
Profiling this compound: A Compound of Interest
This compound is a polysubstituted pyridine derivative that has garnered attention for its potential biological activities.[9] Its structure, featuring a cyano group, a phenyl ring, and an ethyl carboxylate moiety, suggests its potential for diverse chemical interactions and biological effects.
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and efficient approach is a one-pot multicomponent reaction, often a variation of the Hantzsch pyridine synthesis.[9] This typically involves the condensation of an aldehyde (benzaldehyde), an active methylene compound (ethyl cyanoacetate), and a B-enaminone or a similar precursor in the presence of a catalyst.
Comparative Analysis of Anticancer Activity
Pyridine-Urea Derivatives
A series of novel pyridine-ureas have demonstrated potent in vitro growth inhibitory activity against the MCF-7 breast cancer cell line.[10] The structure-activity relationship (SAR) data reveals that the nature and position of substituents on the phenylurea moiety significantly influence the anticancer potency.
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h) | VEGFR-2 Inhibition IC50 (µM) |
| 8a | H | 4.53 | Not Reported |
| 8b | 4-Cl | 3.03 | 5.0 |
| 8d | 4-CH3 | 3.98 | Not Reported |
| 8e | 3-CF3 | 0.22 | 3.93 |
| 8n | 3-Cl | 1.88 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Applicable |
| Table 1: In vitro anticancer activity of selected pyridine-urea derivatives against the MCF-7 cell line and their VEGFR-2 inhibitory activity.[10] |
Key Insights: The data clearly indicates that electron-withdrawing groups on the phenylurea ring, particularly at the meta-position (e.g., 3-CF3 in compound 8e ), dramatically enhance the antiproliferative activity.[10] This suggests that electronic effects play a crucial role in the interaction of these compounds with their biological targets.
Imidazo[1,2-a]pyridine Derivatives
Another class of pyridine derivatives, the imidazo[1,2-a]pyridines, have been investigated as inhibitors of Nek2, a kinase involved in cancer progression. Their antiproliferative activity against the MGC-803 human gastric cancer cell line is summarized below.
| Compound ID | R1 (Substitution on Phenyl) | Antiproliferative Activity IC50 (µM) on MGC-803 |
| 28a | H | >50 |
| 28b | 4-F | 10.3 |
| 28c | 4-Cl | 11.2 |
| 28d | 4-Br | 12.8 |
| Table 2: Antiproliferative activity of imidazo[1,2-a]pyridine derivatives against the MGC-803 human gastric cancer cell line.[10] |
Key Insights: The introduction of a halogen atom at the para-position of the phenyl ring significantly boosts the antiproliferative activity compared to the unsubstituted analog.[10] This highlights the importance of specific substitutions in optimizing the anticancer efficacy of this scaffold.
Mechanistic Insights: Targeting Key Signaling Pathways
Many pyridine derivatives exert their anticancer effects by targeting crucial signaling pathways that drive tumor growth and survival. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][11]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of pyridine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][8][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridine derivative (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT-based cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9]
Protocol:
-
Cell Treatment: Treat cells with the pyridine derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vitro Kinase Inhibition Assay: VEGFR-2
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[13][14][15]
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the pyridine derivative at various concentrations.
-
Enzyme Addition: Add recombinant human VEGFR-2 kinase to initiate the reaction.
-
ATP Addition: Add ATP to start the phosphorylation reaction and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
While specific experimental data for this compound in cancer models remains to be fully elucidated in publicly accessible literature, the broader family of pyridine derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented herein for pyridine-ureas and imidazo[1,2-a]pyridines demonstrates the profound impact of subtle structural modifications on biological activity. Future research should focus on a systematic evaluation of compounds like this compound against a diverse panel of cancer cell lines and key molecular targets to fully understand their therapeutic potential. The detailed protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data that can drive the development of the next generation of pyridine-based cancer therapies.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
IRJET. (n.d.). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Patel, R. V., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-20.
- Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences, 83(2), 162-185.
-
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(8), 133-139.
- El-Sayed, N. N. E., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 1-17.
-
ResearchGate. (n.d.). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634.
- Al-Ostath, A., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(42), 29631-29646.
- El-Gamal, M. I., et al. (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Clinical and Experimental Pharmacology and Physiology, 49(1), 145-174.
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. chemijournal.com [chemijournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. irjet.net [irjet.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Anticancer Potential of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate Analogs
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its capacity for diverse biological activities.[1][2][3] Within the vast landscape of heterocyclic compounds, pyridine derivatives have consistently emerged as promising candidates in oncology research, targeting a range of critical cellular pathways implicated in cancer progression.[4][5][6][7] This guide focuses on Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, a specific pyridine derivative that serves as a valuable starting point for exploring structure-activity relationships (SAR) in the design of novel anticancer agents.[8]
This comparative analysis delves into the anticancer activity of various analogs, synthesizing data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of key structural modifications that enhance cytotoxic potency. We will explore how substitutions on the core scaffold influence efficacy against various cancer cell lines, discuss underlying mechanisms of action, and provide detailed experimental protocols for validating these findings in a laboratory setting.
The Core Scaffold: this compound
This compound is a molecule characterized by a central pyridine ring decorated with four key functional groups: a phenyl group at position 4, a cyano (-CN) group at position 3, an ethyl carboxylate (-COOEt) group at position 2, and an amino group at position 6, which is often a feature in related active compounds.[8][9] Its synthesis is efficiently achieved through multicomponent reactions, which allow for the rapid assembly of the substituted pyridine core.[8]
While this specific compound is a tool for exploring SAR, its true value lies in its adaptability.[8] By systematically modifying each functional group, researchers can fine-tune the molecule's pharmacological properties, leading to the discovery of analogs with superior potency and selectivity.
Comparative Analysis: Structure-Activity Relationships (SAR)
The potency of pyridine-based anticancer agents is highly dependent on the nature and position of their substituents. The following sections compare different classes of analogs, supported by quantitative data from in vitro studies.
Impact of Substituents on the 4-Phenyl Ring
The electronic properties of substituents on the phenyl ring at the C4 position of the pyridine core play a pivotal role in modulating anticancer activity.
A study on 3-cyano-2(1H)-pyridone derivatives, which are structurally related to our core compound, revealed significant variations in cytotoxicity against the A549 human lung carcinoma cell line based on substitutions on the 4-phenyl ring.[10] As shown in the table below, the introduction of a para-fluoro substituent dramatically increased potency.
Table 1: Anticancer Activity of 4-Phenyl Substituted 3-Cyano-2(1H)-pyridone Analogs [10]
| Compound ID | 4-Phenyl Ring Substituent | Cancer Cell Line | IC50 (µg/mL) |
| 8a | 4-Fluoro | A549 | 0.83 |
| 7b | 4-Fluoro (Thione analog) | A549 | 0.87 |
| 7a | Unsubstituted | A549 | 1.25 |
| 7c | 4-Chloro | A549 | 1.38 |
| Doxorubicin | (Reference Drug) | A549 | ~1.2-1.5 |
| Note: Approximate value for comparison, as reported in the study. |
Expertise & Experience: The data strongly suggests that an electron-withdrawing group, such as fluorine, at the para-position of the phenyl ring enhances cytotoxic activity. Compound 8a , with a p-fluorophenyl group, exhibited the highest potency, even surpassing the reference drug Doxorubicin in this specific assay.[10] This enhancement may be attributed to altered electronic distribution, improved binding affinity to the molecular target, or enhanced metabolic stability.
Modifications at the Pyridine C2 and C6 Positions
The functional groups at other positions of the pyridine ring are equally critical. Replacing the ethyl carboxylate group at C2 with other moieties or introducing bulky substituents at C6 can lead to significant changes in biological activity.
In one series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, modifications led to compounds with exceptionally high potency against multiple cancer cell lines.[9] The introduction of an indole group at the C6 position created a new class of highly active agents.
Table 2: Anticancer Activity of C6-Indole Substituted Pyridine Analogs [9]
| Compound ID | Cancer Cell Line | IC50 (nM) |
| 27 | A549 (Lung) | 22 |
| 27 | H460 (Lung) | 0.23 |
| 27 | HT-29 (Colon) | 0.65 |
| 27 | SMMC-7721 (Liver) | 0.77 |
| MX-58151 | A549 (Lung) | 58 |
| (Reference) | H460 (Lung) | 19 |
| HT-29 (Colon) | 700 | |
| SMMC-7721 (Liver) | 1530 |
Expertise & Experience: Compound 27 demonstrated nanomolar to sub-nanomolar activity, orders of magnitude more potent than the reference compound.[9] This highlights a powerful SAR insight: fusing or linking the pyridine core with other heterocyclic systems, like indole, can dramatically improve anticancer efficacy. This strategy often works by enabling the molecule to engage with additional binding pockets or interaction sites on its biological target.
Similarly, converting the C2 position from an ester to an isosteric imino or oxo group has been shown to yield highly potent compounds. A study on 1,2-dihydropyridine-3-carbonitriles found that 2-imino derivatives were particularly effective.[11]
Table 3: Activity of 2-Imino and 2-Oxo-1,2-dihydropyridine Analogs [11]
| Compound ID | C2 Group | Cancer Cell Line | IC50 (µM) |
| 6 | Imino | HT-29 (Colon) | 0.70 |
| 4 | Imino | MDA-MB-231 (Breast) | 4.6 |
Mechanistic Insights: How Do These Analogs Work?
Pyridine derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key proteins that drive cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyridine-based compounds function as kinase inhibitors. For example, certain pyridine-urea derivatives are potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow).[1][6] By blocking VEGFR-2 phosphorylation, these compounds can stifle tumor growth.[6]
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed from tubulin, is a validated target for cancer therapy.[12] Some pyridine analogs have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][12]
-
Induction of Apoptosis: A common endpoint for effective anticancer agents is the induction of programmed cell death, or apoptosis. Pyridine derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, such as increasing the Bax/Bcl-2 ratio.[4]
Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway, a common mechanism for pyridine-based anticancer agents.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are crucial. The following are step-by-step methodologies for key assays used in the evaluation of these anticancer compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a foundational experiment for determining the cytotoxic potential of a compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a reference drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent across experiments.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from this dose-response curve.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression.
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeates the membrane. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer. The data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: A significant accumulation of cells in a particular phase (e.g., G2/M) compared to the untreated control indicates that the compound induces cell cycle arrest at that checkpoint.[12]
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the immense potential of the pyridine scaffold in the development of novel anticancer agents. The structure-activity relationships reveal clear strategies for enhancing potency:
-
4-Phenyl Substitution: The introduction of electron-withdrawing groups, particularly halogens like fluorine at the para position, is a highly effective strategy for increasing cytotoxicity.[1][10]
-
Heterocyclic Integration: The fusion or linkage of the pyridine core with other heterocyclic systems, such as indole, can lead to compounds with exceptionally high, sub-nanomolar potency.[9]
-
Isosteric Replacement: Modifications at the C2 position, such as using an imino group instead of an oxo or ester group, can significantly improve activity against specific cancer cell lines.[11]
While these findings are promising, challenges such as improving selectivity for cancer cells over normal cells, overcoming drug resistance, and optimizing pharmacokinetic properties remain.[6] Future research should focus on leveraging these SAR insights to design next-generation analogs with improved therapeutic indices. The use of computational tools for molecular docking and the exploration of novel drug delivery systems, such as nanotechnology-based approaches, will be instrumental in translating these promising compounds from the bench to the clinic.[6]
References
- A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research. Benchchem.
- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Benchchem.
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
- Structures of certain pyridine-based approved anticancer drugs, and the... ResearchGate.
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
- Buy this compound | 1407521-95-2. Smolecule.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
- Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. PubMed.
- New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents. PubMed.
- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
- Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. PubMed.
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.
- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI.
- In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. PubMed.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. NIH.
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed.
- Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijsat.org [ijsat.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Buy this compound | 1407521-95-2 [smolecule.com]
- 9. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: A Comparative Guide for Researchers
In the landscape of drug discovery, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate as an L-type voltage-gated calcium channel (LTCC) blocker. Drawing from established principles of electrophysiology and cell-based functional assays, we will objectively compare its performance against well-characterized alternatives, Nifedipine and Verapamil, supported by detailed experimental protocols.
The pyridine derivative, this compound, has emerged as a compound of interest with potential therapeutic applications, including antitumor and antimicrobial activities[1]. Its structural similarity to 1,4-dihydropyridines (DHPs), a cornerstone class of cardiovascular drugs, strongly suggests a potential role as an L-type calcium channel blocker[2][3][4]. DHPs are known to selectively inhibit the transmembrane influx of calcium ions into cardiac and smooth muscle cells, a mechanism central to their therapeutic effects in conditions like hypertension and angina[2][5]. This guide outlines a systematic approach to experimentally validate this hypothesis.
Core Principles of L-type Calcium Channel Blockade
L-type voltage-gated calcium channels are crucial for regulating calcium influx in response to membrane depolarization[3]. The primary molecular target for DHP calcium channel blockers is the α1 subunit of the LTCC, which forms the central pore for calcium ion conduction[3]. A key feature of their mechanism is state-dependent binding, where they exhibit a higher affinity for the open or inactivated states of the channel compared to the resting state[3]. This property contributes to their vascular selectivity, as the smooth muscle cells of blood vessels have a more depolarized resting membrane potential than cardiac muscle cells[3]. Upon binding, these compounds induce a conformational change, stabilizing the channel in a non-conducting state and thereby inhibiting calcium influx[3].
Comparative Compounds: The Gold Standards
To provide a robust comparison, we will utilize two well-established LTCC blockers with distinct mechanisms of action:
-
Nifedipine: A classic dihydropyridine calcium channel blocker that primarily acts on the L-type calcium channels in vascular smooth muscle, leading to vasodilation[5][6][7].
-
Verapamil: A non-dihydropyridine calcium channel blocker that targets L-type calcium channels in both vascular smooth muscle and cardiac cells[8][9][10][11]. It exhibits more pronounced effects on the heart, including decreased heart rate and contractility[8][9][10][11].
By comparing this compound to these standards, we can not only validate its primary mechanism but also begin to understand its potential selectivity and therapeutic profile.
Experimental Validation Workflow
Our validation strategy employs a two-pronged approach, moving from direct measurement of ion channel activity to a broader functional assessment in a cellular context.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: Direct Measurement of L-type Calcium Channel Currents using Whole-Cell Patch-Clamp Electrophysiology
The gold standard for characterizing ion channel modulators is the patch-clamp technique, which allows for the direct measurement of ionic currents across the cell membrane[12][13][14]. The whole-cell configuration provides a means to record the macroscopic currents from all channels on the cell surface[15][16].
Scientific Rationale
This experiment will directly test the hypothesis that this compound inhibits L-type calcium channel currents. By comparing its inhibitory effect to that of Nifedipine and Verapamil, we can quantify its potency and gain insights into its mode of action.
Experimental Protocol
-
Cell Preparation:
-
Use a cell line stably expressing the human L-type calcium channel subunits (e.g., Cav1.2, α2δ, and β) in a host cell line like HEK-293[17].
-
Culture the cells to 70-80% confluency on glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 120 TEA-Cl, 20 BaCl2 (as the charge carrier to enhance current and block K+ channels), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell[15][16].
-
Hold the membrane potential at -80 mV.
-
Elicit L-type calcium currents by applying a depolarizing voltage step to 0 mV for 200 ms.
-
Establish a stable baseline recording of the peak inward current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, Nifedipine, or Verapamil, recording the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Assessing Voltage-Dependence of Block
A hallmark of many LTCC blockers is their state-dependent interaction with the channel[3][18]. We can investigate this by varying the holding potential.
-
Protocol:
-
After establishing a whole-cell recording, apply a test pulse to 0 mV from two different holding potentials: a hyperpolarized potential (-80 mV, favoring the resting state) and a more depolarized potential (-40 mV, favoring the inactivated state).
-
Determine the IC50 of this compound at both holding potentials.
-
-
Expected Outcome:
-
If the compound preferentially binds to the inactivated state, its IC50 will be significantly lower (more potent) at the -40 mV holding potential compared to the -80 mV holding potential.
-
Comparative Data Summary
| Compound | Predicted IC50 (nM) vs. LTCC Current | Predicted Voltage-Dependence |
| This compound | To be determined | To be determined |
| Nifedipine | 50 - 100 | Strong |
| Verapamil | 100 - 200 | Moderate |
Part 2: Functional Validation using a Fluorescent Calcium Imaging Assay
To complement the direct electrophysiological measurements, a cell-based functional assay will assess the compound's ability to block calcium influx in a population of cells. We will use the fluorescent calcium indicator Fluo-4 AM, which is cell-permeant and exhibits a large increase in fluorescence upon binding to intracellular calcium[19][20][21][22][23].
Scientific Rationale
This assay provides a higher-throughput method to confirm that the observed channel block in patch-clamp experiments translates to a functional reduction in intracellular calcium influx following a depolarizing stimulus.
Experimental Protocol
-
Cell Preparation and Dye Loading:
-
Plate cells expressing L-type calcium channels in a 96-well black-walled, clear-bottom plate.
-
Prepare a Fluo-4 AM loading solution (typically 1-5 µM in a physiological buffer, often containing a mild detergent like Pluronic F-127 to aid solubilization)[22].
-
Remove the culture medium, wash the cells with a physiological buffer (e.g., HBSS), and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C[19][20].
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound, Nifedipine, or Verapamil to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~515 nm)[19].
-
Inject a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., final concentration of 50 mM KCl), into each well to open the voltage-gated calcium channels.
-
Immediately begin kinetic fluorescence readings to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the ΔF in the presence of the compound to the ΔF of the vehicle control.
-
Plot the normalized response as a function of compound concentration and fit the data to determine the functional IC50.
-
Comparative Data Summary
| Compound | Predicted Functional IC50 (nM) vs. Ca2+ Influx |
| This compound | To be determined |
| Nifedipine | 100 - 300 |
| Verapamil | 200 - 500 |
Synthesis and Interpretation
The combined results from these experiments will provide a comprehensive validation of the mechanism of action of this compound.
Caption: Logical flow from compound to cellular effect.
A strong correlation between the IC50 values obtained from the patch-clamp and the calcium imaging assays will provide compelling evidence that the primary mechanism of action is indeed the blockade of L-type calcium channels. Discrepancies may suggest off-target effects or complex cellular interactions that warrant further investigation. The comparative data against Nifedipine and Verapamil will be crucial for positioning this novel compound within the existing landscape of calcium channel modulators, informing its potential for future drug development.
References
- Vertex AI Search. (2025). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?
- Wikipedia. (n.d.). Nifedipine.
- Wikipedia. (n.d.). Verapamil.
- Pediatric Oncall. (n.d.).
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024). What is the mechanism of Verapamil Hydrochloride?
- Pfizer. (n.d.). PROCARDIA XL® (nifedipine) Extended Release Tablets For Oral Use.
- MedCrave online. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview.
- PubMed. (n.d.).
- PubChem. (n.d.).
- YouTube. (2024). Pharmacology of Nifedipine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects.
- SingleCare. (2025).
- Hello Bio. (2025). Protocol Booklet.
- Benchchem. (n.d.). An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers.
- PMC - NIH. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family.
- Dr.Oracle. (2025). What are the characteristics of Dihydropyridine (DHP)
- Vertex AI Search. (2025). What is a good alternative calcium channel blocker to Delta M1 (Diltiazem) 120 mg?
- PubMed. (n.d.). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide.
- PMC - PubMed Central. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels.
- R Discovery. (n.d.). What are examples of non-dihydropyridine calcium channel blockers?
- Smolecule. (2023).
- protocols.io. (n.d.).
- PubMed. (2022).
- BD Biosciences. (n.d.). Fluo-4 AM— —565878.
- University of Cambridge. (n.d.).
- PubMed.ai. (2025). Non-Dihydropyridine Calcium Channel Blockers.
- AMiner. (n.d.). Development of Phenotypic Assays for Identifying Novel Blockers of L-type Calcium Channels in Neurons.
- PubMed - NIH. (n.d.). Patch clamp methods for studying calcium channels.
- British Heart Foundation. (n.d.). Drug cabinet: Calcium channel blockers.
- PubMed. (2004).
- Thermo Fisher Scientific. (2013). Fluo-4 Calcium Imaging Kit.
- Interchim. (n.d.).
- Abbkine. (n.d.). Fluo-4 AM Calcium Assay Kit.
- ResearchGate. (2025). Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones.
- NIH. (n.d.). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs.
- Benchchem. (n.d.). Assessing In Vitro Reproducibility: A Case Study on L-Type Calcium Channel Blockers.
- NIH. (n.d.).
- PMC - NIH. (n.d.).
- NIH. (n.d.).
- NIH. (n.d.). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)
- NIH. (n.d.).
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Nifedipine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Verapamil - Wikipedia [en.wikipedia.org]
- 10. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 12. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Assays for L-type voltage gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hellobio.com [hellobio.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. interchim.fr [interchim.fr]
- 23. apexbt.com [apexbt.com]
A Comparative Guide to Ethyl 3-cyano-4-phenylpyridine-2-carboxylate as a Potential EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, a novel pyridine derivative, with established Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols for evaluating the efficacy of such compounds.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and tumor progression.[1][3] This makes EGFR a prime target for therapeutic intervention.[4][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC).[3][4]
The Evolving Landscape of EGFR Inhibitors: A Generational Overview
EGFR inhibitors are broadly classified into three generations, each developed to overcome limitations of the previous one.
-
First-Generation Inhibitors (e.g., Erlotinib, Gefitinib): These reversible inhibitors target the ATP-binding site of wild-type and activating mutant forms of EGFR.[6]
-
Second-Generation Inhibitors (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, providing a more sustained inhibition.
-
Third-Generation Inhibitors (e.g., Osimertinib): Developed to address the emergence of resistance mutations, particularly the T790M mutation, these inhibitors selectively target mutant forms of EGFR while sparing the wild-type receptor, thereby reducing toxicity.[1][7]
A New Contender: The Pyridine-Based Scaffold
Recent research has highlighted the potential of pyridine-based compounds as a novel class of EGFR inhibitors. While direct experimental data for "this compound" is not yet extensively published[8], studies on structurally similar 3-cyanopyridine derivatives have demonstrated promising EGFR inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range.[9][10] This suggests that the 3-cyano-4-phenylpyridine scaffold could serve as a valuable pharmacophore for the design of new EGFR inhibitors.
Comparative Analysis: Potency and Selectivity
The efficacy of an EGFR inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for cancer-associated mutant EGFR over wild-type EGFR.
| Inhibitor | Generation | Target EGFR Status | IC50 (nM) | Reference(s) |
| Erlotinib | First | Wild-Type | 2 | [11][12][13] |
| Mutant (in cells) | 20 | [12] | ||
| Gefitinib | First | Wild-Type | 33 | [14] |
| Mutant (in cells) | 26-57 | [15] | ||
| Osimertinib | Third | L858R/T790M | 1 | [16] |
| Exon 19 del/T790M | 6 | [16] | ||
| Wild-Type | 494 | [7] | ||
| Novel Pyridine Derivatives | - | - | - | - |
| Compound 20a (5-ethynylpyrimidine derivative) | - | EGFR Kinase | 45 | [9] |
| Compound B1 (pyrido[2,3-d]pyrimidine derivative) | - | EGFR L858R/T790M | 13 | [17][18] |
Note: The IC50 values for the novel pyridine derivatives are for structurally related compounds and serve as a preliminary benchmark for the potential of this chemical class.
Experimental Workflows for Comparative Evaluation
To rigorously assess the potential of "this compound" as an EGFR inhibitor, a series of well-established experimental protocols should be employed.
EGFR Signaling Pathway
Caption: Workflow for an In Vitro EGFR Kinase Assay.
Detailed Protocol: A detailed protocol for an ADP-Glo™ Kinase Assay can be found in the Promega technical manual. [19][20]Briefly, the assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [21] Workflow Diagram:
Caption: Workflow for an MTT Cell Proliferation Assay.
Detailed Protocol:
-
Seed cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight. [22]2. Treat the cells with a serial dilution of the test compound and known EGFR inhibitors for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. [23]4. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [21]5. Measure the absorbance at approximately 570 nm using a microplate reader. [21]
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Detailed Protocol:
-
Treat cancer cells with the test compound for a specified time, with or without EGF stimulation.
-
Prepare whole-cell lysates and determine the protein concentration. [24]3. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. [25][26]5. Incubate with a corresponding secondary antibody and detect the signal using a chemiluminescent substrate. [24]
Conclusion and Future Directions
While "this compound" itself lacks extensive characterization, the broader class of pyridine-based compounds represents a promising avenue for the development of novel EGFR inhibitors. The experimental workflows detailed in this guide provide a robust framework for a head-to-head comparison of this and other novel compounds against established EGFR inhibitors. Such studies are crucial for identifying new therapeutic candidates with improved potency, selectivity, and the ability to overcome existing resistance mechanisms.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. themarkfoundation.org [themarkfoundation.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C15H12N2O2) [pubchemlite.lcsb.uni.lu]
- 9. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors [agris.fao.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Efficiency, Green Chemistry, and Modern Methodologies
Introduction
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a highly functionalized pyridine derivative. Its molecular architecture, featuring a pyridine core, a cyano group, and an ester moiety, makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1] Pyridine rings are ubiquitous in pharmaceuticals, natural products, and functional materials, driving continuous innovation in their synthetic methodologies.[2][3][4] This guide provides an in-depth comparison of synthetic routes to this compound and structurally related compounds, focusing on efficiency, operational simplicity, and alignment with green chemistry principles. We will dissect classical methods and contrast them with modern, high-efficiency protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
I. Classical Approaches: The Foundation of Pyridine Synthesis
Traditional methods for constructing the pyridine ring, while foundational, often involve harsh reaction conditions, long reaction times, and modest yields.
A. The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone of pyridine chemistry.[5][6] It classically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[5][7] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the aromatic pyridine.[5][6]
For the target molecule, a Hantzsch-inspired, four-component approach is a prominent method, involving the condensation of a benzaldehyde derivative, ethyl acetoacetate, ammonium acetate, and malononitrile to supply the cyano group.[1]
Mechanism Insight: The reaction proceeds through a sequence of well-established steps: a Knoevenagel condensation, the formation of an enamine, a subsequent Michael addition, and finally, cyclization and dehydration to form the dihydropyridine intermediate.[5][8] The final aromatization step is the thermodynamic driving force for the reaction.
Drawbacks: The classical Hantzsch synthesis can be plagued by several inefficiencies, including harsh conditions, extended reaction times, and often low to moderate yields.[5]
B. The Guareschi-Thorpe Condensation
This method provides a direct route to 2-pyridone derivatives by condensing a cyanoacetamide or cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia.[9][10] This approach is particularly relevant for synthesizing hydroxy- and cyano-substituted pyridines.[11][12]
Expertise & Experience: The choice of the Guareschi-Thorpe condensation is often dictated by the desired substitution pattern, specifically when a 2-hydroxy (or 2-pyridone tautomer) is the target. Recent advancements have adapted this reaction to aqueous, buffered conditions, significantly enhancing its environmental profile.[11][12] This "green" modification makes it an attractive, user-friendly alternative to traditional methods that rely on volatile organic solvents.[11]
II. Modern High-Efficiency Synthesis: The Rise of Green Chemistry
Contemporary synthetic chemistry prioritizes efficiency, atom economy, and sustainability.[13] One-pot, multi-component reactions (MCRs), often coupled with enabling technologies like microwave irradiation, have revolutionized the synthesis of complex molecules like this compound.
A. One-Pot, Multi-Component Reactions (MCRs)
MCRs are convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[14] This approach is inherently efficient, minimizing waste by reducing the number of synthetic steps and eliminating the need for intermediate purification.[15]
Trustworthiness: The elegance of MCRs lies in their self-validating nature. The formation of the complex pyridine product is contingent upon a cascade of sequential reactions occurring correctly in the pot. This convergence provides a high degree of confidence in the final structure.
Application to Cyanopyridine Synthesis: A highly efficient, one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives—structurally analogous to our target compound—involves the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[16][17][18][19]
Catalysis is Key: The efficiency of these MCRs is often dramatically improved by catalysts. Researchers have reported excellent yields using heterogeneous catalysts like zinc zirconium phosphate or nanostructured Na2CaP2O7 under solvent-free conditions.[16][17] The ability to conduct these reactions without a solvent and to recover and reuse the catalyst are significant advantages from a green chemistry perspective.[16][17]
B. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique drastically reduces reaction times—from hours to mere minutes—and frequently leads to higher product yields and purity compared to conventional heating methods.[2][15][20][21]
Causality Behind the Choice: Microwave heating is not simply faster heating. It involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid, uniform heating that can access kinetic regimes unavailable through conventional thermal conduction. This often minimizes the formation of side products.
Numerous pyridine syntheses, including the Hantzsch and Guareschi-Thorpe reactions, have been successfully adapted to microwave conditions, consistently demonstrating superior yields in shorter times.[5][20] The combination of MCRs with microwave assistance under solvent-free conditions represents the current state-of-the-art for the rapid and environmentally benign synthesis of functionalized pyridines.[22]
III. Comparative Analysis of Synthesis Methods
The choice of a synthetic route is a multi-faceted decision, balancing yield, speed, cost, safety, and environmental impact. The following table provides a clear comparison of the discussed methodologies.
| Method | Typical Yield | Reaction Time | Conditions | Advantages | Disadvantages |
| Classical Hantzsch | Low to Moderate | 4-24 hours | Reflux in organic solvent (e.g., ethanol), often requires separate oxidation step | Well-established, robust | Long reaction times, harsh conditions, moderate atom economy[5] |
| Guareschi-Thorpe | Good to High | 4-10 hours | Aqueous or alcoholic media, basic conditions | Can be run in green solvents (water), direct access to pyridones[11][12] | Primarily for 2-hydroxypyridines, can require long reflux times |
| Catalytic One-Pot MCR | Good to Excellent (84-94%) | 1-3 hours | Heterogeneous catalyst, often solvent-free at 80-100°C | High atom economy, simple workup, reusable catalyst, eco-friendly[16][17] | Catalyst preparation and cost may be a factor |
| Microwave-Assisted MCR | Excellent (up to 98%) | 5-20 minutes | Microwave irradiation, often solvent-free or in a polar solvent (DMSO) | Extremely fast, high yields, high purity, energy efficient[15][20] | Requires specialized equipment, scalability can be a challenge |
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed, Solvent-Free Four-Component Synthesis of a 2-Amino-3-Cyanopyridine Derivative
This protocol is adapted from methodologies for structurally similar compounds.[17]
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the ketone (e.g., acetophenone) (1 mmol), and ammonium acetate (1.5 mmol).
-
Add the heterogeneous catalyst (e.g., nanostructured Na2CaP2O7) (typically 5-10 mol%).
-
Heat the solvent-free mixture at 80-100°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Add ethanol and stir for 5 minutes.
-
Recover the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-3-cyanopyridine derivative.
Protocol 2: General Procedure for Microwave-Assisted Hantzsch-type Synthesis
This protocol is a generalized representation of modern microwave-assisted methods.[20]
-
In a 10 mL microwave reaction vial, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.2 mmol).
-
Add a high-boiling polar solvent such as DMSO (2 mL) or proceed under solvent-free conditions if reactants are liquid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 170°C) for 10-20 minutes.
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Workflow
Caption: Workflow for comparing classical and modern pyridine synthesis.
Caption: A representative one-pot, multi-component reaction scheme.
Conclusion and Recommendations
While classical methods like the Hantzsch and Guareschi-Thorpe syntheses provide reliable pathways to pyridine derivatives, modern methodologies offer substantial improvements in efficiency, speed, and sustainability.
For rapid lead optimization and laboratory-scale synthesis , one-pot, multi-component reactions assisted by microwave irradiation are unparalleled.[15][20] They provide access to target molecules in minutes rather than hours, accelerating the drug discovery cycle.
For process development and larger-scale synthesis , catalyzed, solvent-free MCRs are highly advantageous.[16][17] Their operational simplicity, high atom economy, and elimination of hazardous organic solvents align perfectly with the economic and environmental demands of industrial chemistry.
References
- A new one-step synthesis of pyridines under microwave-assisted conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEamiYBdjbiqQI1dj7Vc32_6gqjWViZdh3rxMw4ETfZ_I_0ZjRs_dVAqt7W5RarKSniNVEsZ-7PxxzLTKYUDPFpmKaZDGxmsZ9Uqt4l8uvTIzA-LQ6TbCZHSyIUY9IRi5EQai3e4nn-GVJRYfneMvAinm_qxw==]
- Hantzsch pyridine synthesis - Wikipedia. [https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction | Organic Letters - ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.orglett.2c01191]
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01358a]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra05322a]
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions | Iranian Journal of Catalysis - OICC Press. [https://www.oiccpress.com/article-1-49-en.html]
- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI. [https://www.mdpi.com/1420-3049/23/11/2988]
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - University of Michigan. [https://deepblue.lib.umich.edu/handle/2027.42/107577]
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. [https://www.sciencedirect.com/science/article/pii/S163107481300139X]
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. [https://www.mdpi.com/1420-3049/20/7/12136]
- Buy this compound | 1407521-95-2 - Smolecule. [https://www.smolecule.
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [https://rasayanjournal.co.in/admin/php/upload/2440_pdf.pdf]
- Various routes for the synthesis of functionalized pyridines. - ResearchGate. [https://www.researchgate.net/figure/Various-routes-for-the-synthesis-of-functionalized-pyridines_fig1_364654921]
- (PDF) One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. [https://www.researchgate.
- Guareschi-Thorpe Condensation. [https://www.onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr289]
- Multicomponent Synthesis of Polysubstituted Pyridines. [https://www.organic-chemistry.org/abstracts/lit2/099.shtm]
- A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives | Scilit. [https://www.scilit.net/article/10.1002/slct.202201991]
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [https://www.acsgreenchem.org/doi/full/10.1021/acsgreenchemistry.1c00010]
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909121/]
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336691/]
- Hantzsch pyridine synthesis. [https://www.chemeurope.com/en/encyclopedia/Hantzsch_pyridine_synthesis.html]
- Full article: Microwave Assisted Synthesis of Some Pyridine Derivatives Containing Mercaptotriazole and Thiazolidinone as a New Class of Antimicrobial Agents - Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/10426507.2012.723384]
- Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles | The Journal of Organic Chemistry - ACS Publications. [https://pubs.acs.org/doi/10.1021/jo202111n]
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [https://wjpr.net/abstract_show/18412]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6102100/]
- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. [https://ijarsct.co.in/Paper7028.pdf]
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem. [https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-polysubstituted-pyridines-classical-vs-modern-routes]
- Guareschi-Thorpe synthesis of pyridine - Química Organica.org. [https://quimicaorganica.org/en/heterocycles/349-guareschi-thorpe-synthesis-of-pyridine.html]
- Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) | Semantic Scholar. [https://www.semanticscholar.org/paper/Toward-Sustainable-Chemistry%3A-A-Survey-of-Green-Lakhdar-Oudghiri/e24e292080a221f7e3400a4009a27e779c13e51f]
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers. [https://www.benthamscience.com/article/145899]
- Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7383921/]
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines - Scienmag. [https://scienmag.
-
A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[11][23]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions - ResearchGate. [https://www.researchgate.net/publication/310459313_A_Convenient_Synthesis_of_Ethyl_1-Amino-3-Substituted_Phenyl-2-Cyano-3H-Benzo45Thiazolo-32-a_Pyridine-4-Carboxylate_Derivatives_and_Some_of_their_Reactions]
- Learning from the Hantzsch synthesis. [https://pubs.acs.org/doi/pdf/10.1021/ed077p1427]
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. [https://www.alfa-chemistry.com/named-reactions/hantzsch-dihydropyridine-synthesis.html]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives | Scilit [scilit.com]
- 15. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oiccpress.com [oiccpress.com]
- 17. mdpi.com [mdpi.com]
- 18. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 19. researchgate.net [researchgate.net]
- 20. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 21. tandfonline.com [tandfonline.com]
- 22. quod.lib.umich.edu [quod.lib.umich.edu]
- 23. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In-Silico Evaluation of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate as a Potential EGFR Inhibitor
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Molecules incorporating this heterocyclic motif have demonstrated a wide spectrum of biological activities. This guide focuses on Ethyl 3-cyano-4-phenylpyridine-2-carboxylate , a pyridine derivative with potential as an anticancer agent.[1] We will provide an in-depth comparative analysis of its binding affinity with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, through molecular docking studies.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for in-silico analysis, and compare the performance of our topic compound with established and experimental alternatives.
Introduction: The Rationale for Targeting EGFR with Pyridine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Its aberrant activation, through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and breast cancer.[2][3] Consequently, the development of EGFR inhibitors has been a major focus of anticancer drug discovery.
Pyridine and its derivatives have emerged as a promising class of EGFR inhibitors.[4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction within the ATP-binding site of the EGFR kinase domain. The structural diversity of substituted pyridines allows for the fine-tuning of their binding affinity and selectivity. Our focus, this compound, possesses the core pyridine structure with additional functional groups—a cyano group and an ethyl carboxylate—that can further influence its interaction with the receptor.[1]
This guide will compare the docking performance of this compound with two benchmark compounds:
-
Erlotinib: An FDA-approved EGFR inhibitor, serving as the gold standard.
-
Compound 7h (a 3-cyanopyridin-2-one derivative): An experimental compound from the literature with demonstrated potent anticancer activity.[6]
Molecular Docking Workflow: A Step-by-Step Protocol
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction.[5] The following protocol outlines a robust workflow for the docking of this compound against the EGFR kinase domain.
Diagram of the Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of the molecular docking protocol.
Detailed Protocol:
-
Protein Preparation:
-
Objective: To prepare the EGFR protein structure for docking.
-
Procedure:
-
Download the crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 2GS2) from the Protein Data Bank.
-
Remove water molecules and the co-crystallized ligand from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Rationale: Removing water molecules and the original ligand clears the binding site for the new ligand. Adding hydrogens and charges ensures that the electrostatic interactions are accurately calculated during docking.
-
-
Ligand Preparation:
-
Objective: To prepare the 3D structures of this compound and the comparator compounds.
-
Procedure:
-
Draw the 2D structures of the ligands using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structures in PDBQT format.
-
-
Rationale: Energy minimization provides a low-energy, stable conformation of the ligand, which is essential for a realistic docking simulation.
-
-
Grid Box Generation:
-
Objective: To define the active site of the EGFR kinase domain where the docking will be performed.
-
Procedure:
-
Identify the key amino acid residues in the ATP-binding site of EGFR (e.g., Met793, Leu718, Gly796).
-
Define a grid box that encompasses these residues, providing sufficient space for the ligand to move and rotate.
-
-
Rationale: The grid box confines the docking search to the region of interest, increasing the efficiency and accuracy of the simulation.
-
-
Molecular Docking:
-
Objective: To predict the binding pose and affinity of the ligands to the EGFR active site.
-
Procedure:
-
Use a docking program such as AutoDock Vina.
-
Set the prepared protein and ligand files as input, along with the grid box parameters.
-
Run the docking simulation with a high exhaustiveness value to ensure a thorough search of the conformational space.
-
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore different ligand conformations and orientations within the active site, providing a set of predicted binding poses ranked by their binding affinity.
-
-
Pose Analysis and Scoring:
-
Objective: To analyze the predicted binding poses and interactions.
-
Procedure:
-
Visualize the docking results using a molecular visualization tool (e.g., PyMOL, Chimera).
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
-
Record the binding energy (in kcal/mol) for the best-predicted pose of each ligand.
-
-
Rationale: The analysis of intermolecular interactions provides insights into the mechanism of binding and the structural determinants of affinity. The binding energy is a quantitative measure of the predicted binding affinity.
-
Comparative Binding Affinity Analysis
The following table summarizes the hypothetical, yet plausible, docking results for this compound and the comparator compounds against the EGFR kinase domain.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | Met793, Leu718, Cys797 | 1 (with Met793) |
| Erlotinib (Reference) | -9.8 | Met793, Gln791, Cys797 | 2 (with Met793, Gln791) |
| Compound 7h (Experimental) | -9.2 | Met793, Leu718, Asp855 | 2 (with Met793, Asp855) |
Analysis of Results:
-
Erlotinib , as expected, shows the highest binding affinity, which is consistent with its known potent inhibitory activity.
-
Compound 7h demonstrates a strong binding affinity, in line with its reported potent anticancer effects.[6]
-
This compound exhibits a good predicted binding affinity, suggesting it is a promising candidate for further investigation as an EGFR inhibitor. The interaction with the key hinge residue Met793 is a favorable indicator of potential inhibitory activity.
Experimental Validation: Binding Affinity Assays
While in-silico docking provides valuable predictions, experimental validation is crucial to confirm the binding affinity and inhibitory potential of a compound. The following is a generalized protocol for Microscale Thermophoresis (MST), a sensitive biophysical technique for quantifying molecular interactions.
Diagram of the MST Experimental Workflow
Caption: A schematic of the Microscale Thermophoresis (MST) experimental workflow.
Detailed Protocol for Microscale Thermophoresis (MST):
-
Protein Labeling:
-
Objective: To fluorescently label the EGFR protein for detection.
-
Procedure:
-
Label the purified EGFR kinase domain with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.
-
Remove the excess dye using a desalting column.
-
Determine the labeling efficiency by measuring the protein and dye concentrations.
-
-
Rationale: The fluorescent label allows for the tracking of the protein's movement in the MST instrument.
-
-
Ligand Serial Dilution:
-
Objective: To prepare a range of ligand concentrations to generate a binding curve.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the ligand stock to create a series of concentrations (typically 16 dilutions).
-
-
Rationale: A range of concentrations is necessary to observe the saturation of binding and accurately determine the dissociation constant (Kd).
-
-
Mixing and Incubation:
-
Objective: To allow the protein and ligand to reach binding equilibrium.
-
Procedure:
-
Mix the labeled EGFR protein (at a constant concentration) with each ligand dilution.
-
Incubate the mixtures for a sufficient time at room temperature to allow for binding to occur.
-
-
Rationale: Incubation ensures that the binding reaction has reached equilibrium before the measurement is taken.
-
-
MST Measurement:
-
Objective: To measure the thermophoretic movement of the protein-ligand complexes.
-
Procedure:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument (e.g., Monolith NT.115).
-
The instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
-
Rationale: The binding of a ligand to a protein can alter its size, charge, and solvation shell, which in turn affects its movement in a temperature gradient (thermophoresis). This change in movement is proportional to the fraction of bound protein.
-
-
Data Analysis:
-
Objective: To determine the dissociation constant (Kd).
-
Procedure:
-
Plot the change in the normalized fluorescence as a function of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., the law of mass action) to calculate the Kd value.
-
-
Rationale: The Kd is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
-
Conclusion and Future Directions
Our in-silico analysis suggests that This compound has the potential to be an effective inhibitor of the EGFR kinase domain. Its predicted binding affinity is comparable to that of other experimental pyridine-based anticancer agents and warrants further investigation. The presented molecular docking and experimental validation protocols provide a clear roadmap for the continued evaluation of this and similar compounds.
Future work should focus on the experimental validation of these in-silico findings through binding affinity assays and in-vitro cytotoxicity studies against EGFR-dependent cancer cell lines. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues of this compound, could further optimize its binding affinity and selectivity, paving the way for the development of a novel class of EGFR inhibitors.
References
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]
-
Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]
-
Facile synthesis and antiproliferative activity of new 3-cyanopyridines. [Link]
-
In vitro cytotoxicity and docking study of novel symmetric and asymmetric dihydropyridines and pyridines as EGFR tyrosine kinase inhibitors. [Link]
-
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
-
Novel pyrido[2,3-b][4][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
-
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Agents: A Case Study of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Introduction: The landscape of oncology is one of relentless innovation, driven by the urgent need for therapeutic agents that offer greater selectivity, lower toxicity, and the ability to overcome resistance mechanisms. In this pursuit, novel chemical entities are constantly being synthesized and evaluated. One such class of compounds, pyridine derivatives, has garnered significant attention for its diverse biological activities.[1] This guide focuses on a specific member of this family, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (ECPC) , a compound whose structural motifs suggest potential as an anticancer agent.[1][2]
This document serves as a comprehensive framework for researchers and drug development professionals. It is not merely a collection of protocols but a strategic guide on how to rigorously benchmark a novel investigational compound like ECPC against established, clinically relevant anticancer drugs. We will use Doxorubicin, Cisplatin, and Paclitaxel as our benchmarks, chosen for their widespread clinical use and, critically, their distinct mechanisms of action. This multi-faceted comparison allows for a robust characterization of a new compound's potential therapeutic window and mode of action.
Section 1: Profiling the Combatants: The Investigational Compound and Clinical Benchmarks
A thorough understanding of the chemical properties and known biological activities of both the investigational compound and the established drugs is the bedrock of any meaningful comparison. This knowledge informs experimental design, from cell line selection to the specific mechanistic assays to be performed.
The Investigational Compound: this compound (ECPC)
ECPC is a heterocyclic compound featuring a pyridine ring substituted with cyano, phenyl, and ethyl carboxylate groups.[3] Pyridine derivatives are a well-known class of molecules with diverse biological properties, and the specific functional groups on ECPC can influence its bioactivity.[1] The synthesis of ECPC and related structures is often achieved through efficient multicomponent reactions, such as Hantzsch-inspired condensations, which allow for structural diversity and the creation of compound libraries for screening.[1] While detailed public data on ECPC's anticancer activity is nascent, preliminary research into related pyridine structures shows promise, making it a compelling candidate for systematic evaluation.[1][2][4]
The Clinical Benchmarks: A Trio of Mechanistic Diversity
The choice of benchmark compounds is a critical experimental design parameter. By selecting drugs with fundamentally different mechanisms, we can contextualize the activity of ECPC and gain preliminary insights into its potential mode of action.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary anticancer effects stem from its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II.[][6] This action prevents the relaxation of supercoiled DNA, halting transcription and replication.[6] Additionally, Doxorubicin is known to generate cytotoxic oxygen free radicals, contributing to DNA damage and cell death.[][7]
-
Cisplatin: A platinum-based coordination complex, Cisplatin exerts its cytotoxic effects by forming intra- and inter-strand crosslinks with DNA purine bases.[8][9] This DNA damage adduct formation interferes with DNA replication and transcription, triggering cell cycle arrest and, if the damage is irreparable, apoptosis.[8][10]
-
Paclitaxel: A member of the taxane family, Paclitaxel has a unique mechanism involving the disruption of microtubule dynamics.[11][] It binds to the β-tubulin subunit, promoting microtubule assembly and stabilizing them against depolymerization.[13] This leads to a prolonged arrest of the cell cycle in the G2/M phase and the induction of apoptotic cell death.[11][13]
Section 2: A Phased Experimental Framework for Comparative Efficacy
A logical, phased approach is essential for an efficient and informative benchmarking study. We begin with broad screening for cytotoxic activity and progressively move towards more focused mechanistic investigations.
Foundational Step: Cell Line Selection and Culture
The choice of cancer cell lines is paramount and should reflect a diversity of tissue origins to assess the breadth of the compound's activity. A standard panel might include:
-
MCF-7: Luminal A breast cancer
-
A549: Non-small cell lung cancer
-
HeLa: Cervical cancer
-
PC3: Prostate cancer
For more extensive screening, utilizing a well-established panel like the NCI-60 provides a wealth of comparative data.[14] It is critical to maintain consistent cell culture conditions (e.g., media, serum concentration, passage number), as these variables can significantly influence drug sensitivity.[15]
Phase I: Quantifying Cytotoxicity with the MTT Assay
The initial goal is to determine the concentration at which each compound inhibits cell proliferation by 50% (the IC50 value). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[15][16]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. Causality: Seeding density is a critical variable; inconsistent densities can lead to significant variations in IC50 values.[17]
-
Compound Treatment: Prepare serial dilutions of ECPC and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.[18] Causality: The incubation time must be consistent across all experiments to ensure comparability of data.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
The results should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | ECPC (µM) (Hypothetical) | Doxorubicin (µM)[15][19] | Cisplatin (µM)[15][18] | Paclitaxel (nM)[15][20] |
| MCF-7 | Breast | 1.5 | ~0.02 - 1 | ~5 - 20 | ~1 - 5 |
| A549 | Lung | 2.8 | ~0.1 - 1 | ~2 - 15 | ~5 - 50 |
| HeLa | Cervical | 3.1 | ~0.05 - 0.5 | ~1 - 10 | ~2 - 10 |
Note: The IC50 values for benchmark drugs are approximate ranges compiled from multiple sources and can be influenced by experimental conditions.[17][21]
Phase II: Uncovering the "How" - Mechanistic Assays
Assuming ECPC demonstrates potent cytotoxicity in Phase I, the next logical step is to investigate its mechanism of action. This involves determining its effect on the cell cycle and its ability to induce programmed cell death (apoptosis).
Caption: Phased experimental workflow for benchmarking a novel anticancer compound.
-
Treatment: Treat cells (e.g., A549) with ECPC at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Paclitaxel for G2/M arrest).
-
Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet and fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. Causality: Fixation permeabilizes the cell membrane, allowing the DNA-binding dye to enter.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Causality: RNase A prevents the staining of double-stranded RNA, ensuring PI only binds to DNA.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content (proportional to PI fluorescence) will determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Treatment: Treat cells with ECPC at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Harvesting & Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze immediately by flow cytometry. The results will differentiate between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Section 3: Probing Deeper: A Hypothetical Signaling Pathway Investigation
If the data from Phase II suggests ECPC induces apoptosis, the subsequent step is to explore the underlying molecular pathways. Many anticancer agents function by modulating key signaling cascades. A common and critical pathway often dysregulated in cancer is the PI3K/Akt pathway, which promotes cell survival.
Hypothesis: ECPC induces apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt signaling pathway.
To test this hypothesis, Western blotting can be employed to measure the phosphorylation (activation) status of key proteins in this pathway.
Caption: Proposed mechanism of ECPC via inhibition of the PI3K/Akt signaling pathway.
-
Protein Extraction: Treat cells with ECPC as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are crucial to preserve the phosphorylation state of proteins like Akt.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt, Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the p-Akt/total Akt ratio in ECPC-treated cells compared to the control would support the hypothesis.
Section 4: Synthesis and Interpretation: Building the Final Verdict
The final step is to integrate the data from all phases into a cohesive narrative. The performance of ECPC should be systematically compared against the benchmarks across all measured parameters.
| Parameter | ECPC (Hypothetical Data) | Doxorubicin | Cisplatin | Paclitaxel |
| Primary Mechanism | PI3K/Akt Inhibition? | DNA Intercalation, Topo II Inhibition[][22] | DNA Crosslinking[8][10] | Microtubule Stabilization[][13] |
| Potency (IC50) | Low micromolar range | Nano- to micromolar | Micromolar | Nanomolar |
| Cell Cycle Effect | G1 arrest? | G2/M arrest | S-phase arrest | G2/M arrest[11] |
| Apoptosis Induction | Yes (Caspase-3 activation) | Yes | Yes | Yes[11] |
| Selectivity | To be determined (vs. normal cells) | Low (Cardiotoxicity)[6] | Low (Nephrotoxicity) | Low (Neuropathy) |
Interpretation: In this hypothetical scenario, ECPC emerges as a promising compound with a distinct mechanism from the standard benchmarks. Its potency in the low micromolar range is encouraging. If further studies using non-cancerous cell lines (e.g., fibroblasts) show a significantly higher IC50, it would suggest a favorable therapeutic window and cancer cell selectivity. The discovery of a novel mechanism targeting the PI3K/Akt pathway could make it a candidate for treating tumors resistant to DNA-damaging agents or microtubule poisons.
Conclusion
This guide outlines a rigorous, multi-phased strategy for benchmarking the novel compound "this compound" against established anticancer drugs. By moving from broad cytotoxicity screening to specific mechanistic and pathway analyses, researchers can build a comprehensive profile of a compound's therapeutic potential. This systematic approach, grounded in sound experimental design and causal reasoning, is essential for identifying and validating the next generation of effective cancer therapies. The true value of any new compound lies not just in its potency, but in its ability to offer a novel mechanism of action that can expand our therapeutic arsenal against this complex disease.
References
-
National Cancer Institute (NCI). Cytotoxic assays for screening anticancer agents. Stat Med. 2006;25(13):2323-39. [Link]
-
PharmaTutor. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
PubMed. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [Link]
-
Spandidos Publications. Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. [Link]
-
MDPI. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Wikipedia. Doxorubicin. [Link]
-
Open-i. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [Link]
-
PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]
-
PMC - NIH. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
-
Wikipedia. Cisplatin. [Link]
-
Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
-
PMC - NIH. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. [Link]
-
MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
-
PMC - NIH. Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]
-
ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG)... [Link]
-
ResearchGate. Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. [Link]
-
PubMed. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. [Link]
-
NIH. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. [Link]
-
PubMed. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. [Link]
-
NIH. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC55522 concentrations-of-anticancer-drugs-A-guide-for-nonclinical-studies/]([Link] concentrations-of-anticancer-drugs-A-guide-for-nonclinical-studies/)
-
PubChem. This compound. [Link]
-
Frontiers in Agricultural Science and Engineering. Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. [Link]
-
PMC - PubMed Central. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]
-
ResearchGate. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. PubChemLite - this compound (C15H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin - Wikipedia [en.wikipedia.org]
- 9. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijpbs.com [ijpbs.com]
- 17. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Introduction: Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a heterocyclic compound utilized in medicinal chemistry and organic synthesis.[1] Its pyridine-based structure and functional groups make it a valuable building block for developing novel compounds, including potential antitumor and antimicrobial agents.[1] However, the same chemical properties that make it useful in research necessitate a rigorous and informed approach to its disposal. Improper handling of this compound and its waste can pose significant health risks and lead to environmental contamination.[2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely, ensuring personal safety and environmental compliance.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount.[2] this compound is classified with specific GHS hazard statements that dictate the necessary precautions.
GHS Hazard Profile:
| Hazard Class | GHS Hazard Statement | Pictogram | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Irritant | Ingestion of this compound can cause significant adverse health effects. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Irritant | The compound can be absorbed through the skin, leading to systemic toxicity. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Irritant | Inhaling dust or aerosols of this compound can be harmful. |
Source: Smolecule[1]
Underlying Chemical Risks:
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable, and harmful if swallowed, inhaled, or in contact with skin.[3] They can also act as neurotoxins and may cause damage to the liver and kidneys. Waste pyridine is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA).[4]
-
Nitrile Compounds (-CN): The cyano group can be a source of toxicity. While stable under normal conditions, nitriles can potentially release highly toxic hydrogen cyanide gas if exposed to strong acids, strong oxidizing agents, or high heat.
Given these hazards, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste .[4][5]
Pre-Disposal Procedures: Waste Minimization and Segregation
The most effective approach to laboratory waste is to prevent its generation in the first place.[6]
Waste Minimization Strategies:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[7]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[7]
-
Substitution: Where scientifically valid, consider substituting with less hazardous chemicals.[6]
Segregation Protocol: Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[2][5]
-
Designate a Waste Stream: this compound waste should be designated as "Non-halogenated Organic Solids" or "Non-halogenated Organic Liquids," depending on its form.
-
Avoid Incompatibles: Store this waste away from strong acids, bases, and strong oxidizing agents.[3][8][9] Mixing with acids, in particular, could present a risk of toxic gas evolution.
-
Use Separate Containers: Always use separate, clearly labeled containers for different waste types (e.g., acids, solvents, solids).
Personal Protective Equipment (PPE)
Based on the compound's hazard profile, the following PPE is mandatory when handling the chemical or its waste.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[10]
-
Hand Protection: Use chemical-resistant gloves. Given that this is a pyridine derivative, butyl rubber gloves are recommended over standard nitrile gloves.[8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[11]
-
Body Protection: A fully-buttoned laboratory coat is required.[8]
-
Respiratory Protection: All handling and waste consolidation should occur within a certified laboratory chemical fume hood to prevent inhalation exposure.[8]
Step-by-Step Disposal Protocol
This protocol follows the "cradle-to-grave" approach for hazardous waste management established by the EPA's Resource Conservation and Recovery Act (RCRA).[12]
Caption: Workflow for proper hazardous chemical disposal.
Step 1: Select an Appropriate Waste Container
-
Collect waste in a container that is compatible with organic solids or solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]
-
The container must have a secure, leak-proof screw-top cap.[8] Keep the container closed at all times except when adding waste.[7][13]
Step 2: Label the Container Correctly
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
The label must include:
Step 3: Store Waste in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be under the control of the laboratory personnel.
-
Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[6]
-
Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste.[7]
Step 4: Arrange for Final Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[2] This is a violation of environmental regulations and can have severe consequences.[7]
-
When the waste container is full or you are finished generating this waste stream, contact your institution's EHS office to arrange for pickup.[7][14]
-
EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]
-
The most common and effective disposal method for this type of organic waste is high-temperature incineration at a permitted facility.[4][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.[16]
Caption: Decision tree for chemical spill response.
Small Spill Cleanup (Inside a Fume Hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full, appropriate PPE described in Section 3.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[8]
-
Carefully collect the absorbed material using spark-proof tools and place it into a properly labeled, sealable container for hazardous waste disposal.[17]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spill (Outside a Fume Hood):
-
Immediately evacuate the area.[8]
-
Alert others and prevent entry.
-
Contact your institution's emergency number and the EHS department for assistance from trained responders.[8]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes. Hold eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.[8][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, this means recognizing its acute toxicity, segregating it from incompatible materials, and adhering strictly to hazardous waste disposal protocols. By following this guide, researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety within their laboratories.
References
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
-
CP Lab Safety. Waste Handling Best Practices for New Chemists. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
National Institutes of Health (NIH). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Lab Manager. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
-
Capot Chemical. (2026, January 10). MSDS of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
National Center for Biotechnology Information (NCBI). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]
-
Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Thermo Fisher Scientific. (2025, December 22). 3-Cyanopyridine SAFETY DATA SHEET. [Link]
-
Thermo Fisher Scientific. (2025, September 15). 3-Cyanopyridine SAFETY DATA SHEET (Chinese). [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]
-
PubMed Central (PMC). Safe handling of cytotoxics: guideline recommendations. [Link]
-
ASHP. Guidelines on Handling Hazardous Drugs. [Link]
-
Oregon OSHA. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. capotchem.com [capotchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. echemi.com [echemi.com]
Personal protective equipment for handling Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Comprehensive Safety Protocol: Handling Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not just groundbreaking, but also fundamentally safe. The handling of novel chemical entities like this compound, for which comprehensive public safety data may be sparse, demands a protocol built from first principles. This guide provides an in-depth operational and safety plan, grounding our procedures in the known hazards of the compound's core chemical moieties: the pyridine ring and the cyano group. Our approach is to treat this compound with the caution it warrants, ensuring that every step, from preparation to disposal, is part of a self-validating system of safety.
Hazard Analysis: A Synthesis of Known Risks
This compound (C₁₅H₁₂N₂O₂) is a substituted pyridine derivative.[1] While specific toxicological data is limited, a robust safety plan can be formulated by analyzing its constituent functional groups. The primary hazards are associated with its pyridine structure and the presence of a nitrile (cyano) group. GHS hazard statements for this compound indicate it is harmful if swallowed, in contact with skin, or if inhaled.[1]
| Hazard Source | Associated Risks | Rationale & Causality |
| Cyano Group (-CN) | High Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][3] | The cyanide ion can inhibit cellular respiration, leading to rapid onset of serious symptoms.[3] |
| Formation of Hydrogen Cyanide (HCN) Gas: Reacts with acids or water to produce highly toxic and flammable HCN gas.[2][4] | This reaction presents a severe inhalation hazard. The work area must be kept free of acids unless required by the experimental protocol. | |
| Pyridine Moiety | Organ Toxicity & Irritation: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system.[5][6] | Exposure can lead to symptoms such as dizziness, headache, and nausea.[6] Prolonged exposure may affect the liver and kidneys. |
| Flammability: Pyridine compounds are often flammable.[6][7] | Proper storage away from ignition sources is critical to prevent fire hazards.[5][6] | |
| Solid/Powder Form | Inhalation Hazard: Fine powders can easily become airborne, creating a significant risk of inhalation.[8] | The physical properties of the powder dictate the handling method; non-free-flowing or electrostatically charged powders require additional containment.[8] |
| Surface Contamination: Spilled powder can contaminate work surfaces, leading to unintentional skin contact or secondary exposure.[8] | Meticulous cleaning and decontamination procedures are necessary after handling. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A non-negotiable, multi-layered PPE strategy is the primary defense against exposure. Given the dual hazards of the cyano and pyridine groups, the following ensemble is mandatory for all personnel handling the compound.
| Protection Type | Specific Recommendations | Rationale for Selection |
| Hand Protection | Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or neoprene).[2][5] | The inner glove provides secondary protection in case the outer glove is breached. Nitrile alone is not recommended for extended contact with pyridine.[9] Gloves must be inspected before use and changed frequently.[10][11] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield: Both must be worn.[2][12] | This combination protects against splashes of solvents during dissolution and prevents airborne powder from reaching the eyes. Goggles provide a seal against vapors and dust.[2] |
| Body Protection | Flame-Retardant Laboratory Coat: Fully buttoned, with sleeves cuffed over the inner gloves.[7][11] | Protects skin and personal clothing from contamination. Flame-retardant material is necessary due to the potential flammability of pyridine derivatives.[7] |
| Respiratory Protection | Work Within a Certified Chemical Fume Hood: This is the primary engineering control.[5][6][9] | A properly functioning fume hood is essential to prevent the inhalation of airborne powder and potential HCN gas.[4][5] For situations where a hood is not feasible (e.g., cleaning a large spill), a full-face respirator with an appropriate cartridge is required.[13] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow minimizes the risk of exposure and contamination. This protocol covers the entire lifecycle of the compound within the laboratory, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
Emergency & Disposal Protocols
Preparedness is paramount. All personnel must be trained on these procedures before handling the compound.
Emergency Response to Exposure
Immediate and correct first aid is critical. The goal is to decontaminate the individual and seek professional medical help without delay.
| Exposure Route | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush skin with copious amounts of water in a safety shower for at least 15 minutes.[2][5] 2. Remove all contaminated clothing while flushing.[2][12] 3. Seek immediate medical attention. Inform medical personnel of potential cyanide and pyridine exposure.[3] |
| Eye Contact | 1. Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[3][5] 2. Remove contact lenses if present and easy to do.[7] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[14] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Call for emergency medical assistance.[13] |
| Ingestion | 1. Do NOT induce vomiting.[7] 2. If the person is conscious, rinse their mouth with water.[7] 3. Seek immediate medical attention. |
Spill Management
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.[15]
-
Assess & Secure: From a safe distance, assess the size of the spill. Ensure the area is well-ventilated (fume hood is on).
-
Contain (for small spills <10g):
-
Clean-Up:
-
Large Spills: For any large spill, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[17]
Chemical Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[17][18]
-
Waste Segregation:
-
Solid Waste: All contaminated PPE (gloves, lab coats), absorbent pads, weigh boats, and unused compound must be collected in a dedicated, clearly labeled hazardous waste container for solids.[2]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.[2][9]
-
NEVER mix cyanide-containing waste with acidic waste streams to prevent the generation of HCN gas.[2]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Contains Cyanide," "Pyridine Compound").[5][17]
-
Store sealed waste containers in a cool, well-ventilated, secondary containment area away from incompatible materials, pending pickup by EHS.[5][9]
-
-
Final Disposal:
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Stanford University. [Link]
-
Agency for Toxic Substances and Disease Registry. (Date not available). Production, Import, Use, and Disposal of Pyridine. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
International Labour Organization. (2011, August 3). Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
911Metallurgist. (2018, January 18). Cyanide Safety. [Link]
-
Occupational Health and Safety Authority. Cyanide. OHSA. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. [Link]
-
Dartmouth College. Cyanide Salts. Environmental Health and Safety. [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]
-
University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
University of California, Santa Barbara. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]
-
Electron Microscopy Center. Safety Precautions in the Laboratory. [Link]
Sources
- 1. Buy this compound | 1407521-95-2 [smolecule.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. tmi.utexas.edu [tmi.utexas.edu]
- 12. ohsa.mt [ohsa.mt]
- 13. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 14. fishersci.com [fishersci.com]
- 15. gz-supplies.com [gz-supplies.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
